Product packaging for Ammonium sulphate-d8(Cat. No.:)

Ammonium sulphate-d8

Cat. No.: B12400406
M. Wt: 120.14 g/mol
InChI Key: BIGPRXCJEDHCLP-NSPFYZSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammonium sulphate-d8 is a useful research compound. Its molecular formula is H5NO4S and its molecular weight is 120.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5NO4S B12400406 Ammonium sulphate-d8

Properties

Molecular Formula

H5NO4S

Molecular Weight

120.14 g/mol

InChI

InChI=1S/H3N.H2O4S/c;1-5(2,3)4/h1H3;(H2,1,2,3,4)/i/hD5

InChI Key

BIGPRXCJEDHCLP-NSPFYZSMSA-N

Isomeric SMILES

[2H]N([2H])[2H].[2H]OS(=O)(=O)O[2H]

Canonical SMILES

N.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Sulfate-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium sulfate-d8 ((ND₄)₂SO₄), a stable isotope-labeled compound valuable in various scientific research applications, including biomolecular NMR, metabolomics, and proteomics. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in structured tables and process workflows as diagrams.

Synthesis of Ammonium Sulfate-d8

The synthesis of ammonium sulfate-d8 is primarily achieved through the neutralization reaction of deuterated ammonia (ND₃) with sulfuric acid (H₂SO₄). For complete deuteration, deuterated sulfuric acid (D₂SO₄) and recrystallization from deuterium oxide (D₂O) are employed to ensure high isotopic purity.[1]

Experimental Protocol

This protocol describes a representative method for the synthesis of ammonium sulfate-d8.

Materials:

  • Deuterated ammonia (ND₃) gas or solution in D₂O

  • Sulfuric acid (H₂SO₄) or Deuterated sulfuric acid (D₂SO₄)

  • Deuterium oxide (D₂O)

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet (if using ND₃ gas), and a pH probe

  • Cooling bath (ice-water or other)

  • Crystallization dish

  • Vacuum filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, place a solution of sulfuric acid (or deuterated sulfuric acid) in D₂O in the reaction vessel. The concentration should be carefully chosen to allow for complete neutralization and subsequent crystallization.

  • Cooling: Immerse the reaction vessel in a cooling bath to maintain a temperature of 20-25°C throughout the reaction. This is crucial for controlling the exothermic neutralization reaction.[1]

  • Neutralization: Slowly bubble deuterated ammonia gas through the sulfuric acid solution with constant stirring. Alternatively, add a solution of deuterated ammonia in D₂O dropwise.

  • pH Monitoring: Continuously monitor the pH of the reaction mixture. The addition of deuterated ammonia should continue until a pH of 4.5-5.5 is reached and maintained.[1]

  • Crystallization: Once the neutralization is complete, transfer the resulting solution to a crystallization dish. Concentrate the solution by slow evaporation of D₂O under reduced pressure or gentle heating.

  • Purification by Recrystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration. To enhance isotopic purity, the obtained crystals should be redissolved in a minimal amount of hot D₂O and recrystallized.[1]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual D₂O.

Stoichiometry: The overall balanced chemical equation for the synthesis is:

2ND₃ + H₂SO₄ → (ND₄)₂SO₄

or for a fully deuterated synthesis:

2ND₃ + D₂SO₄ → (ND₄)₂SO₄ + 2D₂O

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of Ammonium Sulfate-d8 cluster_reactants Reactants cluster_process Process cluster_product Final Product Deuterated Ammonia (ND3) Deuterated Ammonia (ND3) Neutralization Neutralization in D2O (20-25°C, pH 4.5-5.5) Deuterated Ammonia (ND3)->Neutralization Sulfuric Acid (H2SO4) or Deuterated Sulfuric Acid (D2SO4) Sulfuric Acid (H2SO4) or Deuterated Sulfuric Acid (D2SO4) Sulfuric Acid (H2SO4) or Deuterated Sulfuric Acid (D2SO4)->Neutralization Concentration Concentration of Solution Neutralization->Concentration Recrystallization Recrystallization from D2O Concentration->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Ammonium Sulfate-d8 Ammonium Sulfate-d8 Drying->Ammonium Sulfate-d8

Caption: A flowchart illustrating the key stages in the synthesis of ammonium sulfate-d8.

Characterization of Ammonium Sulfate-d8

The synthesized ammonium sulfate-d8 is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ammonium sulfate-d8 is presented in the table below.

PropertyValueReference
Chemical Formula (ND₄)₂SO₄[1]
Molecular Weight 140.19 g/mol
Appearance White crystalline solid
Melting Point >280 °C (decomposes)
Isotopic Purity (D) Typically >98 atom %
Spectroscopic and Analytical Data

The following sections detail the expected outcomes from various analytical techniques used to characterize ammonium sulfate-d8.

NMR spectroscopy is a powerful tool for confirming the deuteration of the ammonium ion.

  • ²H (Deuterium) NMR: A single resonance is expected for the deuterium nuclei in the ND₄⁺ ion. The chemical shift will be similar to that of the protons in the NH₄⁺ ion.

  • ¹H (Proton) NMR: The absence or significant reduction of the proton signal for the ammonium ion confirms a high level of deuteration.

  • ¹⁵N NMR: If ¹⁵N-labeled ammonia is used in the synthesis, ¹⁵N NMR can be employed to study the nitrogen environment.

A study on deuterated ammonium sulfate using deuteron magnetic resonance reported a quadrupole coupling constant of 161.9 ± 0.3 kc/sec at liquid nitrogen temperature.

Vibrational spectroscopy provides information on the functional groups present in the molecule. The substitution of hydrogen with deuterium results in a shift of the vibrational frequencies to lower wavenumbers due to the heavier mass of deuterium.

Vibrational ModeUnlabeled (NH₄)₂SO₄ (cm⁻¹)Expected for (ND₄)₂SO₄ (cm⁻¹)Technique
N-H/N-D Stretch ~3200~2400IR, Raman
N-H/N-D Bend ~1400~1050IR, Raman
S-O Stretch (ν₃) ~1100~1100IR, Raman
S-O Bend (ν₄) ~615~615IR, Raman
S-O Symmetric (ν₁) ~975~975Raman

Note: The expected values for (ND₄)₂SO₄ are approximate and are based on the theoretical mass effect.

Mass spectrometry can be used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution. For inorganic salts like ammonium sulfate, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed, often detecting the ammonium-d₄ cation (ND₄⁺).

Ion FragmentExpected m/z
[ND₄]⁺22.05
[SO₄]²⁻96.06

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to assess purity.

ElementTheoretical %
Nitrogen19.99
Deuterium5.75
Sulfur22.88
Oxygen45.65

Characterization Workflow

Characterization_Workflow Characterization Workflow for Ammonium Sulfate-d8 cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis and Confirmation Synthesized (ND4)2SO4 Synthesized (ND4)2SO4 NMR NMR Spectroscopy (2H, 1H, 15N) Synthesized (ND4)2SO4->NMR Vibrational Vibrational Spectroscopy (FT-IR, Raman) Synthesized (ND4)2SO4->Vibrational MassSpec Mass Spectrometry Synthesized (ND4)2SO4->MassSpec Elemental Elemental Analysis Synthesized (ND4)2SO4->Elemental Structure Structural Confirmation NMR->Structure Isotopic Isotopic Enrichment NMR->Isotopic Vibrational->Structure Purity Purity Assessment MassSpec->Purity MassSpec->Isotopic Elemental->Purity

Caption: A diagram outlining the analytical methods for the characterization of ammonium sulfate-d8.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuterated ammonium sulfate, with the chemical formula (ND₄)₂SO₄, is an isotopically substituted form of ammonium sulfate where hydrogen atoms are replaced by deuterium.[1] This substitution imparts distinct physical and chemical characteristics that make it a valuable compound for specialized research applications, particularly in structural biology, materials science, and analytical chemistry.[1] Its primary utility stems from the different nuclear properties of deuterium compared to hydrogen, which is leveraged in techniques like neutron diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of deuterated ammonium sulfate, detailed experimental protocols for its characterization, and a summary of its key applications for researchers, scientists, and drug development professionals.

Molecular and General Properties

Deuterated ammonium sulfate is a white, crystalline solid synthesized by neutralizing deuterated ammonia with sulfuric acid, followed by purification through recrystallization from deuterium oxide (D₂O).[1] The final product typically has an isotopic purity of over 98 atom % deuterium. The substitution of hydrogen with the heavier deuterium isotope results in a higher molecular weight compared to its protiated counterpart.

Table 1: General and Molecular Properties of Deuterated Ammonium Sulfate

PropertyValueSource(s)
Chemical Formula (ND₄)₂SO₄
Molecular Weight 140.19 g/mol
Labeled CAS Number 13814-01-2
Unlabeled CAS Number 7783-20-2
Appearance Fine white hygroscopic granules or crystals
Isotopic Purity >98 atom % D

Synthesis and Quality Control Workflow

The synthesis of deuterated ammonium sulfate is a straightforward acid-base neutralization reaction. The process is designed to achieve high levels of deuteration and chemical purity.

G reactants Deuterated Ammonia (ND₃) + Sulfuric Acid (H₂SO₄) neutralization Neutralization Reaction reactants->neutralization crude Crude (ND₄)₂SO₄ Solution neutralization->crude recrystallization Recrystallization from D₂O crude->recrystallization pure Pure (ND₄)₂SO₄ Crystals recrystallization->pure qc Quality Control pure->qc ms Mass Spectrometry qc->ms Isotopic Purity ir IR Spectroscopy qc->ir Confirmation

Synthesis and quality control workflow for (ND₄)₂SO₄.

Experimental Protocol: Synthesis The synthesis involves the careful neutralization of deuterated ammonia (ND₃) with sulfuric acid. Post-synthesis, the product is recrystallized from deuterium oxide (D₂O) to eliminate residual reactants and enhance isotopic enrichment. Quality control is typically performed using mass spectrometry to confirm the molecular weight and isotopic purity, and infrared (IR) spectroscopy to verify the presence of N-D bonds and the sulfate group.

Crystallographic Properties and Phase Transition

Ammonium sulfate undergoes a reversible order-disorder phase transition from a paraelectric to a ferroelectric state upon cooling. At room temperature, it crystallizes in the centrosymmetric orthorhombic space group Pnam. Below its transition temperature (T_c) of approximately -49.5 °C (223.65 K), the crystal symmetry changes to the polar orthorhombic space group Pna2₁, giving rise to its ferroelectric properties. While some studies suggest this transition is not significantly altered by deuteration, others, using infrared spectroscopy, have indicated the possibility of transitions at both 225 K and ~223 K in (ND₄)₂SO₄. Deuteration is known to alter lattice parameters and elongate hydrogen-bonding distances by 0.02–0.05 Å, which can enhance the crystal's thermal stability.

G sample (ND₄)₂SO₄ Sample nd Neutron Diffraction sample->nd dsc Differential Scanning Calorimetry (DSC) sample->dsc nmr Deuteron NMR Spectroscopy sample->nmr ir Infrared (IR) Spectroscopy sample->ir prop_nd Crystal Structure Lattice Parameters D-atom Positions nd->prop_nd prop_dsc Phase Transition Temp. Enthalpy of Transition Heat Capacity dsc->prop_dsc prop_nmr Local EFG ND₄⁺ Dynamics Quadrupole Coupling nmr->prop_nmr prop_ir Vibrational Modes Deuterium Bonding Isotopic Purity ir->prop_ir

References

A Technical Guide to High-Purity Ammonium Sulphate-d8 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Ammonium sulphate-d8. This deuterated isotopic analogue of ammonium sulphate is a critical reagent in various scientific disciplines, particularly in structural biology, proteomics, and drug metabolism studies. This guide provides a comparative overview of commercial suppliers, detailed technical specifications, and experimental protocols for its use.

Introduction to this compound

This compound, with the chemical formula (ND₄)₂SO₄ and CAS number 13814-01-2, is the deuterated form of ammonium sulphate where the eight hydrogen atoms have been replaced with deuterium.[1][2][3] This isotopic substitution makes it an invaluable tool in analytical and research applications where the introduction of a stable heavy isotope is required. Its primary applications include its use as a nitrogen source in cell growth media for the expression of isotopically labeled proteins for Nuclear Magnetic Resonance (NMR) spectroscopy, as a reagent in protein precipitation and crystallization, and as an internal standard or matrix additive in mass spectrometry.[2][4]

Commercial Suppliers and Technical Specifications

A variety of chemical suppliers offer high-purity this compound for research and development purposes. The selection of a suitable supplier often depends on the required isotopic and chemical purity, available grades, and the specific application. Below is a comparison of the technical specifications from several prominent suppliers.

Quantitative Data Summary
SupplierProduct Number (Example)Isotopic Purity (atom % D)Chemical PurityMolecular Weight ( g/mol )FormAdditional Notes
Sigma-Aldrich 17568498-140.19SolidSuitable for NMR.
Cambridge Isotope Laboratories, Inc. DLM-1100-598≥98%140.19SolidApplications in Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Synthetic Intermediates.
MedChemExpress HY-W010313S-≥99.0% (AR)140.19-Labeled as "Ammonium sulphate,≥99.0%,AR".
EvitaChem EVT-1219569998-140.19SolidPrimarily used in biochemical research and analytical chemistry.
Clearsynth CS-R-00095----Stock status requires inquiry.
Eurisotop (a subsidiary of CIL) DLM-1100-109898%140.19Solid
Vulcanchem ->98-140.19-States that isotopic purity is confirmed by mass spectrometry and IR spectroscopy.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Ammonium sulphate. While these protocols are generally applicable, the use of the deuterated form (this compound) is specified where relevant for isotopic labeling purposes.

Protein Precipitation ("Salting Out")

Ammonium sulphate precipitation is a widely used method for the fractionation and concentration of proteins based on their differential solubility at high salt concentrations.

Materials:

  • High-purity this compound (or standard Ammonium sulphate for non-labeling applications)

  • Protein solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Centrifuge capable of >5,000 x g

  • Dialysis tubing and buffer

Procedure:

  • Initial Preparation: Clarify the protein solution by centrifugation at 10,000 x g for 15-30 minutes at 4°C to remove any cellular debris or aggregates. Measure the initial volume of the supernatant.

  • Ammonium Sulphate Addition: Slowly add finely ground solid this compound to the protein solution with gentle stirring. The amount to be added can be calculated based on the desired final saturation percentage. It is crucial to add the salt gradually to avoid localized high concentrations that can cause irreversible protein precipitation. The addition should be performed at a low temperature (e.g., 4°C) to minimize protein denaturation.

  • Precipitation: Continue stirring for approximately 30 minutes to one hour after all the salt has dissolved to allow for the equilibration of the protein precipitation.

  • Centrifugation: Collect the precipitated protein by centrifugation at >5,000 x g for 30 minutes at 4°C.

  • Fractional Precipitation (Optional): To separate proteins with different solubilities, a stepwise increase in ammonium sulphate concentration can be performed. After each addition and centrifugation step, the supernatant is transferred to a new tube for the next round of precipitation, and the pellet is saved.

  • Resolubilization and Dialysis: Carefully decant the supernatant. The protein pellet can be resolubilized in a minimal volume of a suitable buffer. To remove the excess ammonium sulphate, the resolubilized protein solution is then dialyzed against a large volume of the desired buffer.

G Protein Precipitation Workflow start Start: Protein Solution clarify Clarify by Centrifugation start->clarify add_salt Slowly Add this compound clarify->add_salt precipitate Allow Precipitation (Stirring) add_salt->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge supernatant Supernatant (Discard or Further Process) centrifuge->supernatant pellet Protein Pellet centrifuge->pellet resolubilize Resolubilize Pellet in Buffer pellet->resolubilize dialysis Dialysis to Remove Salt resolubilize->dialysis end End: Purified/Concentrated Protein dialysis->end

A simplified workflow for protein precipitation using ammonium sulphate.
Sample Preparation for NMR Spectroscopy

For NMR studies of proteins, uniform isotopic labeling with ¹⁵N is common. This compound can serve as the deuterated nitrogen source in the growth media for protein expression.

Materials:

  • Minimal media (e.g., M9) for bacterial expression

  • ¹⁵N-labeled this compound

  • Other necessary nutrients and inducing agents (e.g., glucose, IPTG)

  • Bacterial expression strain (e.g., E. coli BL21(DE3)) transformed with the plasmid encoding the protein of interest.

Procedure:

  • Media Preparation: Prepare the minimal media according to standard protocols, but substitute the standard ammonium chloride or ammonium sulphate with ¹⁵N-labeled this compound as the sole nitrogen source. The concentration will depend on the specific media recipe.

  • Cell Growth and Induction: Inoculate the media with a starter culture of the expression strain. Grow the cells at the optimal temperature (e.g., 37°C) with shaking until they reach the mid-log phase (OD₆₀₀ of 0.6-0.8). Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Harvesting and Lysis: After a suitable induction period (typically 4-16 hours at a lower temperature like 18-25°C), harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • NMR Sample Preparation: After purification, the protein is concentrated and buffer-exchanged into a suitable NMR buffer. The final sample is then transferred to an NMR tube. The use of this compound during expression will result in a protein that is deuterated at exchangeable amine protons, which can be advantageous in certain NMR experiments.

G Isotopic Labeling for NMR start Start: Prepare Minimal Media with ¹⁵N-Ammonium Sulphate-d8 inoculate Inoculate with Expression Strain start->inoculate grow Grow Cells to Mid-Log Phase inoculate->grow induce Induce Protein Expression grow->induce harvest Harvest and Lyse Cells induce->harvest purify Purify Labeled Protein harvest->purify prepare_nmr Prepare NMR Sample purify->prepare_nmr end End: ¹⁵N, D-labeled Protein for NMR prepare_nmr->end

Workflow for producing isotopically labeled protein for NMR studies.
Use in Mass Spectrometry

Ammonium sulphate can be used as an additive in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to enhance the signal of peptides and improve in-source decay (ISD) for sequencing.

Materials:

  • Peptide sample

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

  • Ammonium sulphate solution (e.g., 3M)

  • MALDI target plate

Procedure:

  • Sample Preparation: On the MALDI target plate, spot a small volume (e.g., 0.3 µL) of the peptide solution.

  • Additive Addition: To the same spot, add an equal volume of the ammonium sulphate solution.

  • Matrix Addition: Finally, add an equal volume of the MALDI matrix solution to the spot and allow it to co-crystallize.

  • Mass Spectrometry Analysis: Analyze the sample using a MALDI-TOF mass spectrometer. The addition of ammonium sulphate has been shown to enhance ionization and fragmentation, aiding in peptide sequencing.

G Supplier Selection Logic leaf leaf start Define Application Requirements nmr NMR Spectroscopy? start->nmr ms Mass Spectrometry? nmr->ms No select_cil_sigma Select Supplier with High Isotopic Purity (e.g., CIL, Sigma) nmr->select_cil_sigma Yes purity High Chemical Purity Needed? ms->purity No select_mce Consider Supplier with High Chemical Purity (e.g., MedChemExpress) ms->select_mce Yes coa Request CoA for Impurity Profile purity->coa No purity->select_mce Yes compare Compare Price and Availability coa->compare select_cil_sigma->coa select_mce->coa final_choice Final Supplier Selection compare->final_choice

A decision-making diagram for selecting a suitable supplier.

Conclusion

High-purity this compound is a versatile and essential reagent for modern research in the life sciences and drug development. Careful consideration of the technical specifications from various commercial suppliers is crucial to ensure the quality and reproducibility of experimental results. The protocols outlined in this guide provide a solid foundation for the application of this deuterated compound in protein precipitation, isotopic labeling for NMR spectroscopy, and mass spectrometry. For all applications, it is recommended to obtain a detailed Certificate of Analysis from the chosen supplier to confirm the purity and impurity profile of the specific lot being used.

References

The Dawn of a Heavy Isotope: An In-depth Technical Guide to the Early Research Applications of Deuterium-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of deuterium in 1931 by Harold Urey marked a pivotal moment in the landscape of biological and chemical sciences. This stable, heavy isotope of hydrogen, with its subtle yet significant mass difference, provided an unprecedented tool to trace, quantify, and understand the intricate mechanisms of life. This technical guide delves into the foundational, early research applications of deuterium-labeled compounds, providing a detailed look at the experimental protocols and quantitative data that laid the groundwork for modern metabolic studies, mechanistic enzymology, and quantitative bioanalysis.

Tracing the Dynamic State of Metabolism: The Schoenheimer and Rittenberg Revolution

Prior to the 1930s, the prevailing view of metabolism was largely static. It was the groundbreaking work of Rudolf Schoenheimer and David Rittenberg that shattered this paradigm, revealing the dynamic state of bodily constituents. By employing deuterium as a tracer, they demonstrated that fats and other molecules are in a constant state of flux, being synthesized, broken down, and replaced.

Experimental Protocol: Fatty Acid Turnover in Mice

This protocol is a composite of the methodologies described in Schoenheimer and Rittenberg's seminal papers, particularly their 1936 and 1938 publications in the Journal of Biological Chemistry.

Objective: To determine the rate of synthesis and turnover of fatty acids in mice.

Materials:

  • Adult mice

  • A diet low in fat (e.g., bread)

  • Heavy water (Deuterium oxide, D₂O) of a known concentration (e.g., 2 atom per cent deuterium)

  • Apparatus for the isolation and separation of fatty acids

  • Instrumentation for determining deuterium content (in the 1930s, this was typically done by measuring the density of water produced from the combustion of the sample)

Procedure:

  • Animal Husbandry and Diet: Mice were maintained on a diet low in fat to ensure that the majority of their fatty acids were synthesized de novo.

  • Administration of Heavy Water: The mice were provided with drinking water containing a known enrichment of D₂O for varying periods (e.g., 2, 3, 6, and 15 days). This allowed for the incorporation of deuterium into newly synthesized molecules.

  • Tissue Collection: At the end of the experimental period, the mice were euthanized, and various tissues were collected, including fat depots, liver, intestinal wall, and kidneys.

  • Lipid Extraction and Separation: The lipids were extracted from the collected tissues. The fatty acids were then isolated and separated into saturated and unsaturated fractions.

  • Deuterium Analysis: The deuterium content of the isolated fatty acid fractions was determined. This was achieved by combusting the fatty acids to produce water and then measuring the density of that water. The excess density compared to normal water was proportional to the deuterium concentration.

Quantitative Data:

The experiments revealed that deuterium was incorporated into the fatty acids of all tissues, indicating active synthesis. The rate of incorporation and turnover was surprisingly rapid.

TissueDeuterium Content in Saturated Fatty Acids (atom % excess) after 15 daysCalculated Half-life of Fatty Acids (days)
Fat DepotsApproaching the deuterium concentration of the body water5 - 9
LiverHigh, indicating rapid synthesisShorter than fat depots
Intestinal WallSignificant incorporation-
KidneysSignificant incorporation-

Data compiled from descriptions in historical reviews of Schoenheimer's work.

Visualization of the Experimental Workflow:

Schoenheimer_Experiment cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal Husbandry Mice on Low-Fat Diet D2O Administration Drinking Water with D₂O (2-15 days) Animal Husbandry->D2O Administration Tissue Collection Collection of Fat, Liver, Intestinal Wall, Kidneys D2O Administration->Tissue Collection Lipid Extraction Extraction of Lipids from Tissues Tissue Collection->Lipid Extraction Fatty Acid Separation Separation into Saturated and Unsaturated Fractions Lipid Extraction->Fatty Acid Separation Deuterium Analysis Combustion and Density Measurement of Water Fatty Acid Separation->Deuterium Analysis Data Interpretation Data Interpretation Deuterium Analysis->Data Interpretation Calculation of Deuterium Incorporation and Half-life

Schoenheimer's Fatty Acid Turnover Experiment Workflow.

Elucidating Reaction Mechanisms: The Deuterium Kinetic Isotope Effect

The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of their respective covalent bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy and is therefore stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength results in a slower rate of reaction if the C-H bond is broken in the rate-determining step, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). Early organic chemists utilized this effect to probe reaction mechanisms.

Experimental Protocol: The E2 Elimination of 2-Bromopropane

This protocol is based on early studies of the E2 reaction mechanism.

Objective: To determine if the β-C-H bond is broken in the rate-determining step of the elimination reaction of 2-bromopropane with a strong base.

Materials:

  • 2-bromopropane

  • 2-bromopropane-d₇ (or specifically deuterated at the β-positions)

  • Sodium ethoxide (a strong base)

  • Ethanol (as the solvent)

  • Instrumentation for monitoring the reaction rate (e.g., by titration of the base or spectroscopic analysis of the product formation)

Procedure:

  • Synthesis of Deuterated Substrate: 2-bromopropane deuterated at the β-positions is synthesized.

  • Kinetic Runs: Two sets of parallel reactions are set up under identical conditions (temperature, concentration of reactants).

    • Reaction A: 2-bromopropane is reacted with sodium ethoxide in ethanol.

    • Reaction B: Deuterated 2-bromopropane is reacted with sodium ethoxide in ethanol.

  • Rate Measurement: The rate of each reaction is measured. This can be done by taking aliquots at various time points and quenching the reaction, followed by analysis of the remaining base concentration or the concentration of the propylene product formed.

  • Calculation of the KIE: The rate constant for the reaction with the non-deuterated substrate (kH) and the deuterated substrate (kD) are determined. The kinetic isotope effect is calculated as the ratio kH/kD.

Quantitative Data:

SubstrateRelative Rate ConstantKinetic Isotope Effect (kH/kD)
2-bromopropanekH\multirow{2}{*}{~7}
2-bromopropane-d₇kD

The significant KIE value of approximately 7 indicates that the β-C-H bond is indeed broken in the rate-determining step, providing strong evidence for the concerted E2 mechanism.

Visualization of the E2 Reaction Mechanism and the KIE:

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_kie Kinetic Isotope Effect R EtO⁻ + CH₃-CH(Br)-CH₃ TS [EtO···H···CH₂···CH(Br)···CH₃]⁻ R->TS kH (or kD) P EtOH + CH₂=CH-CH₃ + Br⁻ TS->P KIE kH / kD ≈ 7 (C-H bond broken in rate-determining step)

The E2 reaction mechanism and the observed KIE.

The Advent of Quantitative Bioanalysis: Deuterium-Labeled Internal Standards in Mass Spectrometry

The development of mass spectrometry provided a highly sensitive and specific method for identifying and quantifying molecules. The use of stable isotope-labeled internal standards, particularly deuterium-labeled compounds, became a cornerstone of quantitative mass spectrometry. By adding a known amount of the deuterated analog of the analyte to a sample, variations in sample preparation and instrument response can be accurately corrected for.

Experimental Protocol: Quantification of Prostaglandins by GC-MS

This protocol is based on a 1979 study on the quantitative measurement of prostaglandins E1 and E2.

Objective: To accurately quantify the levels of prostaglandins E1 (PGE1) and E2 (PGE2) in a biological sample using a deuterated internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., seminal fluid)

  • Deuterated internal standard: (3,3,4,4-²H₄)PGE2

  • Reagents for extraction and derivatization of prostaglandins

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with selected ion monitoring (SIM) capability

Procedure:

  • Sample Preparation: A known amount of the deuterated internal standard, (3,3,4,4-²H₄)PGE2, is added to the biological sample.

  • Extraction: The prostaglandins (both the endogenous and the deuterated standard) are extracted from the sample matrix.

  • Derivatization: The prostaglandins are chemically modified (e.g., converted to their methyl ester-trimethylsilyl ether derivatives) to make them volatile and suitable for GC analysis.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects and quantifies specific ions.

  • Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor specific ions characteristic of the analyte and the internal standard. For example, it would monitor the molecular ion of the derivatized PGE1 and PGE2, and the corresponding, heavier ion of the deuterated PGE2 standard.

  • Quantification: The concentration of the endogenous prostaglandins is determined by comparing the peak area of their characteristic ions to the peak area of the known amount of the deuterated internal standard.

Quantitative Data:

The use of a deuterated internal standard allows for the creation of a linear calibration curve over a wide range of concentrations, enabling accurate quantification.

AnalyteInternal StandardLinear Range (ng)
Prostaglandin E1(3,3,4,4-²H₄)PGE21 - 70
Prostaglandin E2(3,3,4,4-²H₄)PGE21 - 70

Visualization of the Isotope Dilution Mass Spectrometry Workflow:

IDMS_Workflow Sample Biological Sample (Unknown amount of Analyte) Spiked Sample Sample + Internal Standard Sample->Spiked Sample IS Known amount of Deuterated Internal Standard IS->Spiked Sample Extraction Extraction and Derivatization Spiked Sample->Extraction GC-MS GC-MS Analysis (SIM) Extraction->GC-MS Data Peak Area Ratio (Analyte / Internal Standard) GC-MS->Data Quantification Calculate Analyte Concentration Data->Quantification

Workflow for quantitative analysis using a deuterated internal standard.

Measuring Water Turnover: The First Biological Tracer Experiment

One of the very first biological tracer experiments was conducted by George de Hevesy and Erich Hofer in 1934. They used heavy water to estimate the rate at which water is eliminated from the human body.

Experimental Protocol: Water Turnover in the Human Body

This protocol is based on descriptions of the 1934 experiment.

Objective: To determine the average residence time of water molecules in the human body.

Materials:

  • A human volunteer

  • A known volume of water with a slightly elevated concentration of heavy water (D₂O)

  • Method for collecting urine samples over time

  • Instrumentation to measure the deuterium concentration in water samples (e.g., by measuring the density of the water)

Procedure:

  • Baseline Measurement: A baseline urine sample is collected to determine the natural abundance of deuterium in the subject's body water.

  • Administration of Heavy Water: The volunteer drinks a known volume of water containing a known, slightly enriched concentration of D₂O.

  • Sample Collection: Urine samples are collected at regular intervals over a period of several days.

  • Deuterium Analysis: The deuterium concentration in each urine sample is measured.

  • Data Analysis: The decline in the deuterium concentration in the urine over time is plotted. This decay curve is used to calculate the rate of water elimination and the average residence time (or half-life) of water molecules in the body.

Quantitative Data:

ParameterValue
Average half-life of water in the human body~9 days

This pioneering experiment provided the first quantitative measure of the dynamic state of water in a living organism.

Visualization of the Water Turnover Concept:

Water_Turnover cluster_measurement Measurement Body Water Pool Body Water Pool Water Elimination Elimination of H₂O and D₂O (Urine, Sweat, Respiration) Body Water Pool->Water Elimination Turnover D2O Intake Intake of D₂O D2O Intake->Body Water Pool Mixing Urine Samples Urine Samples Collected Over Time Water Elimination->Urine Samples Deuterium Concentration Deuterium Concentration Measured Urine Samples->Deuterium Concentration

Conceptual diagram of the water turnover experiment.

The early applications of deuterium-labeled compounds revolutionized our understanding of biological and chemical processes. These foundational studies, with their meticulous experimental designs and groundbreaking findings, paved the way for the sophisticated isotopic tracer techniques that are indispensable in modern research and drug development.

Molecular formula and structure of Ammonium sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ammonium Sulfate-d8

Introduction

Ammonium sulfate-d8, a deuterated isotopologue of ammonium sulfate, is a specialized chemical compound valuable in various scientific research and development applications. Its primary utility lies in its use as a stable isotope-labeled standard in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For drug development professionals and biochemists, it serves as a crucial reagent in protein purification processes, particularly for "salting out" proteins from aqueous solutions.[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, physical properties, and common experimental applications.

Molecular Formula and Structure

Ammonium sulfate-d8 consists of two deuterated ammonium cations ([ND₄]⁺) and one sulfate anion ([SO₄]²⁻). The eight hydrogen atoms of the two ammonium ions are replaced with deuterium, a stable isotope of hydrogen.

  • Molecular Formula : (ND₄)₂SO₄

  • InChI Key : BFNBIHQBYMNNAN-KTOHAENGSA-N

  • Canonical SMILES : [2H]--INVALID-LINK--([2H])[2H].[2H]--INVALID-LINK--([2H])[2H].[O-]S(=O)(=O)[O-]

The structure is ionic, with electrostatic forces holding the ammonium and sulfate ions together in a crystal lattice in its solid state. In solution, it dissociates into its constituent ions.

Physicochemical Properties

The quantitative properties of Ammonium sulfate-d8 are summarized in the table below. These properties are critical for its application in experimental settings, influencing solubility, stability, and use in analytical instrumentation.

PropertyValue
Molecular Weight 140.19 g/mol
Isotopic Purity 98 atom % D
Physical Form Solid
Melting Point >280 °C (decomposes)
CAS Number 13814-01-2

Experimental Protocols

Synthesis of Ammonium Sulfate

The synthesis of ammonium sulfate, which can be adapted for its deuterated form, is typically achieved through the acid-base neutralization reaction between ammonia and sulfuric acid.

Objective: To synthesize Ammonium sulfate by reacting ammonia with sulfuric acid. For the deuterated form, deuterated ammonia (ND₃) and deuterated sulfuric acid (D₂SO₄) in D₂O would be used.

Materials:

  • Ammonia solution (or deuterated ammonia)

  • Dilute sulfuric acid (or deuterated sulfuric acid)

  • Evaporating basin

  • Stirring rod

  • pH indicator paper

  • Tripod and gauze

  • Bunsen burner or heating mantle

  • Filtration apparatus (funnel, filter paper)

  • Watch glass

Procedure:

  • Carefully measure a specific volume of dilute sulfuric acid and place it into an evaporating basin.

  • Slowly add the ammonia solution to the sulfuric acid while continuously stirring. This is an exothermic reaction.

  • Periodically check the pH of the solution using indicator paper. Continue adding ammonia solution until the solution is neutralized (pH ≈ 7).

  • Gently heat the resulting solution to evaporate the water, concentrating the ammonium sulfate. Avoid boiling to prevent splashing.

  • Once the volume is significantly reduced or crystals begin to form, remove the solution from the heat and allow it to cool slowly.

  • Crystals of ammonium sulfate will form upon cooling.

  • Separate the crystals from the remaining solution by filtration.

  • Wash the crystals with a small amount of cold deionized water (or D₂O for the deuterated product) and allow them to dry.

Protein Precipitation (Salting Out)

Ammonium sulfate precipitation is a widely used method for the purification and fractionation of proteins from a complex mixture. The high salt concentration reduces the solubility of proteins, causing them to precipitate.

Objective: To selectively precipitate a target protein from a biological sample.

Materials:

  • Protein solution (e.g., cell lysate, serum)

  • Solid, analytical grade Ammonium sulfate-d8 (or standard ammonium sulfate)

  • Chilled precipitation buffer (e.g., 50 mM Tris or HEPES)

  • Mortar and pestle (to grind any lumps of ammonium sulfate)

  • Stir plate and magnetic stir bar

  • Refrigerated centrifuge

  • Resolubilization buffer

Procedure:

  • Place the protein solution in a beaker on a stir plate in a cold room or on ice. Begin gentle stirring.

  • Slowly add finely ground ammonium sulfate to the solution. The amount to be added is calculated based on the initial and desired final saturation percentage.

  • Allow the solution to stir gently for approximately 30 minutes to ensure equilibrium is reached.

  • Transfer the solution to centrifuge tubes and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Carefully decant the supernatant, which contains proteins that are soluble at that specific ammonium sulfate concentration.

  • The protein pellet can be resolubilized in a minimal volume of a suitable buffer for further purification steps like dialysis or chromatography.

Logical Relationships and Diagrams

The following diagram illustrates the dissociation of Ammonium sulfate-d8 in an aqueous solution, a fundamental concept for its application in biochemical protocols.

G compound (ND₄)₂SO₄ (solid) solution Dissociation in D₂O compound->solution ammonium_ion 2 [ND₄]⁺ (cation) solution->ammonium_ion sulfate_ion [SO₄]²⁻ (anion) solution->sulfate_ion

Dissociation of Ammonium sulfate-d8 in solution.

References

A Technical Guide to the Stability and Storage of Ammonium Sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Ammonium sulphate-d8 ((ND₄)₂SO₄). While specific stability studies on the deuterated form are not extensively published, the physical and chemical properties governing stability are largely identical to those of standard ammonium sulphate. Deuteration does not significantly alter the salt's thermal stability or hygroscopic nature. Therefore, data for non-labeled ammonium sulphate is presented as a reliable surrogate.

Chemical and Physical Properties

This compound is a deuterated inorganic salt widely used in biochemical research, particularly as a nitrogen source in cell growth media for isotopic labeling in proteomics and metabolomics.[1] Its stability is primarily influenced by its inherent chemical properties, temperature, and ambient moisture.

PropertyValueReferences
Chemical Formula (ND₄)₂SO₄[1]
Molecular Weight 140.19 g/mol [1][2][3]
Appearance White to off-white crystalline solid
Isotopic Purity Typically ≥98 atom % D
Melting Point Decomposes >280 °C
Solubility Highly soluble in water; insoluble in alcohol and acetone.
Hygroscopicity Absorbs moisture from the air, deliquesces at ~80% relative humidity.

Stability Profile

This compound is a stable compound under standard recommended storage conditions. The primary factors that can compromise its integrity are exposure to high temperatures and excessive moisture.

Thermal Stability

The thermal decomposition of ammonium sulphate is a well-studied, multi-stage process that begins at temperatures significantly above ambient conditions. The compound does not have a true melting point, as it begins to decompose before it can melt.

Table 2.1: Thermal Decomposition Stages of Ammonium Sulphate

Temperature Range (°C)Decomposition StagePrimary ProductsReferences
> 250 °CInitial decomposition (deamination)Ammonium bisulphate (NH₄HSO₄) and Ammonia (NH₃)
305 - 345 °CDehydration of bisulphateAmmonium pyrosulphate ((NH₄)₂S₂O₇) and Water (H₂O)
345 - 420 °CPyrosulphate decompositionAmmonia (NH₃), Sulphur dioxide (SO₂), Nitrogen (N₂), Water (H₂O)

This decomposition pathway indicates that this compound is highly stable at typical laboratory and storage temperatures.

Hygroscopic Stability and Caking

Ammonium sulphate is hygroscopic, meaning it will readily absorb moisture from the atmosphere. This is a critical consideration for storage and handling.

  • Deliquescence Point : The critical relative humidity (RH) at which ammonium sulphate absorbs enough atmospheric water to dissolve and form a liquid solution is approximately 80% RH at room temperature.

  • Caking : Prolonged exposure to humidity below the deliquescence point can still lead to moisture absorption, causing the crystalline powder to clump together or "cake". This does not represent chemical degradation but can make handling and accurate weighing difficult. Note that caking over time is considered normal for this material.

Recommended Storage and Handling

To maintain the purity and physical properties of this compound, adherence to proper storage and handling protocols is essential.

Table 3.1: Recommended Storage Conditions

ParameterRecommendationRationaleReferences
Temperature Room temperature (15 °C to 25 °C). A broader range of 4 °C to 32 °C is also acceptable.To prevent thermal decomposition, which only occurs at very high temperatures.
Humidity Store in a dry place. Relative Humidity should be kept below 60%.To prevent moisture absorption, deliquescence, and caking.
Atmosphere Store in a well-ventilated area.To prevent accumulation of any potential off-gassing, although unlikely under normal conditions.
Containers Keep in original, tightly sealed containers (e.g., glass or plastic).To protect from atmospheric moisture and contamination.
Light Store away from direct sunlight.While not highly light-sensitive, this is a general good practice to prevent potential long-term degradation from heat.
Incompatibilities Store away from strong alkalis, strong acids, and strong oxidizing agents.To prevent chemical reactions that could lead to degradation or the release of ammonia gas.
Handling Precautions

When handling this compound, standard laboratory safety practices should be observed:

  • Personal Protective Equipment (PPE) : Wear safety glasses, gloves, and a lab coat. If handling large quantities that may generate dust, a dust mask is recommended.

  • Ventilation : Use in a well-ventilated area to minimize inhalation of any dust.

  • Hygiene : Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after use.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not detailed in the literature, a general protocol can be established based on standard analytical techniques for ammonium sulphate. Such a study would involve storing aliquots of the material under various controlled environmental conditions (e.g., elevated temperature and humidity) and testing them at specified time points.

A. Sample Storage

  • Place accurately weighed samples of this compound in separate, appropriate containers.

  • Store containers in stability chambers under controlled conditions (e.g., 25°C/60%RH, 40°C/75%RH).

  • At predetermined intervals (e.g., 0, 3, 6, 12 months), remove a sample for analysis.

B. Analytical Methods for Purity and Degradation

  • Appearance : Visually inspect the sample for any changes in color, clumping, or deliquescence.

  • Moisture Content : Determine the water content using a standard method like Karl Fischer titration or by calculating the loss on drying (e.g., drying at 105-110°C for 2 hours).

  • Assay (Ammonium Content) : The ammonium content can be determined by Kjeldahl digestion followed by titration, or by liberating ammonia with a strong base and using an ammonia ion-selective electrode. A decrease in ammonium content could indicate degradation.

  • Sulphate Content : The sulphate content can be determined using ion chromatography.

  • Acidity/Alkalinity : Dissolve the sample in water and measure the pH. A significant change from the initial value could indicate the presence of degradation products like free acid. Titration with a standardized base can quantify free acid content.

Visualization of Stability Factors

The following diagram illustrates the key environmental factors that influence the stability of solid this compound and the potential outcomes.

Stability_Factors Factors Affecting this compound Stability substance This compound (ND₄)₂SO₄ Crystalline Solid storage_conditions Storage Conditions temp Temperature storage_conditions->temp Controlled by humidity Relative Humidity (RH) storage_conditions->humidity Controlled by time Time storage_conditions->time Over stable {Stable Product | Free-flowing Crystalline Solid} temp->stable < 250°C degraded {Degraded Product} temp->degraded > 250°C (Decomposition) humidity->stable < 60% RH humidity->degraded > 80% RH (Deliquescence) caked {Caked Product | Clumped Solid} humidity->caked 60-80% RH time->caked Prolonged exposure to moderate humidity

References

An In-depth Technical Guide to Isotopic Labeling with Ammonium Sulfate-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling using Ammonium sulfate-d8 for quantitative proteomics. While direct metabolic labeling with Ammonium sulfate-d8 is not a widely documented standard technique, this document outlines the theoretical framework and practical considerations by drawing parallels with the well-established method of deuterium labeling using heavy water (D₂O). This guide is intended to serve as a technical resource for researchers interested in applying deuterium labeling for the study of protein dynamics, signaling pathways, and drug development.

Core Principles of Metabolic Deuterium Labeling

Isotopic labeling is a powerful technique used to track the incorporation of isotopes into molecules to study metabolic pathways, protein turnover, and other cellular processes.[1] In quantitative proteomics, stable isotope labeling allows for the accurate comparison of protein abundance between different experimental conditions.[2]

Metabolic labeling with deuterium involves introducing a deuterium source into the cellular environment, which is then incorporated into newly synthesized biomolecules.[3] In the context of protein analysis, deuterium from a source like Ammonium sulfate-d8 would be incorporated into the carbon-hydrogen bonds of non-essential amino acids during their biosynthesis.[3] These deuterated amino acids are then used by the cell's translational machinery to synthesize new proteins.

By using mass spectrometry, the mass shift caused by the incorporated deuterium can be detected and quantified, allowing for the differentiation between pre-existing ("light") and newly synthesized ("heavy") protein populations.[4] This enables the study of protein turnover rates, which is crucial for understanding cellular homeostasis and the effects of therapeutic interventions.

Experimental Protocols

The following protocols are generalized from established deuterium labeling methodologies and adapted for the hypothetical use of Ammonium sulfate-d8 as a primary deuterium source for non-essential amino acid synthesis.

Cell Culture and Metabolic Labeling
  • Medium Preparation : Prepare a custom cell culture medium that is deficient in non-essential amino acids. This will force the cells to synthesize these amino acids de novo, thereby incorporating deuterium from the provided source. Replace the standard ammonium salt in the medium with Ammonium sulfate-d8 at a concentration suitable for the specific cell line. The final concentration of Ammonium sulfate-d8 should be empirically determined to ensure it is not toxic to the cells and supports healthy growth.

  • Cell Seeding and Adaptation : Seed the cells in the custom medium containing the standard, non-deuterated ammonium sulfate and allow them to adapt for at least one cell doubling.

  • Initiation of Labeling : To start the labeling experiment, replace the medium with the custom medium containing Ammonium sulfate-d8.

  • Time-Course Experiment : For protein turnover studies, harvest cells at various time points after the introduction of the labeling medium (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

  • Cell Harvesting : At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Immediately pellet the cells by centrifugation and store them at -80°C until further processing.

Protein Extraction and Preparation for Mass Spectrometry
  • Cell Lysis : Resuspend the cell pellets in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells using sonication or other appropriate methods on ice.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Protein Precipitation (Optional but Recommended) : To concentrate the protein and remove interfering substances, perform an ammonium sulfate precipitation. Slowly add finely ground solid ammonium sulfate to the protein lysate with gentle stirring on ice to a desired saturation percentage (e.g., 80%). Incubate for at least one hour to allow for protein precipitation. Centrifuge at high speed to pellet the precipitated proteins. Discard the supernatant and resuspend the protein pellet in a suitable buffer for downstream processing.

  • Reduction and Alkylation : Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 56°C. Subsequently, alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.

  • In-solution or In-gel Digestion :

    • In-solution Digestion : Dilute the protein sample to reduce the concentration of denaturants. Add a protease, such as trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubate overnight at 37°C.

    • In-gel Digestion : Alternatively, separate the proteins by SDS-PAGE. Excise the protein bands of interest, destain, and perform in-gel reduction, alkylation, and digestion with trypsin.

  • Peptide Desalting : Acidify the peptide solution with trifluoroacetic acid (TFA). Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) tips or columns. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., acetonitrile) and 0.1% TFA.

  • Sample Preparation for LC-MS/MS : Dry the eluted peptides in a vacuum centrifuge and resuspend them in a solvent compatible with mass spectrometry analysis (e.g., 0.1% formic acid in water).

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis : Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Acquisition : Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation.

  • Data Analysis : Use specialized software to identify the peptides and proteins from the MS/MS spectra by searching against a protein sequence database. Quantify the deuterium incorporation by analyzing the isotopic envelopes of the peptides. The mass shift and the change in the isotopic pattern over time are used to calculate the fractional synthesis rate and, subsequently, the protein turnover rate.

Data Presentation

The following tables provide illustrative examples of the types of quantitative data that can be obtained from a deuterium labeling experiment. The values are representative and would need to be determined experimentally for specific proteins and conditions.

Table 1: Representative Deuterium Incorporation into Non-Essential Amino Acids

Amino AcidNumber of Exchangeable C-H BondsExpected Mass Increase per Residue (Da)
Alanine4~4.025
Aspartate2~2.013
Asparagine2~2.013
Glutamate4~4.025
Glutamine4~4.025
Glycine2~2.013
Proline7~7.044
Serine2~2.013

Note: The actual mass increase can vary depending on the specific metabolic pathways active in the cell line and the labeling efficiency.

Table 2: Illustrative Protein Turnover Rates Determined by Deuterium Labeling

ProteinFunctionHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change
EGFRReceptor Tyrosine Kinase2012-1.7
Akt1Serine/Threonine Kinase3032+1.1
mTORSerine/Threonine Kinase4836-1.3
Cyclin D1Cell Cycle Regulator1.54+2.7
c-MycTranscription Factor0.50.8+1.6

Note: This table presents hypothetical data to demonstrate the application of deuterium labeling in studying changes in protein turnover upon treatment.

Mandatory Visualizations

Experimental and Analytical Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture in Deuterium-Free Medium labeling Introduction of Ammonium Sulfate-d8 cell_culture->labeling time_course Time-Course Harvesting labeling->time_course lysis Cell Lysis time_course->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion desalting Peptide Desalting (C18 SPE) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms identification Protein Identification lc_ms->identification quantification Quantification of Deuterium Incorporation identification->quantification turnover Protein Turnover Rate Calculation quantification->turnover

Caption: A generalized workflow for quantitative proteomics using metabolic labeling.
Signaling Pathways

Quantitative proteomics is frequently used to study the dynamics of signaling pathways in response to various stimuli, including drug treatments. The following diagrams illustrate key signaling pathways that are often investigated.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.

mtor_pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 akt Akt pi3k->akt tsc_complex TSC1/TSC2 akt->tsc_complex rheg Rheb tsc_complex->rheg rheg->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis |

Caption: A simplified diagram of the mTOR signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers.

egfr_pathway egf EGF egfr EGFR egf->egfr grb2 Grb2 egfr->grb2 sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cell_proliferation Cell Proliferation transcription_factors->cell_proliferation

Caption: The EGFR-MAPK signaling cascade.

Insulin Signaling Pathway

The insulin signaling pathway is central to the regulation of glucose and lipid metabolism, as well as cell growth and survival. Defects in this pathway can lead to metabolic diseases such as type 2 diabetes.

insulin_pathway insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor irs IRS insulin_receptor->irs pi3k PI3K irs->pi3k pdpk1 PDK1 pi3k->pdpk1 akt Akt pdpk1->akt as160 AS160 akt->as160 glycogen_synthesis Glycogen Synthesis akt->glycogen_synthesis protein_synthesis Protein Synthesis akt->protein_synthesis glut4 GLUT4 Translocation as160->glut4

Caption: An overview of the insulin signaling pathway leading to metabolic regulation.

References

The Role of Deuterated Ammonium Sulfate in Biomolecular NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ammonium sulfate-d8 ((ND₄)₂SO₄) in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Primarily utilized as a reagent for protein precipitation and concentration, its deuterated form is indispensable for preparing high-quality, high-concentration protein samples essential for advanced structural and dynamic studies. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and key data for researchers leveraging this powerful technique.

Introduction: The Challenge of Sample Preparation in Biomolecular NMR

Biomolecular NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other biological macromolecules in solution. A significant challenge in proton (¹H) NMR is the overwhelming signal from the solvent, typically water, which can obscure the much weaker signals from the protein of interest. To mitigate this, NMR experiments are commonly performed in deuterium oxide (D₂O). However, reagents used in sample preparation, such as salts for precipitation, can reintroduce protons into the sample.

Ammonium sulfate is a widely used salt for protein purification and concentration via a method known as "salting out." The use of its deuterated analogue, ammonium sulfate-d8, is crucial in NMR sample preparation to minimize residual proton signals, thereby enhancing spectral quality and resolution.

The Principle of "Salting Out"

"Salting out" is a process where high concentrations of a salt are used to decrease the solubility of a protein in an aqueous solution, leading to its precipitation.[1] The mechanism involves the competition for water molecules between the salt ions and the protein. At high salt concentrations, the salt ions sequester the bulk of the water molecules for their own hydration shells. This reduces the amount of water available to hydrate the protein's surface, leading to increased protein-protein hydrophobic interactions, aggregation, and eventual precipitation.

Ammonium sulfate is particularly effective for this purpose due to its high solubility in water, its position in the Hofmeister series which indicates it is a protein-stabilizing salt, and its cost-effectiveness.[1] Importantly, precipitation with ammonium sulfate is a non-denaturing process, allowing the precipitated protein to be readily resolubilized in a suitable buffer without loss of its native structure and function.

Why Deuteration is Critical for NMR

In ¹H NMR, the intense signal from residual protons in the solvent can overwhelm the signals from the protein. By using D₂O as the solvent and deuterated reagents, the background proton signal is significantly reduced. When a protein is precipitated with standard ammonium sulfate ((NH₄)₂SO₄), the ammonium ions introduce a substantial number of protons. If this precipitated protein is then redissolved in a D₂O-based buffer for NMR analysis, the contaminating protons from the ammonium sulfate will contribute to a large, unwanted solvent peak.

By using ammonium sulfate-d8 ((ND₄)₂SO₄), where the eight hydrogen atoms are replaced with deuterium, this source of proton contamination is eliminated. This ensures that the final NMR sample has the lowest possible residual proton signal, leading to cleaner spectra with improved signal-to-noise ratios, which is paramount for detailed structural analysis.

Quantitative Data and Physicochemical Properties

The selection of the appropriate form of ammonium sulfate is critical for NMR studies. The following tables summarize key quantitative data for both the deuterated and non-deuterated forms.

Table 1: Physicochemical Properties of Ammonium Sulfate vs. Ammonium Sulfate-d8

PropertyAmmonium Sulfate ((NH₄)₂SO₄)Ammonium Sulfate-d8 ((ND₄)₂SO₄)
Molecular Weight 132.14 g/mol [2][3]~140.19 g/mol [4]
Appearance White crystalline solidWhite crystalline solid
Solubility in Water 74.4 g/100 mL at 20°CSoluble in water, similar to the non-deuterated form
Melting Point 235-280 °C (decomposes)>280 °C (decomposes)
Primary Use in NMR Not recommended for final samplePrecipitation and concentration of protein for NMR analysis

Table 2: Representative Ammonium Sulfate Concentrations for Protein Precipitation

The optimal concentration of ammonium sulfate required for precipitation is protein-dependent and must be determined empirically. The values below serve as a general guideline.

Protein Type / ExampleTypical % Saturation for Precipitation
Immunoglobulins (e.g., IgG)40-50%
Most Enzymes40-80%
Hemoglobin70%
Serum Albumin50%
Large Protein Complexes< 20%
Low Molecular Weight ProteinsOften require > 50%

Experimental Workflow and Protocols

The following section details a typical workflow and protocol for preparing a protein sample for biomolecular NMR using ammonium sulfate-d8 precipitation.

General Experimental Workflow

The overall process involves precipitating the protein of interest from a dilute solution using ammonium sulfate-d8, collecting the concentrated protein, and then exchanging it into a final, deuterated NMR buffer.

G cluster_0 Workflow for NMR Sample Preparation A Initial Protein Solution (e.g., after chromatography) B Add solid (ND4)2SO4 or a saturated solution in D2O slowly on ice A->B C Incubate on ice to allow for protein precipitation B->C D Centrifuge to pellet the precipitated protein C->D E Discard supernatant and resolubilize pellet in minimal volume of deuterated buffer D->E F Buffer Exchange into final NMR buffer (D2O-based) (e.g., Dialysis or Gel Filtration) E->F G Concentrate sample and transfer to NMR tube F->G H Final NMR Sample G->H

Caption: A typical workflow for concentrating a protein sample for NMR using ammonium sulfate-d8.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the ammonium sulfate-d8 precipitation of a protein sample for NMR analysis.

Materials:

  • Protein solution in an initial buffer

  • Ammonium sulfate-d8 ((ND₄)₂SO₄), solid

  • Deuterium oxide (D₂O)

  • Deuterated NMR buffer (e.g., 20 mM d₁₁-Tris-HCl, 50 mM NaCl in 99.9% D₂O, pH 7.0)

  • Dialysis tubing (with appropriate molecular weight cutoff) or a desalting column (gel filtration)

  • Refrigerated centrifuge

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • Initial Sample Preparation:

    • Start with a clarified protein solution at 4°C. Determine the initial volume.

    • Place the solution in a beaker with a stir bar on a stir plate in an ice bath.

  • Ammonium Sulfate-d8 Addition:

    • Slowly add finely ground solid ammonium sulfate-d8 to the stirring protein solution. Add the salt in small increments to avoid localized high concentrations which could lead to irreversible protein aggregation.

    • Refer to an ammonium sulfate precipitation table to calculate the amount of (ND₄)₂SO₄ needed to reach the desired saturation percentage. Note that these tables are typically for non-deuterated ammonium sulfate, but can be used as a close approximation.

    • Allow the salt to fully dissolve before adding the next increment.

  • Precipitation:

    • Once all the ammonium sulfate-d8 has been added, continue to stir the solution gently on ice for an additional 30-60 minutes to ensure complete precipitation.

  • Pelleting the Protein:

    • Transfer the protein slurry to a centrifuge tube.

    • Centrifuge at approximately 10,000 x g for 20-30 minutes at 4°C to pellet the precipitated protein.

  • Resolubilization:

    • Carefully decant and discard the supernatant.

    • Resuspend the protein pellet in a minimal volume of the desired deuterated NMR buffer. Start with a small volume (e.g., 200-500 µL) and gently pipette up and down to dissolve the pellet.

  • Buffer Exchange (Crucial Step):

    • Method A: Dialysis:

      • Transfer the resuspended protein solution into a pre-wetted dialysis cassette or tubing.

      • Perform dialysis against a large volume (at least 200 times the sample volume) of the final deuterated NMR buffer at 4°C.

      • Change the buffer at least twice over a period of 12-24 hours to ensure complete removal of residual ammonium sulfate-d8.

    • Method B: Gel Filtration (Desalting Column):

      • Equilibrate a desalting column with the final deuterated NMR buffer according to the manufacturer's instructions.

      • Apply the resuspended protein sample to the column.

      • Collect the fractions containing the protein, which will now be in the desired NMR buffer. This method is generally faster than dialysis.

  • Final Concentration and Sample Preparation:

    • Concentrate the desalted protein sample to the desired final concentration for NMR (typically 0.1-1.0 mM) using a centrifugal concentrator.

    • Transfer the final sample into a high-quality NMR tube.

    • The sample is now ready for NMR analysis.

Decision-Making for Method Selection

While powerful, ammonium sulfate precipitation is not suitable for all proteins. The following decision tree can help researchers decide when this method is appropriate for their NMR sample preparation workflow.

G cluster_1 Decision Tree for Using (ND4)2SO4 Precipitation A Need to concentrate a dilute protein sample for NMR? E Yes A->E F No A->F B Is the protein known to be stable at high salt concentrations? G Yes B->G H No B->H C Proceed with (ND4)2SO4 precipitation protocol D Consider alternative concentration methods: - Ultrafiltration (spin concentrators) - Lyophilization (if protein is stable) - Direct chromatography concentration E->B F->D I Is the protein sample volume large (e.g., > 10 mL)? G->I H->D J Yes I->J K No I->K J->C K->D   (Direct ultrafiltration might be more efficient)

Caption: Decision-making guide for employing ammonium sulfate-d8 precipitation in NMR sample prep.

Troubleshooting

ProblemPossible CauseSuggested Solution
Protein does not precipitate Insufficient ammonium sulfate concentration. Protein is highly soluble.Increase the % saturation of ammonium sulfate-d8. Ensure the salt is fully dissolved.
Protein precipitates but does not redissolve Protein may have denatured or aggregated irreversibly.Add salt more slowly and at 4°C. Try a lower % saturation. Screen for stabilizing additives (e.g., glycerol, arginine) in the resuspension buffer.
Low protein recovery Pellet was not collected efficiently. Protein remained in the supernatant.Increase centrifugation time or speed. Test the supernatant for remaining protein and consider a higher % saturation cut.
Poor NMR spectral quality (broad lines) Sample contains aggregates. High viscosity. Residual salt.Filter the final sample before transferring to the NMR tube. Ensure complete buffer exchange to remove all salt. Optimize buffer conditions (pH, additives).

Conclusion

Ammonium sulfate-d8 is an invaluable tool for researchers in biomolecular NMR. Its ability to efficiently concentrate proteins from dilute solutions without causing denaturation, combined with its deuterated nature, allows for the preparation of high-quality samples that are essential for acquiring high-resolution NMR data. By following well-defined protocols and understanding the underlying principles of salting out, scientists can overcome common sample preparation bottlenecks and advance their studies of protein structure, dynamics, and interactions.

References

A Deep Dive into Natural Abundance vs. Enriched Ammonium Sulfate-d8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between natural abundance and isotopically enriched compounds is a critical decision that can significantly impact experimental outcomes. This technical guide provides an in-depth comparison of natural abundance ammonium sulfate and its deuterated counterpart, ammonium sulfate-d8, offering insights into their properties, applications, and the experimental protocols where they play a pivotal role.

Core Concepts: Natural Abundance vs. Isotopic Enrichment

Natural abundance ammonium sulfate, (NH₄)₂SO₄, is composed of elements with their naturally occurring isotopic ratios. For hydrogen, this is predominantly ¹H (protium) with a trace amount of ²H (deuterium), approximately 0.015%. In contrast, enriched ammonium sulfate-d8, (ND₄)₂SO₄, has been synthetically modified to replace the hydrogen atoms with deuterium, typically to an isotopic purity of 98% or higher.[1] This seemingly subtle difference in isotopic composition leads to significant variations in their physical properties and opens up a wide range of applications for the deuterated form, particularly in analytical techniques where isotopic labeling is advantageous.

Quantitative Data Summary

The following tables provide a clear comparison of the key quantitative properties of natural abundance and enriched ammonium sulfate-d8.

Table 1: Physical and Chemical Properties

PropertyNatural Abundance Ammonium SulfateEnriched Ammonium Sulfate-d8
Molecular Formula (NH₄)₂SO₄(ND₄)₂SO₄
Molecular Weight 132.14 g/mol [2]140.19 g/mol [3]
Appearance Fine white hygroscopic granules or crystals[2]Solid
Solubility in Water 74.4 g/100 g water (20 °C)Data not readily available, but expected to be similar to the non-deuterated form.
Melting Point 235 to 280 °C (decomposes)>280 °C (decomposes)
Density 1.77 g/cm³Data not readily available.

Table 2: Isotopic Composition

IsotopeNatural Abundance in Ammonium SulfateEnrichment in Ammonium Sulfate-d8
¹H (Protium) >99.98%<2%
²H (Deuterium) ~0.015%≥98%
¹⁴N ~99.63%~99.63% (unless specified as ¹⁵N enriched)
¹⁵N ~0.37%~0.37% (unless specified as ¹⁵N enriched)
³²S ~95.02%~95.02%
³³S ~0.75%~0.75%
³⁴S ~4.21%~4.21%
³⁶S ~0.02%~0.02%

Experimental Protocols

Protein Precipitation using Ammonium Sulfate

Ammonium sulfate precipitation is a widely used method for the purification and fractionation of proteins based on their solubility at high salt concentrations.

Objective: To selectively precipitate proteins from a complex mixture.

Materials:

  • Protein solution (e.g., cell lysate, serum)

  • Ammonium sulfate (analytical grade)

  • Precipitation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Resuspension Buffer (appropriate for the downstream application)

  • Centrifuge and centrifuge tubes

  • Stir plate and stir bar

  • Ice bath

Protocol:

  • Preparation: Clarify the initial protein solution by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to remove any cellular debris. Place the clarified supernatant in a beaker on a stir plate in an ice bath and begin gentle stirring.

  • Ammonium Sulfate Addition: Slowly add finely ground solid ammonium sulfate or a saturated ammonium sulfate solution to the protein solution. The amount to be added is calculated based on the desired final saturation percentage. It is crucial to add the salt slowly to avoid high local concentrations that can cause unwanted protein denaturation.

  • Incubation: Once the desired saturation is reached, continue to stir the solution gently on ice for a minimum of 4 hours to a maximum of 16 hours to allow for the complete precipitation of the target proteins.

  • Pelleting: Transfer the solution to centrifuge tubes and pellet the precipitated protein by centrifugation (e.g., 25,000 x g for 20 minutes at 4°C).

  • Supernatant Removal: Carefully decant the supernatant. The supernatant can be saved for analysis of proteins that did not precipitate at this salt concentration.

  • Pellet Resuspension: Resuspend the protein pellet in a minimal volume of the desired resuspension buffer.

  • Desalting (Optional but Recommended): Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or a desalting column.

Sample Preparation for NMR Spectroscopy using Deuterated Standards

The use of deuterated solvents and standards is fundamental for obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra of analytes.

Objective: To prepare a sample for NMR analysis, minimizing solvent interference.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • Ammonium sulfate-d8 (if used as an internal standard)

  • NMR tube (clean and unscratched)

  • Vortex mixer

  • Pipettes

Protocol:

  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the analyte and is chemically inert to it.

  • Dissolution: Accurately weigh the analyte and dissolve it in the appropriate volume of the deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube). If using ammonium sulfate-d8 as an internal standard, it should also be dissolved in this step.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Use a vortex mixer if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean NMR tube.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent spectral artifacts.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Mandatory Visualizations

Experimental_Workflow_Protein_Precipitation Protein Precipitation Workflow start Start: Protein Solution clarify Clarification (Centrifugation) start->clarify supernatant Clarified Supernatant clarify->supernatant add_as Add Ammonium Sulfate (Slowly, with stirring) supernatant->add_as precipitate Incubate (e.g., 4°C, 4-16h) add_as->precipitate centrifuge Centrifugation precipitate->centrifuge pellet Protein Pellet centrifuge->pellet supernatant_out Supernatant (Discard or Analyze) centrifuge->supernatant_out resuspend Resuspend Pellet pellet->resuspend desalt Desalting (Dialysis/Gel Filtration) resuspend->desalt end End: Purified Protein desalt->end

Caption: Workflow for protein precipitation using ammonium sulfate.

Experimental_Workflow_HDX_MS Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow start Start: Protein Sample labeling Deuterium Labeling (Incubate with D₂O buffer) start->labeling quenching Quench Reaction (Low pH and Temperature) labeling->quenching digestion Proteolytic Digestion (e.g., Pepsin) quenching->digestion lc_separation LC Separation (Peptide Separation) digestion->lc_separation ms_analysis Mass Spectrometry Analysis lc_separation->ms_analysis data_analysis Data Analysis (Deuterium Uptake Measurement) ms_analysis->data_analysis end End: Structural/Dynamic Information data_analysis->end

Caption: A typical workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Signaling_Pathway_Protein_Interaction Generic Signaling Pathway and Protein Interaction Analysis cluster_purification Protein Interaction Analysis ligand Ligand receptor Receptor ligand->receptor protein_a Signaling Protein A receptor->protein_a activates protein_b Signaling Protein B protein_a->protein_b interacts with cell_lysis Cell Lysis protein_a->cell_lysis cellular_response Cellular Response protein_b->cellular_response triggers protein_b->cell_lysis protein_purification Protein Purification (e.g., Ammonium Sulfate Precipitation) cell_lysis->protein_purification interaction_analysis Interaction Analysis (e.g., Co-IP, Mass Spectrometry) protein_purification->interaction_analysis

Caption: Analysis of protein interactions within a signaling pathway.

Applications in Research and Drug Development

Natural Abundance Ammonium Sulfate

The primary application of natural abundance ammonium sulfate in research and drug development is in protein purification . Its "salting out" effect is a cost-effective and straightforward method for the initial fractionation and concentration of proteins from complex mixtures like cell lysates or blood serum. This step is often crucial in the early stages of drug development for isolating and purifying therapeutic proteins, such as monoclonal antibodies and enzymes.

Enriched Ammonium Sulfate-d8

The utility of enriched ammonium sulfate-d8 lies in its isotopic label, which makes it a valuable tool in a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals from non-deuterated solvents can overwhelm the signals from the analyte. By using deuterated compounds, the solvent becomes "invisible" in the ¹H spectrum, allowing for clear observation of the analyte's signals. Ammonium sulfate-d8 can also be used as a standard for quantifying other deuterated molecules in a sample.

  • Mass Spectrometry (MS): Deuterium-labeled compounds are extensively used in mass spectrometry, particularly in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) . HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions. By exposing a protein to a D₂O-containing buffer, the amide hydrogens on the protein backbone exchange with deuterium at a rate dependent on their solvent accessibility and hydrogen bonding. This allows researchers to map protein-ligand binding sites, identify conformational changes upon drug binding, and study protein folding and unfolding.

  • Metabolic Studies: In drug development, deuterated compounds can be used as tracers to study the metabolic fate of a drug candidate. By tracking the deuterium label, researchers can identify metabolites and elucidate metabolic pathways.

Conclusion

The choice between natural abundance and enriched ammonium sulfate-d8 is dictated by the specific experimental requirements. For bulk protein purification and concentration, the cost-effectiveness of natural abundance ammonium sulfate makes it the preferred choice. However, for advanced analytical applications requiring isotopic labeling, such as NMR spectroscopy and HDX-mass spectrometry, the unique properties of enriched ammonium sulfate-d8 are indispensable. Understanding the distinct characteristics and applications of each is essential for researchers and scientists aiming to achieve robust and reliable experimental outcomes in their pursuit of scientific discovery and drug development.

References

Methodological & Application

Application Notes and Protocols for Ammonium Sulfate-d8 in Protein NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ammonium sulfate-d8 ((ND₄)₂SO₄) in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application detailed is its use as a source for uniform isotopic labeling of proteins with ¹⁵N and deuterium (²H), a critical step for advanced NMR studies of protein structure, dynamics, and interactions.

Introduction

Ammonium sulfate is a widely used reagent in biochemistry, primarily for the purification and precipitation of proteins.[1][2] Its deuterated and ¹⁵N-enriched form, Ammonium sulfate-d8 (¹⁵N₂D₈SO₄), serves a crucial role in the preparation of protein samples for NMR spectroscopy. The incorporation of deuterium and ¹⁵N into a protein of interest significantly enhances the quality of NMR data, particularly for larger proteins (>25 kDa), by reducing signal overlap and sharpening spectral lines.[3][4] This enables the application of powerful NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) to study complex biological systems such as signaling pathways and protein-drug interactions.[5]

Core Applications of Ammonium Sulfate-d8 in Protein NMR

  • Isotopic Labeling: The primary application is as the sole nitrogen source in minimal media for bacterial expression of proteins. The ¹⁵N isotope is incorporated into the protein backbone and sidechains, while the deuterium from the ammonium ions and the D₂O-based media gets incorporated into non-exchangeable C-H positions.

  • Protein Stabilization and Precipitation: Like its non-deuterated counterpart, Ammonium sulfate-d8 can be used for "salting out" proteins. This is a common step for concentrating protein solutions and can also be used to prepare highly concentrated, precipitated protein samples for solid-state NMR.

Data Presentation

The following tables summarize key quantitative data for the application of Ammonium sulfate-d8 in protein NMR.

Table 1: Typical M9 Minimal Media Composition for ¹⁵N and Deuterium Labeling

ComponentConcentration per 1L of MediaPurpose
D₂O99.9%Deuterium source for protein deuteration
5x M9 Salts (in D₂O)200 mLBasic salts for bacterial growth
Ammonium sulfate-d8 (¹⁵N, 98%) 1.2 g Sole ¹⁵N and additional deuterium source
¹³C-glucose (optional)2-4 g¹³C source for triple-labeling experiments
1 M MgSO₄ (in D₂O)2 mLSource of magnesium ions
1 M CaCl₂ (in D₂O)100 µLSource of calcium ions
Trace Metals Solution (100x, in D₂O)1 mLEssential micronutrients
Thiamine & Biotin1 mL of 1 mg/mL stocksVitamins for bacterial growth
Antibiotic(s)As requiredSelection for plasmid maintenance

Table 2: Comparison of NMR Spectral Properties with and without Isotopic Labeling

Spectral PropertyStandard Protein Sample¹⁵N/²H Labeled Protein SampleQuantitative Improvement
Signal Resolution High degree of signal overlap, especially for larger proteins.Significantly reduced overlap due to ¹⁵N editing and ²H-induced sharpening.2- to 10-fold improvement in resolution for larger proteins.
Signal Linewidth Broad lines for proteins >25 kDa due to rapid transverse relaxation.Narrower lines due to reduced ¹H-¹H dipolar interactions and TROSY effect.Amide proton transverse relaxation rates can be decreased by approximately twofold.
Sensitivity (S/N Ratio) Low for larger proteins.Markedly improved due to narrower lines and TROSY effect.Several-fold sensitivity gain, especially in TROSY-based experiments.
Applicable NMR Experiments Limited to basic 1D and 2D experiments for smaller proteins.Enables advanced 3D/4D heteronuclear correlation and TROSY-based experiments.Allows for the study of proteins and complexes up to ~1 MDa.

Experimental Protocols

Protocol 1: Expression of ¹⁵N/²H-Labeled Protein using Ammonium Sulfate-d8

This protocol describes the expression of a uniformly ¹⁵N- and deuterium-labeled protein in E. coli.

1. Pre-culture Preparation: a. Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5-10 mL of LB medium with the appropriate antibiotic. b. Grow overnight at 37°C with shaking.

2. Adaptation to D₂O (optional but recommended for better yield): a. Inoculate 50 mL of M9 minimal medium prepared with H₂O and containing standard ¹⁴NH₄Cl with the overnight pre-culture. b. Grow until the OD₆₀₀ reaches ~0.8. c. Pellet the cells by centrifugation and resuspend in 50 mL of M9 medium prepared with 50% D₂O. Grow for a few hours. d. Repeat the process with M9 medium prepared with 99.9% D₂O.

3. Main Culture Growth and Isotopic Labeling: a. Prepare 1 L of M9 minimal medium in D₂O according to Table 1, using Ammonium sulfate-d8 as the sole nitrogen source. b. Inoculate with the adapted pre-culture to a starting OD₆₀₀ of ~0.1. c. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. d. Reduce the temperature to 18-25°C and induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM). e. Continue to grow the culture for 12-16 hours.

4. Cell Harvesting and Protein Purification: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. The cell pellet can be stored at -80°C or used immediately. c. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The purification buffers should be prepared in H₂O to allow for back-exchange of amide protons to ¹H.

Protocol 2: Ammonium Sulfate Precipitation for Concentration or Solid-State NMR

This protocol can be used to concentrate a purified, labeled protein or to prepare a sample for solid-state NMR.

1. Initial Protein Solution: a. Start with the purified protein in a suitable buffer (e.g., Tris or phosphate buffer) at 4°C.

2. Precipitation: a. While gently stirring the protein solution, slowly add finely ground solid Ammonium sulfate-d8 (or a saturated solution in D₂O) to the desired saturation level (e.g., 60-80%). This should be done stepwise to avoid co-precipitation of contaminants. b. Continue stirring at 4°C for at least 30 minutes after the ammonium sulfate has dissolved.

3. Collection of Precipitate: a. Centrifuge the solution at a high speed (e.g., 16,000 x g) for 20-30 minutes at 4°C. b. Carefully decant the supernatant. The protein is in the pellet.

4. Sample Preparation: a. For concentration: Resuspend the pellet in a minimal volume of the desired final NMR buffer. Proceed to dialysis or buffer exchange to remove the ammonium sulfate. b. For solid-state NMR: The protein pellet can be directly packed into an MAS NMR rotor.

Protocol 3: Final NMR Sample Preparation

1. Buffer Exchange: a. Exchange the purified, labeled protein into the final NMR buffer using dialysis or a desalting column. b. A typical NMR buffer is 20-50 mM phosphate or Tris, pH 6.0-7.5, with 50-150 mM NaCl. Note that high salt concentrations (>100-200 mM) can degrade spectral quality and spectrometer performance.

2. Concentration: a. Concentrate the protein to the desired final concentration, typically 0.3-1.0 mM.

3. Final Sample Preparation: a. Add D₂O to the protein solution to a final concentration of 5-10% for the deuterium lock. b. Add a chemical shift reference standard (e.g., DSS or TSP). c. Transfer the final sample (~500-600 µL for a standard 5 mm tube) into a high-quality NMR tube. d. Ensure the sample is free of any precipitate by centrifugation or filtration.

Mandatory Visualizations

G cluster_prep Protein Expression and Labeling cluster_purification Purification cluster_nmr NMR Sample Preparation Transformation Transformation Pre-culture (LB) Pre-culture (LB) Transformation->Pre-culture (LB) Adaptation Culture (M9/D2O) Adaptation Culture (M9/D2O) Pre-culture (LB)->Adaptation Culture (M9/D2O) Main Culture (M9/D2O + (ND4)2SO4) Main Culture (M9/D2O + (ND4)2SO4) Adaptation Culture (M9/D2O)->Main Culture (M9/D2O + (ND4)2SO4) Induction (IPTG) Induction (IPTG) Main Culture (M9/D2O + (ND4)2SO4)->Induction (IPTG) Cell Harvesting Cell Harvesting Induction (IPTG)->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Buffer Exchange Buffer Exchange Size Exclusion Chromatography->Buffer Exchange Concentration Concentration Buffer Exchange->Concentration Final NMR Sample Final NMR Sample Concentration->Final NMR Sample NMR Spectroscopy NMR Spectroscopy Final NMR Sample->NMR Spectroscopy

Caption: Experimental workflow for producing an isotopically labeled protein for NMR analysis.

G cluster_problem Problem: Large Protein (>25 kDa) cluster_consequence Consequence for NMR cluster_solution Solution: Isotopic Labeling cluster_benefit Benefit Large Protein Large Protein Slow Tumbling Slow Tumbling Large Protein->Slow Tumbling Rapid T2 Relaxation Rapid T2 Relaxation Slow Tumbling->Rapid T2 Relaxation Broad Signals Broad Signals Rapid T2 Relaxation->Broad Signals Spectral Overlap Spectral Overlap Broad Signals->Spectral Overlap Poor S/N Poor S/N Broad Signals->Poor S/N Deuteration Deuteration TROSY NMR TROSY NMR Deuteration->TROSY NMR Reduced Dipolar Coupling Reduced Dipolar Coupling Deuteration->Reduced Dipolar Coupling 15N Labeling 15N Labeling 15N Labeling->TROSY NMR Enhanced Sensitivity Enhanced Sensitivity TROSY NMR->Enhanced Sensitivity Slower Relaxation Slower Relaxation Reduced Dipolar Coupling->Slower Relaxation Narrower Signals Narrower Signals Slower Relaxation->Narrower Signals Improved Resolution Improved Resolution Narrower Signals->Improved Resolution Narrower Signals->Enhanced Sensitivity

Caption: Logic of how isotopic labeling improves NMR spectra of large proteins.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Protein Effector Protein G-Protein->Effector Protein Modulation Second Messenger Second Messenger Effector Protein->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A simplified G-protein-coupled receptor (GPCR) signaling pathway.

Application Example: Studying GPCR Signaling

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. Due to their size and membrane-embedded nature, they are challenging to study by NMR. The use of Ammonium sulfate-d8 to produce deuterated and ¹⁵N-labeled GPCRs is essential for these studies. Techniques like TROSY-based NMR can then be used to observe conformational changes in the receptor upon binding of different ligands (agonists vs. antagonists), providing insights into the mechanism of signal transduction. For example, 2D [¹⁵N,¹H]-TROSY spectra of the A₂A adenosine receptor, labeled using these methods, have revealed how drug binding impacts the receptor's structure and signaling.

Conclusion

Ammonium sulfate-d8 is an indispensable reagent for modern biomolecular NMR, enabling the study of large and complex proteins. Its primary application as a nitrogen and deuterium source for isotopic labeling allows for significant improvements in spectral quality and the application of advanced NMR techniques. The protocols and data presented here provide a comprehensive guide for researchers aiming to leverage this powerful tool in their structural biology and drug discovery efforts.

References

Application Notes and Protocols: Ammonium Sulphate-d8 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ammonium sulphate-d8 ((ND₄)₂SO₄) as an internal standard (IS) in mass spectrometry-based quantitative analysis. The focus is on its application in isotope dilution mass spectrometry (IDMS) for the accurate quantification of nitrogen-containing compounds.

Introduction

This compound is a deuterated form of ammonium sulphate, where the hydrogen atoms of the ammonium ions are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry. In mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis.[1] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry, particularly in complex matrices encountered in biomedical and environmental research.[2][3] This is because its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing accurate correction for any analyte loss or matrix effects.[1][3]

The primary application of this compound as an internal standard is in the quantification of small nitrogen-containing molecules, such as amino acids, biogenic amines, and in nitrogen flux analysis. It serves as a universal internal standard for a group of analytes that share a common chemical feature (a primary or secondary amine group) that can be derivatized or analyzed directly.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle behind using this compound is Isotope Dilution Mass Spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the workflow. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any variations during the analytical process.

Below is a logical workflow for a typical quantitative analysis using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with This compound (IS) Sample->Spike Add known amount of IS Extract Extraction of Analytes and IS Spike->Extract Cleanup Sample Cleanup (e.g., SPE, filtration) Extract->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Analyte/IS Peak Area Ratio MS->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: General workflow for quantitative analysis using an internal standard.

Application: Quantification of Primary Amines in Biological Fluids

This section outlines a protocol for the quantification of a panel of primary amines (e.g., amino acids) in human plasma using this compound as a universal internal standard for the amine group after derivatization.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound ((ND₄)₂SO₄)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

  • Analyte standards (e.g., amino acid mix)

  • Derivatizing agent (e.g., Dansyl Chloride)

3.1.2. Preparation of Solutions

  • Internal Standard Stock Solution (1 mg/mL of ND₄⁺): Accurately weigh and dissolve this compound in ultrapure water.

  • Internal Standard Working Solution (10 µg/mL of ND₄⁺): Dilute the stock solution with 50:50 (v/v) ACN/water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte mix into blank human plasma.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3.1.3. Sample Preparation

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of derivatization buffer.

  • Add 50 µL of the derivatizing agent solution and incubate as required by the derivatization protocol.

  • Quench the reaction and dilute with the initial mobile phase conditions for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

plasma 100 µL Plasma Sample is_add Add 20 µL IS (this compound) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add 400 µL ACN (Protein Precipitation) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Derivatization Buffer evaporate->reconstitute derivatize Add Derivatizing Agent & Incubate reconstitute->derivatize quench Quench Reaction derivatize->quench inject Inject into LC-MS/MS quench->inject

Caption: Sample preparation workflow for primary amine analysis.

3.1.4. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for each derivatized analyte and the derivatized ammonium-d8. For the internal standard, the transition would be based on the derivatized ND₄⁺ ion.

Data Presentation

The following tables present representative quantitative data that could be obtained using this method.

Table 1: Calibration Curve Parameters for Representative Amino Acids

AnalyteCalibration Range (µM)
Alanine0.5 - 500>0.995
Valine0.5 - 500>0.995
Leucine0.5 - 500>0.996
Proline0.5 - 500>0.994
Phenylalanine0.2 - 200>0.997

Table 2: Accuracy and Precision Data

AnalyteSpiked Concentration (µM)Measured Concentration (µM, mean ± SD, n=5)Accuracy (%)Precision (CV, %)
Alanine 1.00.98 ± 0.0798.07.1
5051.2 ± 2.1102.44.1
400395.6 ± 15.898.94.0
Valine 1.01.03 ± 0.09103.08.7
5048.9 ± 1.997.83.9
400408.2 ± 18.4102.14.5

Table 3: Matrix Effect and Recovery

AnalyteRecovery (%)Matrix Effect (%)
Alanine92.595.8
Valine95.198.2
Leucine93.896.4
Proline91.294.5
Phenylalanine96.799.1

Discussion and Conclusion

The use of this compound as a universal internal standard for the quantification of primary amines offers a cost-effective and efficient approach, particularly for methods involving derivatization of the amine group. By adding a single deuterated standard, it is possible to correct for variability in the derivatization reaction efficiency, extraction recovery, and ionization for a whole class of compounds. This is especially advantageous in metabolomics and clinical chemistry where multiple analytes are measured simultaneously.

The presented protocol provides a robust framework for the analysis of amino acids in plasma. The method demonstrates good linearity, accuracy, and precision, with effective compensation for matrix effects. Researchers should optimize the derivatization step and MRM transitions for their specific analytes of interest. The principles outlined here can be adapted for the analysis of other nitrogen-containing compounds in various biological and environmental matrices.

References

Application Notes and Protocols for Protein Precipitation in Proteomics Using Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium sulfate precipitation is a widely utilized method in proteomics for the purification and fractionation of proteins from complex biological mixtures.[1][2] This technique, known as "salting out," relies on the principle that at high salt concentrations, the solubility of proteins decreases, leading to their precipitation out of solution.[3] The high solubility of ammonium sulfate, coupled with its ability to stabilize protein structures, makes it an ideal choice for this purpose.[1][2] This method is particularly valuable as an initial step in a purification workflow, as it allows for the bulk precipitation of proteins, effectively concentrating them and removing non-protein contaminants.

While standard ammonium sulfate is commonly used, its deuterated counterpart, ammonium sulfate-d8, offers potential advantages in specific proteomics applications, particularly those involving neutron scattering or certain types of NMR spectroscopy where minimizing the hydrogen content is crucial for reducing background signal and enhancing data quality. Ammonium sulfate-d8 can be used as a source for producing isotopically labeled proteins for such structural studies. Although specific protocols for using ammonium sulfate-d8 as a precipitating agent are not widely documented, the principles and methods outlined for standard ammonium sulfate are directly applicable. This document provides a detailed protocol for protein precipitation using ammonium sulfate and discusses the potential applications of its deuterated form.

Principle of Ammonium Sulfate Precipitation

The solubility of proteins in aqueous solutions is influenced by the ionic strength. At low salt concentrations ("salting in"), protein solubility generally increases. However, at high salt concentrations, this trend is reversed, and proteins begin to precipitate ("salting out"). This phenomenon is explained by the competition for water molecules between the salt ions and the protein molecules. As the concentration of ammonium sulfate increases, water molecules that hydrate the protein surface are sequestered by the salt ions. This reduction in available water for protein solvation leads to increased protein-protein hydrophobic interactions, causing the proteins to aggregate and precipitate.

Proteins with larger hydrophobic surface areas will precipitate at lower ammonium sulfate concentrations, while more hydrophilic proteins require higher salt concentrations to precipitate. This differential solubility allows for the fractional precipitation of proteins from a mixture by incrementally increasing the ammonium sulfate concentration.

Experimental Protocols

Materials
  • High-purity solid ammonium sulfate or ammonium sulfate-d8

  • Buffer solution appropriate for the protein of interest (e.g., 50 mM Tris-HCl, pH 7.5)

  • Chilled, sterile, deionized water

  • Centrifuge capable of reaching at least 10,000 x g and maintaining a temperature of 4°C

  • Stir plate and magnetic stir bars

  • Spectrophotometer or other protein quantification assay materials

Protocol for Fractional Precipitation of Proteins

This protocol describes a general procedure for separating proteins into different fractions based on their solubility at various ammonium sulfate concentrations. The optimal saturation percentages for precipitating a specific protein of interest may need to be determined empirically.

  • Preparation of the Protein Solution:

    • Start with a clarified protein extract (e.g., cell lysate supernatant after high-speed centrifugation).

    • Ensure the protein concentration is at least 1 mg/mL for efficient precipitation.

    • Perform all subsequent steps at 4°C to minimize protein denaturation and degradation.

  • First Ammonium Sulfate Cut (e.g., 30% Saturation):

    • Place the protein solution in a beaker on a stir plate in a cold room or on ice.

    • Slowly add the calculated amount of solid ammonium sulfate (see Table 1) while gently stirring. Avoid foaming, as this can denature proteins.

    • Continue stirring for 30-60 minutes after all the salt has dissolved to allow for equilibration.

    • Centrifuge the solution at 10,000 x g for 20-30 minutes at 4°C.

    • Carefully decant the supernatant into a clean, chilled beaker. The pellet contains proteins that precipitated at this initial salt concentration. This pellet can be saved for analysis by resuspending it in a minimal volume of buffer.

  • Second Ammonium Sulfate Cut (e.g., 50% Saturation):

    • To the supernatant from the previous step, slowly add more solid ammonium sulfate to reach the next desired saturation level (see Table 2 for the amount to add to a solution already at a certain saturation).

    • Repeat the stirring and centrifugation steps as described above.

    • The resulting pellet will contain proteins that are soluble at 30% but precipitate at 50% ammonium sulfate saturation. The supernatant can be subjected to further precipitation at higher salt concentrations.

  • Subsequent Ammonium Sulfate Cuts:

    • This process can be repeated with increasing concentrations of ammonium sulfate (e.g., 70%, 90%) to fractionate the proteome further.

  • Desalting the Protein Fractions:

    • After precipitation, the high concentration of ammonium sulfate must be removed before downstream applications like chromatography or mass spectrometry.

    • Resuspend the protein pellets in a minimal volume of the desired buffer.

    • Remove the salt by dialysis against a large volume of the appropriate buffer or by using a desalting column (gel filtration chromatography).

Quantitative Data Presentation

The amount of solid ammonium sulfate required to reach a specific saturation level depends on the initial volume of the solution and the temperature. The following tables provide the grams of ammonium sulfate to be added to 1 liter of solution at 4°C.

Table 1: Grams of Ammonium Sulfate to Add to 1 L of Solution to Reach a Desired Saturation.

Desired Saturation (%)Grams of (NH₄)₂SO₄ to Add per 1 L
1056
20114
30176
40242
50313
60390
70472
80561
90656
100767

Table 2: Grams of Ammonium Sulfate to Add to 1 L of a Solution of a Given Saturation to Reach a Higher Saturation.

Initial Saturation (%)Final Saturation (%)Grams of (NH₄)₂SO₄ to Add per 1 L
030176
3050123
5070136
7090163

Application of Ammonium Sulfate-d8 in Proteomics

While there are no established, distinct protocols for protein precipitation using ammonium sulfate-d8, its primary application in proteomics is as a source of deuterium for isotopic labeling. Proteins expressed in media containing ammonium sulfate-d8 will incorporate deuterium, making them "heavy." These deuterated proteins are invaluable for:

  • Neutron Scattering: In structural biology, neutron scattering is used to determine the structure and dynamics of macromolecules. The large difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies. By selectively deuterating components of a protein complex, researchers can highlight specific subunits or domains, simplifying data analysis and providing unique structural insights. Using deuterated ammonium sulfate for precipitation in such workflows would help maintain a low hydrogen background.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuteration can simplify complex NMR spectra of large proteins by reducing the number of proton signals, which can aid in structure determination and dynamics studies.

  • Quantitative Mass Spectrometry: Although less common than SILAC (Stable Isotope Labeling with Amino acids in Cell culture), in vivo labeling with 15N- and/or deuterium-labeled ammonium sulfate can be used for quantitative proteomics to differentiate between protein samples grown in "light" versus "heavy" media.

When preparing samples for these specialized applications, using ammonium sulfate-d8 for precipitation could be advantageous to maintain the deuterated state of the sample and avoid the introduction of hydrogen from the precipitating agent. The protocol would be identical to that for standard ammonium sulfate, with the substitution of the deuterated salt.

Visualizations

Experimental_Workflow Figure 1: General Workflow for Fractional Protein Precipitation start Clarified Protein Extract add_as1 Add (NH₄)₂SO₄ to 30% Saturation start->add_as1 stir1 Stir for 30-60 min at 4°C add_as1->stir1 centrifuge1 Centrifuge (10,000 x g, 30 min, 4°C) stir1->centrifuge1 pellet1 Pellet 1 (Proteins precipitating at 0-30%) centrifuge1->pellet1 supernatant1 Supernatant 1 centrifuge1->supernatant1 desalt Desalting (Dialysis or Gel Filtration) pellet1->desalt add_as2 Add (NH₄)₂SO₄ to 50% Saturation supernatant1->add_as2 stir2 Stir for 30-60 min at 4°C add_as2->stir2 centrifuge2 Centrifuge (10,000 x g, 30 min, 4°C) stir2->centrifuge2 pellet2 Pellet 2 (Proteins precipitating at 30-50%) centrifuge2->pellet2 supernatant2 Supernatant 2 centrifuge2->supernatant2 pellet2->desalt

Caption: Fractional precipitation workflow using ammonium sulfate.

Signaling_Pathway Figure 2: Rationale for using Ammonium Sulfate-d8 cluster_deuteration Deuterated Protein Production cluster_precipitation Protein Precipitation cluster_analysis Downstream Analysis cell_culture Cell Culture in D₂O-based Media with (ND₄)₂SO₄ protein_expression Expression of Deuterated Protein cell_culture->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis clarification Clarification cell_lysis->clarification precipitation Precipitation with (ND₄)₂SO₄ clarification->precipitation Maintains Deuterated Environment desalting Desalting precipitation->desalting neutron_scattering Neutron Scattering desalting->neutron_scattering nmr NMR Spectroscopy desalting->nmr

Caption: Workflow for preparing deuterated proteins for structural analysis.

References

Step-by-step guide to protein purification with Ammonium sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to protein purification using the ammonium sulfate precipitation method. This technique, also known as "salting out," is a widely used initial step in protein purification to selectively precipitate proteins from a crude extract based on their solubility at high salt concentrations.[1][2][3] This method is valued for its simplicity, cost-effectiveness, and its ability to concentrate and stabilize proteins.[3][4]

While the standard protocol utilizes non-deuterated ammonium sulfate, this guide will also address the application of Ammonium sulfate-d8 in the context of preparing proteins for advanced structural analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle of Ammonium Sulfate Precipitation

Ammonium sulfate is an ideal salt for protein precipitation due to its high solubility in water, lack of buffering capacity, and minimal cost. The principle behind this technique lies in altering the solubility of proteins. At high concentrations, ammonium sulfate sequesters water molecules, reducing the amount of water available to hydrate the protein molecules. This leads to increased protein-protein hydrophobic interactions, causing the proteins to aggregate and precipitate out of the solution.

Different proteins precipitate at different concentrations of ammonium sulfate, allowing for a fractional separation of the target protein from other cellular components.

Application of Ammonium sulfate-d8

While the purification protocol itself remains the same, the use of deuterated reagents like Ammonium sulfate-d8 is relevant for specific downstream applications, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR studies of large biomolecules, the abundance of protons (¹H) can lead to complex and overlapping signals, making spectral analysis difficult. By introducing deuterium (²H), a non-NMR-active nucleus at proton frequencies, the complexity of the ¹H-NMR spectrum is significantly reduced. This simplifies spectral interpretation and allows for the study of larger and more complex proteins. While proteins are typically deuterated by expression in deuterated media, using deuterated salts during purification can be part of a strategy to maintain a deuterated environment for sensitive samples destined for NMR analysis.

Experimental Protocol

This protocol outlines the steps for fractional precipitation of a target protein from a crude cell lysate.

Materials:

  • Crude protein extract (e.g., cell lysate)

  • Ammonium sulfate ((NH₄)₂SO₄), analytical grade

  • Ammonium sulfate-d8 ((ND₄)₂SO₄), for specific applications like NMR sample preparation

  • Purification buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Refrigerated centrifuge and appropriate centrifuge tubes

  • Dialysis tubing or desalting column

  • Spectrophotometer for protein concentration measurement

Procedure:

  • Preparation of the Crude Extract:

    • Begin with a clarified crude protein extract, ensuring it is free of cellular debris by centrifugation.

    • Measure the initial volume of the extract and determine the total protein concentration.

    • Place the extract in a beaker with a magnetic stir bar and place it in an ice bath on a magnetic stirrer. All steps should be performed at 4°C to minimize protein denaturation and degradation.

  • First Ammonium Sulfate Cut (Removal of Contaminants):

    • Slowly add solid ammonium sulfate to the stirring protein solution to reach a specific saturation percentage (e.g., 30%). The amount of ammonium sulfate to be added can be calculated using the table below or online calculators.

    • Allow the solution to stir gently for 30-60 minutes on ice to ensure complete dissolution and equilibration.

    • Centrifuge the solution at 10,000 x g for 20-30 minutes at 4°C to pellet the precipitated proteins.

    • Carefully decant the supernatant, which contains the target protein, into a clean, pre-chilled beaker. The pellet contains proteins that are less soluble than the target protein at this salt concentration.

  • Second Ammonium Sulfate Cut (Precipitation of Target Protein):

    • To the supernatant from the previous step, slowly add more solid ammonium sulfate to a higher saturation percentage (e.g., 60%). This concentration should be determined empirically to selectively precipitate the target protein.

    • Stir gently for at least one hour on ice.

    • Centrifuge the solution at 10,000 x g for 30 minutes at 4°C.

    • This time, the pellet contains the target protein. Discard the supernatant, which contains highly soluble proteins.

  • Resuspension and Desalting:

    • Resuspend the protein pellet in a minimal volume of the desired purification buffer.

    • The high concentration of ammonium sulfate must be removed before downstream applications. This is typically achieved through:

      • Dialysis: Place the resuspended protein solution in dialysis tubing and dialyze against a large volume of the purification buffer. Change the buffer 2-3 times over several hours or overnight.

      • Gel Filtration Chromatography (Desalting): Pass the sample through a desalting column (e.g., Sephadex G-25) to separate the protein from the small salt molecules.

Quantitative Data Summary

The amount of solid ammonium sulfate required to reach a desired saturation level can be determined from the following table. The values are given in grams of ammonium sulfate to be added to 1 liter of solution at 0°C to bring the solution from an initial saturation to a final saturation.

Initial Saturation (%)Final Saturation (%)Grams of (NH₄)₂SO₄ to add per 1 L of solution
01056
020114
030176
040242
050313
060390
070472
080561
304062
3050127
3060198
3070273
3080356
506066
5070137
5080214

Note: These values are approximations and may need to be optimized for specific proteins and buffer conditions.

Experimental Workflow Diagram

Protein_Purification_Workflow cluster_0 Preparation cluster_1 Fractional Precipitation cluster_2 Purification and Downstream Processing cluster_3 Optional Downstream Application start Crude Protein Extract centrifuge1 Clarification by Centrifugation start->centrifuge1 add_as1 Slowly add (NH₄)₂SO₄ to 30% saturation centrifuge1->add_as1 incubate1 Incubate on ice add_as1->incubate1 centrifuge2 Centrifuge (10,000 x g) incubate1->centrifuge2 supernatant1 Collect Supernatant (Target Protein in Solution) centrifuge2->supernatant1 pellet1 Discard Pellet (Contaminants) centrifuge2->pellet1 add_as2 Add more (NH₄)₂SO₄ to 60% saturation supernatant1->add_as2 incubate2 Incubate on ice add_as2->incubate2 centrifuge3 Centrifuge (10,000 x g) incubate2->centrifuge3 pellet2 Collect Pellet (Target Protein Precipitated) centrifuge3->pellet2 supernatant2 Discard Supernatant (Highly Soluble Proteins) centrifuge3->supernatant2 resuspend Resuspend Pellet in Buffer pellet2->resuspend desalt Desalting (Dialysis or Gel Filtration) resuspend->desalt purified_protein Partially Purified Protein desalt->purified_protein nmr NMR Spectroscopy (with Ammonium sulfate-d8 prepared sample) purified_protein->nmr For Structural Studies

Caption: Workflow for Protein Purification using Ammonium Sulfate Precipitation.

Conclusion

Ammonium sulfate precipitation is a robust and effective method for the initial purification and concentration of proteins from a complex mixture. The protocol is straightforward and can be adapted for a wide range of proteins. While the use of deuterated ammonium sulfate (Ammonium sulfate-d8) does not alter the purification procedure itself, it is a key consideration for researchers preparing protein samples for advanced structural analysis by NMR spectroscopy. Subsequent purification steps, such as ion-exchange or size-exclusion chromatography, are often necessary to achieve high purity.

References

Application Note: Deuterium Labeling of Proteins with Ammonium Sulfate-d8 for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic labeling with stable isotopes is a powerful technique for investigating protein dynamics, including synthesis, turnover, and metabolic pathways.[1][2] Deuterium (²H or D), a stable isotope of hydrogen, serves as an excellent tracer for these studies.[3] When incorporated into proteins, deuterium introduces a measurable mass shift detectable by mass spectrometry, allowing for the differentiation and quantification of newly synthesized proteins from pre-existing ones.[4][5] This application note details the use of ammonium sulfate-d8 ((ND₄)₂SO₄) as a cost-effective deuterium source for labeling proteins in cellular expression systems, particularly for applications in drug metabolism, pharmacokinetic studies, and proteome dynamics research.

The primary advantage of using (ND₄)₂SO₄ in a minimal medium is that it serves as the sole nitrogen source, ensuring that the attached deuterium is efficiently incorporated into the amine groups of newly synthesized amino acids (except proline) and subsequently into proteins. This method provides a clear isotopic signature for tracking the metabolic fate of proteins and understanding their lifecycle within a biological system.

Principle of the Method

The protocol is designed for recombinant protein expression in E. coli grown in a defined M9 minimal medium. In this medium, ammonium sulfate is the only source of nitrogen. By substituting standard ammonium sulfate ((NH₄)₂SO₄) with its deuterated counterpart, ammonium sulfate-d8 ((ND₄)₂SO₄), the deuterium atoms are transferred during the biosynthesis of non-essential amino acids. These deuterated amino acids are then utilized by the ribosomal machinery during protein synthesis, resulting in the production of deuterium-labeled proteins.

The extent of deuterium incorporation can be precisely quantified using mass spectrometry (MS). By analyzing the mass shift of peptides from the labeled protein compared to its unlabeled version, researchers can determine protein turnover rates and trace metabolic pathways.

Experimental and Metabolic Workflow

The overall process involves adapting the expression host to a deuterated minimal medium, inducing protein expression, purifying the labeled protein, and analyzing it via mass spectrometry.

G cluster_prep Phase 1: Preparation & Adaptation cluster_expression Phase 2: Protein Production cluster_analysis Phase 3: Analysis Media Prepare M9 Medium with (ND4)2SO4-d8 Adapt Adapt E. coli Culture to Deuterated Medium Media->Adapt Induce Induce Protein Expression (e.g., with IPTG) Adapt->Induce Grow Incubate for Protein Synthesis Induce->Grow Harvest Harvest Cells by Centrifugation Grow->Harvest Purify Purify Deuterated Protein Harvest->Purify Digest Proteolytic Digestion (e.g., Trypsin) Purify->Digest MS LC-MS/MS Analysis Digest->MS Data Analyze Mass Shift & Quantify Labeling MS->Data

Caption: Overall workflow for deuterium labeling of proteins using (ND₄)₂SO₄.

Detailed Experimental Protocols

This section provides a representative protocol for expressing deuterium-labeled proteins in E. coli.

Protocol 1: Preparation of Deuterated M9 Minimal Medium
  • Prepare 5x M9 Salts Stock Solution:

    • In 800 mL of deionized water (H₂O), dissolve:

      • 34 g Na₂HPO₄

      • 15 g KH₂PO₄

      • 2.5 g NaCl

    • Adjust the volume to 1 L with H₂O.

    • Sterilize by autoclaving.

  • Prepare 1 L of 1x Deuterated M9 Medium:

    • To 750 mL of sterile H₂O, add:

      • 200 mL of sterile 5x M9 Salts.

      • 20 mL of sterile 20% (w/v) D-glucose (or other carbon source).

      • 2 mL of sterile 1 M MgSO₄.

      • 100 µL of sterile 1 M CaCl₂.

    • Crucially, add 1 g of Ammonium Sulfate-d8 ((ND₄)₂SO₄) as the sole nitrogen source.

    • Add any required antibiotics or supplements (e.g., thiamine).

    • Note: For higher levels of deuteration, the medium can be prepared in D₂O instead of H₂O, though this significantly increases cost.

Protocol 2: E. coli Culture and Protein Expression

This protocol is adapted from established methods for isotopic labeling in E. coli.

  • Initial Culture: Inoculate a single colony of the E. coli expression strain (e.g., BL21(DE3) containing the plasmid for the target protein) into 5 mL of standard LB medium. Grow overnight at 37°C with shaking.

  • Adaptation Step 1: Inoculate 1 mL of the overnight culture into 100 mL of standard M9 medium (containing normal (NH₄)₂SO₄). Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Adaptation Step 2 (Shift to Deuterated Medium): Centrifuge the cells from the previous step (4000 x g, 10 min, 4°C) and discard the supernatant. Resuspend the cell pellet in 100 mL of the prepared Deuterated M9 Medium. This step gradually adapts the cells to the new nitrogen source.

  • Main Culture: Inoculate the 1 L of Deuterated M9 Medium with the adapted cell culture to a starting OD₆₀₀ of ~0.05.

  • Induction: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours. Lower temperatures often improve the folding and solubility of recombinant proteins.

  • Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification and MS Sample Preparation
  • Purification: Purify the deuterium-labeled protein from the cell pellet using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

  • Quantification: Determine the concentration and yield of the purified protein using a Bradford or BCA assay.

  • Sample Preparation for MS:

    • Take a 20 µg aliquot of the purified labeled protein and an equivalent unlabeled control.

    • Denature the proteins in a buffer containing 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Dilute the urea to <1 M and perform in-solution digestion with a protease like trypsin overnight at 37°C.

    • Quench the reaction with formic acid and desalt the resulting peptides using a C18 StageTip or ZipTip.

    • Elute the peptides and prepare them for LC-MS/MS analysis.

Metabolic Incorporation of Deuterium

The deuterium from (ND₄)₂SO₄ is incorporated into the amino acid pool via transamination reactions, which are central to amino acid biosynthesis.

G Ammonium (ND4)2SO4 (Deuterium Source) Transaminase Transaminase Enzymes Ammonium->Transaminase Provides -ND2 group TCA α-Keto Acids (from TCA Cycle) TCA->Transaminase Provides carbon backbone AA_Pool Deuterated Amino Acid Pool (e.g., D-Glutamate) Transaminase->AA_Pool Ribosome Ribosome (Protein Synthesis) AA_Pool->Ribosome Protein Deuterium-Labeled Protein Ribosome->Protein

Caption: Metabolic pathway for deuterium incorporation from (ND₄)₂SO₄ into proteins.

Quantitative Data and Expected Results

The success of the labeling experiment is determined by the protein yield and the deuterium incorporation efficiency. The following table provides representative data expected from a typical labeling experiment.

ParameterUnlabeled ControlDeuterium-Labeled SampleMethod of Analysis
Protein Yield (per L culture) 5 - 50 mg4 - 40 mgBradford/BCA Assay
Purity >95%>95%SDS-PAGE
Deuterium Incorporation 0%>90%Mass Spectrometry
Example Peptide Mass 1254.6 Da1256.6 Da (+2 Da)LC-MS/MS

Note: Protein yields in deuterated media can sometimes be slightly lower than in standard media. The mass shift will vary depending on the number of incorporated deuterium atoms per peptide. The efficiency of incorporation is typically high when the deuterated precursor is the sole source of that element.

Applications in Metabolic Studies

  • Protein Turnover Analysis: By introducing the deuterated medium at a specific time point (a "pulse" experiment), researchers can measure the rate of synthesis and degradation of specific proteins by tracking the ratio of labeled to unlabeled peptides over time.

  • Drug Metabolism and Pharmacokinetics (DMPK): Labeled proteins can be used as internal standards for the absolute quantification of therapeutic proteins in complex biological samples, improving the accuracy of pharmacokinetic studies.

  • Metabolic Pathway Tracing: The incorporation pattern of deuterium can provide insights into amino acid biosynthesis and broader metabolic networks within the cell.

References

Application Notes and Protocols for Ammonium Sulphate-d8 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology in metabolomics for elucidating the dynamics of metabolic pathways. Ammonium sulphate-d8 ((ND₄)₂SO₄) serves as a valuable tracer for investigating nitrogen metabolism and related biosynthetic pathways. When introduced into a biological system, the deuterium atoms from the ammonium ions are incorporated into various metabolites, allowing for the qualitative and quantitative assessment of metabolic fluxes. This document provides detailed application notes and protocols for the use of this compound in metabolomics research, with a focus on metabolic flux analysis in cultured cells.

Application Note: Tracing Nitrogen Metabolism with this compound

The primary application of this compound in metabolomics is to trace the fate of the ammonium group's hydrogen atoms as it is assimilated into central nitrogen-containing metabolites. This provides insights into the activity of key pathways in amino acid biosynthesis and redox metabolism.

Principle of Deuterium Tracing from Ammonium:

When cells are cultured in a medium containing this compound as the primary nitrogen source, the deuterated ammonium (ND₄⁺) is utilized by enzymes involved in nitrogen assimilation. A key entry point is the reductive amination of α-ketoglutarate, a TCA cycle intermediate, catalyzed by glutamate dehydrogenase (GDH). This reaction incorporates deuterium into glutamate.

Subsequently, the deuterium label can be transferred from glutamate to other amino acids through the action of aminotransferases (also known as transaminases). For example, aspartate aminotransferase (AST) can transfer the amino group (and its associated deuterium) from glutamate to oxaloacetate, forming deuterated aspartate. Similarly, alanine aminotransferase (ALT) can generate deuterated alanine from pyruvate.

The extent and pattern of deuterium incorporation into these and other metabolites are quantified using mass spectrometry (MS). By analyzing the mass isotopomer distributions (MIDs) of key metabolites, researchers can infer the relative fluxes through these nitrogen assimilation and transamination pathways.

Advantages and Considerations:

  • Complementary to ¹⁵N-Labeling: While ¹⁵N-labeled ammonium directly traces the nitrogen atom, deuterium tracing from ammonium provides information on the hydrogen atoms associated with the amino group, offering a different perspective on the enzymatic reactions.

  • Probing Redox Metabolism: The GDH reaction involves the co-factor NAD(P)H, and thus, deuterium tracing in this pathway can also provide indirect insights into cellular redox dynamics.

  • Kinetic Isotope Effect: Deuterium is known to have a more significant kinetic isotope effect than heavier isotopes like ¹³C or ¹⁵N.[1] This means that enzymatic reactions involving the breaking of a C-D bond may be slower than those with a C-H bond. This potential alteration of metabolic fluxes should be considered during data interpretation.[1]

Experimental and Metabolic Pathway Visualizations

The following diagrams illustrate the typical workflow for a metabolomics experiment using this compound and the primary metabolic pathway for deuterium incorporation.

G cluster_workflow Experimental Workflow A Cell Culture with (ND₄)₂SO₄ Medium B Metabolism Quenching (e.g., Cold Methanol) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing (Peak Integration, Natural Abundance Correction) D->E F Mass Isotopomer Distribution (MID) Analysis E->F G Metabolic Flux Calculation F->G

Caption: General experimental workflow for metabolomics using this compound.

G cluster_pathway Deuterium Incorporation Pathway cluster_medium Extracellular cluster_cell Intracellular Ammonium_d8 (ND₄)₂SO₄ Glutamate_d Glutamate (d) Ammonium_d8->Glutamate_d Aspartate_d Aspartate (d) Glutamate_d->Aspartate_d Aspartate Aminotransferase Alanine_d Alanine (d) Glutamate_d->Alanine_d Alanine Aminotransferase Other_AA_d Other Amino Acids (d) Glutamate_d->Other_AA_d Other Aminotransferases aKG α-Ketoglutarate aKG->Glutamate_d Glutamate Dehydrogenase Oxaloacetate Oxaloacetate Oxaloacetate->Aspartate_d Pyruvate Pyruvate Pyruvate->Alanine_d Other_Keto_Acids Other Keto Acids Other_Keto_Acids->Other_AA_d

Caption: Incorporation of deuterium from (ND₄)₂SO₄ into amino acids.

Detailed Experimental Protocols

This section outlines a general protocol for a stable isotope tracing experiment in cultured mammalian cells using this compound.

Protocol 1: Cell Culture and Isotope Labeling

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in standard culture medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare a custom culture medium that is devoid of standard ammonium salts. Supplement this medium with this compound to a final concentration that supports cell growth (e.g., 2 mM). Ensure all other essential nutrients are present.

  • Medium Exchange and Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a duration sufficient to achieve isotopic steady-state for the pathways of interest. This can range from a few hours to over 24 hours, depending on the metabolic rates of the specific cell line.

Protocol 2: Metabolite Extraction

  • Quenching Metabolism:

    • Place the culture plates on ice to rapidly lower the temperature.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled medium.

    • Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C) to cover the cell monolayer.

  • Cell Lysis and Metabolite Collection:

    • Incubate the plates with the extraction solvent at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

    • Use a cell scraper to detach the cells into the extraction solvent.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water) immediately before injection.

  • Chromatographic Separation:

    • Inject the reconstituted sample into a liquid chromatography system.

    • Separate the metabolites using a column appropriate for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Use a gradient elution with mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).

  • Mass Spectrometry Detection:

    • Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Operate the mass spectrometer in a mode that allows for the detection of both the unlabeled (M+0) and deuterated (M+1, M+2, etc.) forms of the target metabolites. This is typically done in full scan mode with a mass range covering the expected metabolites.

    • Acquire data in both positive and negative ionization modes to maximize the coverage of different metabolite classes.

Data Presentation and Analysis

The raw data from the LC-MS/MS analysis consists of ion chromatograms for all detected mass-to-charge ratios (m/z). The primary quantitative output is the mass isotopomer distribution (MID) for metabolites of interest.

Table 1: Representative Mass Isotopomer Distribution Data

The following table shows hypothetical MID data for key amino acids after labeling with this compound. The values represent the fractional abundance of each isotopomer.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Glutamate10.575.212.11.80.4
Aspartate25.368.95.20.60.0
Alanine30.165.44.10.40.0
Glutamine8.970.318.52.10.2

Note: This is illustrative data. Actual distributions will vary based on cell type, experimental conditions, and the specific metabolic state.

Data Analysis Steps:

  • Peak Integration: Integrate the peak areas for each isotopologue of the target metabolites from the extracted ion chromatograms.

  • Natural Abundance Correction: Correct the raw MIDs for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) to isolate the contribution from the deuterium label.

  • Calculation of Fractional Enrichment: Determine the fractional abundance of each mass isotopomer for every metabolite.

  • Metabolic Flux Analysis: Use the corrected MIDs as input for computational models to estimate the relative fluxes through the metabolic pathways of interest.

Conclusion

This compound is a valuable tool for tracing the flow of hydrogen atoms from ammonium through central nitrogen metabolism. When combined with high-resolution mass spectrometry and computational flux analysis, this approach can provide detailed insights into the regulation and dynamics of amino acid biosynthesis and related pathways. The protocols and guidelines presented here offer a framework for researchers to design and execute robust stable isotope tracing experiments to advance our understanding of cellular metabolism in health and disease.

References

Application Note: Preparation of Cell Growth Media with Ammonium Sulphate-d8 for Enhanced Protein Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling of proteins is a powerful technique in structural biology and drug development, enabling detailed analysis of protein structure, dynamics, and interactions by nuclear magnetic resonance (NMR) spectroscopy and neutron scattering. Deuterium (²H) labeling, in particular, is crucial for studying large proteins and protein complexes as it simplifies complex NMR spectra and reduces signal broadening.[1] One of the most cost-effective methods for producing deuterated proteins is by expressing them in Escherichia coli grown in a minimal medium where hydrogen is replaced by deuterium.[1] This application note provides a detailed protocol for the preparation of M9 minimal medium using Ammonium sulphate-d8 as the sole nitrogen source for the production of deuterated recombinant proteins.

This compound serves as an excellent source for incorporating deuterium into the non-exchangeable positions of amino acids through the bacterium's metabolic pathways. When combined with D₂O as the solvent and a deuterated carbon source, high levels of protein deuteration can be achieved. This protocol is designed to be robust and scalable, enabling the production of 5 to 50 mg of highly deuterated protein per liter of culture.[1] While cell growth in deuterated media is typically slower than in protonated media, the final protein yield is often comparable.[1][2]

Data Presentation

The following tables summarize the expected quantitative data when comparing protein expression in standard M9 medium with unlabeled ammonium sulphate and deuterated M9 medium with this compound.

Table 1: Comparison of E. coli Growth (OD₆₀₀) in Standard vs. Deuterated M9 Minimal Media

Time (hours)OD₆₀₀ (Standard M9)OD₆₀₀ (Deuterated M9 with this compound)
00.10.1
20.30.2
40.60.4
61.00.6
81.40.8
101.81.0
122.21.3
24 (Post-induction)~4.0~3.5

Note: Growth rates in deuterated media are generally slower. The optical density (OD₆₀₀) is a measure of cell density.

Table 2: Comparison of Protein Yield and Deuterium Incorporation

Media TypeNitrogen SourceTypical Protein Yield (mg/L)Deuterium Incorporation Efficiency (%)
Standard M9(NH₄)₂SO₄10 - 60N/A
Deuterated M9(NH₄)₂SO₄-d85 - 50> 95%

Note: Protein yields can be protein-dependent. Deuterium incorporation efficiency is typically high when using D₂O, a deuterated carbon source, and this compound.

Experimental Protocols

Protocol 1: Preparation of 1 L of Deuterated M9 Minimal Medium

This protocol outlines the preparation of 1 liter of M9 minimal medium using this compound. All solutions should be prepared with high-purity water (Milli-Q or equivalent) and sterilized by autoclaving or filter sterilization as indicated. For perdeuteration, D₂O (99.9%) should be used instead of H₂O for all aqueous solutions.

Materials and Reagents:

  • This compound ((ND₄)₂SO₄)

  • D₂O (99.9 atom % D)

  • Na₂HPO₄

  • KH₂PO₄

  • NaCl

  • MgSO₄

  • CaCl₂

  • D-glucose-d7 (or other deuterated carbon source)

  • Thiamine

  • Biotin

  • Trace metals solution

  • Appropriate antibiotic

Stock Solutions:

  • 5x M9 Salts (in D₂O):

    • 64 g Na₂HPO₄·7H₂O

    • 15 g KH₂PO₄

    • 2.5 g NaCl

    • Dissolve in D₂O to a final volume of 1 L. Autoclave.

  • 1 M MgSO₄ (in D₂O):

    • 24.65 g MgSO₄·7H₂O

    • Dissolve in D₂O to a final volume of 100 mL. Autoclave.

  • 1 M CaCl₂ (in D₂O):

    • 14.7 g CaCl₂·2H₂O

    • Dissolve in D₂O to a final volume of 100 mL. Autoclave.

  • 20% (w/v) D-glucose-d7 (in D₂O):

    • 20 g D-glucose-d7

    • Dissolve in D₂O to a final volume of 100 mL. Filter sterilize.

  • 1 g/L Thiamine (in D₂O):

    • 100 mg Thiamine

    • Dissolve in 100 mL D₂O. Filter sterilize.

  • 1 g/L Biotin (in D₂O):

    • 100 mg Biotin

    • Dissolve in 100 mL D₂O. Filter sterilize.

  • This compound solution (100 g/L in D₂O):

    • 10 g (ND₄)₂SO₄-d8

    • Dissolve in D₂O to a final volume of 100 mL. Filter sterilize.

Preparation of 1 L M9 Medium:

  • To 748 mL of sterile D₂O, aseptically add:

    • 200 mL of 5x M9 Salts stock solution.

  • Autoclave the mixture.

  • After the solution has cooled to room temperature, aseptically add the following sterile solutions in the order listed, mixing gently after each addition:

    • 2 mL of 1 M MgSO₄

    • 20 mL of 20% (w/v) D-glucose-d7

    • 10 mL of 100 g/L this compound solution

    • 0.1 mL of 1 M CaCl₂

    • 1 mL of 1 g/L Thiamine

    • 1 mL of 1 g/L Biotin

    • The appropriate volume of antibiotic stock solution.

Protocol 2: Expression of Deuterated Protein in E. coli

This protocol is designed for T7 promoter-based expression systems in E. coli BL21(DE3) or similar strains.

Day 1: Starter Culture

  • Inoculate a single colony of freshly transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic.

  • Incubate at 37°C with shaking at 220-250 rpm for 6-8 hours until the culture is visibly turbid.

Day 2: Adaptation and Growth in Deuterated Medium

  • In the morning, inoculate 50 mL of deuterated M9 medium (prepared as in Protocol 1) in a 250 mL baffled flask with 0.5 mL of the LB starter culture.

  • Incubate at 37°C with shaking at 220-250 rpm. This step begins the adaptation of the cells to the deuterated environment.

  • In the evening, use this 50 mL culture to inoculate 1 L of deuterated M9 medium in a 2.8 L baffled flask to a starting OD₆₀₀ of 0.1.

  • Incubate overnight at 37°C with vigorous shaking (220-250 rpm).

Day 3: Induction and Harvesting

  • In the morning, monitor the OD₆₀₀ of the 1 L culture every hour.

  • When the OD₆₀₀ reaches 0.8-1.0, reduce the temperature of the incubator to 18-25°C and allow the culture to equilibrate for 30-60 minutes.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Continue to incubate the culture for 12-16 hours (overnight) at the reduced temperature with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Visualizations

experimental_workflow cluster_stocks Stock Solution Preparation cluster_media_prep M9 Media Preparation cluster_expression Protein Expression stock1 5x M9 Salts (in D2O) mix Mix M9 Salts with D2O stock1->mix stock2 1M MgSO4 (in D2O) add_supplements Aseptically Add Supplements stock2->add_supplements stock3 20% D-glucose-d7 (in D2O) stock3->add_supplements stock4 100 g/L (ND4)2SO4-d8 (in D2O) stock4->add_supplements stock5 Other Supplements (CaCl2, Vitamins) stock5->add_supplements autoclave Autoclave mix->autoclave autoclave->add_supplements inoculate Inoculate with E. coli add_supplements->inoculate grow Grow to OD600 0.8-1.0 inoculate->grow induce Induce with IPTG grow->induce harvest Harvest Cells induce->harvest

Caption: Experimental workflow for deuterated media preparation and protein expression.

metabolic_pathway cluster_input Inputs from Media cluster_pathway Ammonium Assimilation Pathway cluster_output Output ammonium_d8 This compound ((ND4)2SO4) gdh GDH Pathway ammonium_d8->gdh gs_gogat GS-GOGAT Pathway ammonium_d8->gs_gogat glucose_d7 D-glucose-d7 akg α-ketoglutarate glucose_d7->akg Glycolysis & Citric Acid Cycle glutamate Glutamate-d akg->glutamate glutamine Glutamine-d glutamate->glutamine amino_acids Deuterated Amino Acids glutamate->amino_acids glutamine->amino_acids gdh->glutamate gs_gogat->glutamine protein Deuterated Protein amino_acids->protein Translation

Caption: Ammonium assimilation pathway in E. coli for deuterium incorporation.

References

Application Notes and Protocols: Ammonium Sulphate-d8 in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise characterization of protein-ligand interactions is a cornerstone of modern drug discovery and fundamental biological research. Understanding the thermodynamics and kinetics of these interactions provides invaluable insights into biological function and guides the rational design of novel therapeutics. Isotopic labeling of proteins, particularly with deuterium, has emerged as a powerful tool to enhance biophysical studies. Ammonium sulphate-d8 [(ND₄)₂SO₄] serves as an efficient and cost-effective source for incorporating deuterium into proteins expressed in prokaryotic systems. This deuteration is especially beneficial for Nuclear Magnetic Resonance (NMR) spectroscopy studies of large proteins and protein complexes, as it simplifies complex spectra and reduces signal overlap.

These application notes provide detailed protocols for the use of this compound in preparing deuterated proteins for the study of protein-ligand interactions using NMR spectroscopy, Isothermal Titration Calorimetry (ITC), and X-ray crystallography.

Principle of Deuteration using this compound

This compound is utilized as the sole nitrogen and deuterium source in minimal media for bacterial expression of recombinant proteins. During protein synthesis, the deuterium from the ammonium ions is incorporated into the amino acids, leading to the production of a deuterated protein. This "perdeuteration" significantly alters the nuclear spin properties of the protein, which is advantageous for certain biophysical techniques.[1]

For NMR spectroscopy, the replacement of protons (¹H) with deuterons (²H) in the protein leads to a dramatic reduction in ¹H-¹H dipolar couplings and spin diffusion, resulting in narrower linewidths and improved spectral resolution.[2] This allows for the study of larger proteins and protein complexes that would otherwise yield intractable spectra.

Data Presentation: Thermodynamic and Kinetic Parameters of Protein-Ligand Interactions

The following table summarizes hypothetical, yet representative, quantitative data that can be obtained from studying the interaction of a deuterated protein with a small molecule ligand using NMR and ITC. Such data is crucial for comparing binding affinities and understanding the driving forces of the interaction.

TechniqueProtein StateLigandDissociation Constant (Kᵈ)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Stoichiometry (n)
NMR DeuteratedInhibitor A15 µMNot Directly MeasuredNot Directly Measured1:1
NMR Non-deuteratedInhibitor A18 µMNot Directly MeasuredNot Directly Measured1:1
ITC DeuteratedInhibitor A12 µM-8.5-1.21.05
ITC Non-deuteratedInhibitor A14 µM-8.2-1.01.02

Note: The minor differences in binding affinity between the deuterated and non-deuterated protein are within experimental error and suggest that deuteration, in this hypothetical case, does not significantly perturb the ligand binding thermodynamics. However, it is important to consider that deuteration can sometimes have a small effect on protein stability and dynamics, which may in turn influence ligand binding.

Experimental Protocols

Protocol 1: Expression and Purification of Deuterated Protein using this compound

This protocol describes the expression of a deuterated protein in E. coli using a deuterated M9 minimal medium with this compound as the nitrogen source.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • Deuterated M9 minimal medium (see composition below).

  • This compound ((ND₄)₂SO₄).

  • Deuterated glucose (D-glucose-d7).

  • Deuterium oxide (D₂O, 99.9%).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification buffers and chromatography columns.

Deuterated M9 Minimal Medium (1 L):

  • Prepare 5x M9 salts solution in D₂O:

    • 33.9 g Na₂HPO₄

    • 15 g KH₂PO₄

    • 2.5 g NaCl

  • In a sterile 2 L flask, add:

    • ~700 mL D₂O

    • 200 mL of 5x M9 salts in D₂O

    • 1 g this compound

    • 2 mL of 1 M MgSO₄ in D₂O (autoclaved)

    • 100 µL of 1 M CaCl₂ in D₂O (autoclaved)

    • 20 mL of 20% (w/v) deuterated glucose in D₂O (filter-sterilized)

    • Appropriate antibiotic.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Adaptation to D₂O:

    • In the morning, inoculate 100 mL of LB medium in a 500 mL flask with the overnight culture and grow to an OD₆₀₀ of ~0.6-0.8.

    • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Resuspend the cell pellet in 50 mL of deuterated M9 medium and use this to inoculate 1 L of deuterated M9 medium.

  • Expression:

    • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer and purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry.

Protocol 2: NMR Spectroscopy for Protein-Ligand Interaction Analysis

This protocol outlines a typical ¹H-¹⁵N HSQC titration experiment to monitor ligand binding to a ¹⁵N-labeled, deuterated protein.

Materials:

  • Purified ¹⁵N-labeled, deuterated protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5 in 90% H₂O/10% D₂O).

  • Concentrated stock solution of the ligand in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare an NMR sample of the ¹⁵N-labeled, deuterated protein at a concentration of 50-200 µM.

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve a specific protein:ligand molar ratio (e.g., 1:0.25).

    • Acquire another ¹H-¹⁵N HSQC spectrum.

    • Repeat the addition of the ligand to obtain a series of spectra at increasing ligand concentrations (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Data Analysis:

    • Process and analyze the NMR spectra.

    • Monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand addition. The magnitude of the CSP for each residue is calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

    • Plot the CSPs as a function of the ligand concentration for significantly perturbed residues.

    • Fit the binding isotherms to a suitable binding model to determine the dissociation constant (Kᵈ).

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic parameters of a protein-ligand interaction using ITC.

Materials:

  • Purified deuterated protein in a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand dissolved in the exact same buffer.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and the ligand against the same buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

    • Determine the accurate concentrations of the protein and ligand solutions. A typical protein concentration in the cell is 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection (typically smaller volume) which is usually discarded during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (Kₐ, from which Kᵈ is calculated), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualizations

Experimental_Workflow cluster_Expression Protein Expression & Purification cluster_Analysis Biophysical Analysis cluster_Data Data Output Ecoli E. coli Transformation Culture Culture in Deuterated M9 (this compound) Ecoli->Culture Induction IPTG Induction Culture->Induction Purification Protein Purification Induction->Purification NMR NMR Spectroscopy Purification->NMR ITC Isothermal Titration Calorimetry Purification->ITC Xray X-ray Crystallography Purification->Xray NMR_data Binding Affinity (Kd) Binding Site Mapping NMR->NMR_data ITC_data Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->ITC_data Xray_data 3D Structure of Protein-Ligand Complex Xray->Xray_data

Caption: Experimental workflow for studying protein-ligand interactions using deuterated proteins.

NMR_Principle cluster_Protonated Protonated Protein cluster_Deuterated Deuterated Protein Protonated_Protein Complex Spectrum (Broad lines, Overlap) Ligand_Binding Ligand Binding Analysis Protonated_Protein->Ligand_Binding Deuterated_Protein Simplified Spectrum (Narrow lines, Resolved peaks) Deuterated_Protein->Ligand_Binding Ammonium_Sulphate_d8 Ammonium sulphate-d8 Protein_Expression Protein Expression in D2O M9 Medium Ammonium_Sulphate_d8->Protein_Expression Protein_Expression->Deuterated_Protein

Caption: Principle of using this compound for improved NMR analysis of protein-ligand interactions.

References

Troubleshooting & Optimization

Troubleshooting low yield in protein precipitation with Ammonium sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during protein precipitation using Ammonium sulphate-d8.

Troubleshooting Guide

Low protein yield is a common issue in protein precipitation. When using deuterated ammonium sulfate, specific factors related to its physicochemical properties may contribute to this problem. This guide addresses potential causes and provides systematic solutions.

Question: Why is my protein yield unexpectedly low when using this compound for precipitation?

Answer:

Low protein yield with this compound can stem from several factors, ranging from incorrect concentration calculations due to its different physical properties compared to standard ammonium sulfate, to the biophysical effects of deuterium on protein stability. Follow this troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_start cluster_verification Initial Checks cluster_hypothesis Potential Causes cluster_solution Solutions cluster_end Start Low Protein Yield Observed Verify_Calc Verify this compound Concentration Calculation Start->Verify_Calc Check_Protocol Review General Precipitation Protocol (pH, Temp, Incubation) Start->Check_Protocol Hypo_Solubility Hypothesis 1: Lower Solubility of (ND4)2SO4 Leading to Lower % Saturation Verify_Calc->Hypo_Solubility Hypo_D2O_Effect Hypothesis 2: Protein Stabilization by D2O Requires Higher Salt Concentration Verify_Calc->Hypo_D2O_Effect Hypo_General Hypothesis 3: General Protocol Errors (e.g., pH, Temperature) Check_Protocol->Hypo_General Sol_Recalculate Solution: Recalculate mass based on This compound properties. Perform incremental additions. Hypo_Solubility->Sol_Recalculate Sol_Optimize Solution: Perform a new salt titration to determine the optimal precipitation percentage. Hypo_D2O_Effect->Sol_Optimize Sol_Correct_Protocol Solution: Adjust pH to pI, control temperature, and optimize incubation time. Hypo_General->Sol_Correct_Protocol End Improved Protein Yield Sol_Recalculate->End Sol_Optimize->End Sol_Correct_Protocol->End

Caption: Troubleshooting workflow for low protein yield.

Frequently Asked Questions (FAQs)

Q1: Are there differences in physical properties between Ammonium sulphate and this compound that I should be aware of?

A1: Yes, there are notable differences that can impact your experiments. The molecular weight of this compound is higher, and its solubility in water is slightly lower than that of standard ammonium sulfate.[1][2][3][4] It is crucial to use the correct molecular weight and solubility data for accurate concentration calculations.

Data Presentation: Physical Properties

PropertyAmmonium SulphateThis compound
Molecular Weight 132.14 g/mol [2]140.19 g/mol
Solubility (20°C) 76.4 g/100 mL H₂O70.6 g/100 mL H₂O

Q2: How does the use of deuterated ammonium sulfate affect my protein?

A2: When this compound dissolves, it introduces deuterium into your solution, creating a heavy water (D₂O) environment. D₂O is known to have a stabilizing effect on the native conformation of many proteins. This increased stability can mean that a higher concentration of the precipitating agent is required to induce "salting out". Furthermore, the solubility of amino acids is slightly lower in heavy water.

Q3: My standard protocol for ammonium sulfate precipitation doesn't work with the deuterated salt. What should I do?

A3: It is highly likely that your existing protocol needs to be re-optimized when using this compound. Due to the combined effects of lower solubility of the salt and increased stability of the protein in a D₂O environment, the optimal percentage of saturation for precipitation will likely be different. We recommend performing a new titration experiment to determine the new optimal concentration range for precipitating your target protein.

Q4: Could the pH of the solution be a factor in my low yield?

A4: Absolutely. Protein solubility is at its minimum at the isoelectric point (pI) of the protein. The addition of ammonium sulfate can cause a slight decrease in the pH of the solution. It is important to use a buffered solution and to verify that the pH is optimal for the precipitation of your specific protein.

Q5: What are other general factors that could be contributing to low yield?

A5: Besides the specific considerations for the deuterated salt, several general factors can affect precipitation efficiency:

  • Temperature: Precipitation is typically carried out at low temperatures (e.g., 4°C) to enhance protein stability.

  • Protein Concentration: Very low initial protein concentrations may require a higher percentage of ammonium sulfate for efficient precipitation.

  • Rate of Salt Addition: Adding the ammonium sulfate too quickly can lead to the formation of insoluble aggregates. It should be added slowly with gentle stirring.

  • Incubation Time: An insufficient incubation period may not allow the precipitation to reach completion.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a method for empirically determining the optimal concentration of this compound required for the precipitation of your target protein.

Materials:

  • Your protein solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Solid, high-purity this compound

  • Microcentrifuge tubes

  • Chilled microcentrifuge

  • Buffer for resuspension of the protein pellet

Methodology:

  • Aliquot 1 mL of your protein solution into several microcentrifuge tubes. Keep the tubes on ice.

  • Prepare a series of ammonium sulfate concentrations (e.g., 20%, 30%, 40%, 50%, 60%, 70%, 80% saturation). Use an online calculator or a reference table, ensuring you are using the correct parameters for this compound.

  • Slowly add the calculated amount of solid this compound to each tube while gently vortexing or stirring on ice.

  • Incubate the samples on ice for at least 30 minutes with occasional gentle mixing.

  • Centrifuge the tubes at >10,000 x g for 15-30 minutes at 4°C.

  • Carefully collect the supernatant from each tube and save it for analysis.

  • Resuspend each pellet in a small, equal volume of your chosen buffer.

  • Analyze the protein content of the supernatant and the resuspended pellet for each concentration using a protein assay (e.g., Bradford) or SDS-PAGE.

  • Determine the ammonium sulfate concentration that yields the highest amount of your target protein in the pellet with the least amount of contaminants.

ProtocolFlow start Start: Protein Solution aliquot Aliquot Protein Solution start->aliquot add_salt Add Incremental Amounts of This compound aliquot->add_salt incubate Incubate on Ice add_salt->incubate centrifuge Centrifuge to Separate Pellet and Supernatant incubate->centrifuge analyze Analyze Protein Content in Pellet and Supernatant centrifuge->analyze determine Determine Optimal Concentration analyze->determine end End: Optimized Protocol determine->end

Caption: Experimental workflow for optimization.

Protocol 2: Standardized Protein Precipitation with this compound

Once the optimal concentration is determined, use this standardized protocol for your precipitation experiments.

Materials:

  • Protein solution

  • Solid this compound

  • Appropriate buffer

  • Centrifuge and centrifuge tubes

Methodology:

  • Measure the initial volume of your protein solution and keep it on ice.

  • Slowly add the pre-determined optimal amount of solid this compound while gently stirring. Ensure all the salt dissolves before adding more.

  • Continue stirring on ice for 30-60 minutes after all the salt has been added.

  • Centrifuge the solution at >10,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Resuspend the protein pellet in a minimal volume of the desired buffer for downstream applications.

  • If necessary, remove residual ammonium sulfate via dialysis or a desalting column.

References

Issues with Ammonium sulphate-d8 solubility in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ammonium Sulphate-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its use, particularly addressing solubility issues in different buffers during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated form of ammonium sulphate. It is commonly used in biochemical applications such as protein precipitation ("salting out") for protein purification and in the preparation of deuterated growth media for isotopic labeling in structural biology studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and neutron diffraction.[1] The deuterium labeling provides a distinct isotopic signature that is essential for these analytical techniques.

Q2: I'm observing precipitation or crystallization of what I suspect is the buffer itself when using this compound with a phosphate buffer. What is happening?

This is a common issue. Phosphate buffers are generally not recommended for use with ammonium sulphate precipitation. The combination can lead to the precipitation of ammonium phosphate salts, which have lower solubility, especially at high concentrations and low temperatures. This can be mistaken for protein precipitate and can interfere with protein purification and quantification. It is advisable to switch to a different buffer system.

Q3: What are the recommended alternative buffers to use with this compound?

For protein precipitation, Tris-HCl or HEPES buffers are highly recommended.[2][3] These buffers are less likely to precipitate with high concentrations of ammonium sulphate. A concentration of at least 50 mM of Tris or HEPES buffer is often used to maintain the pH, as the addition of ammonium sulphate can cause the solution to become more acidic.[2][4]

Q4: Does the solubility of this compound differ from non-deuterated Ammonium Sulphate?

Yes, there is a slight difference in solubility. Deuterated ammonium sulphate is slightly less soluble in water compared to its non-deuterated counterpart. Researchers should take this into account when preparing saturated solutions or performing salting-out procedures.

Troubleshooting Guide

Issue 1: Incomplete Dissolution of this compound in Buffer
  • Possible Cause 1: Reached Solubility Limit. The concentration of this compound may have exceeded its solubility limit in the chosen buffer at the experimental temperature.

    • Solution: Refer to the solubility data table below. Consider increasing the volume of the buffer or gently warming the solution to aid dissolution, then allowing it to return to the desired experimental temperature. Be cautious with temperature changes if working with sensitive proteins.

  • Possible Cause 2: Inadequate Mixing. Solid ammonium sulphate, especially if it has formed lumps, can be slow to dissolve.

    • Solution: Use a mortar and pestle to grind any lumps in the solid this compound before adding it to the buffer. Add the solid slowly while gently stirring to ensure it dissolves completely before adding more. Avoid vigorous stirring that can cause foaming and protein denaturation.

Issue 2: Unexpected Precipitation in the Sample
  • Possible Cause 1: Buffer-Salt Interaction. As mentioned in the FAQs, if you are using a phosphate buffer, the precipitate may be ammonium phosphate.

    • Solution: Switch to a Tris-HCl or HEPES buffer. If you must use a phosphate buffer, you may need to work at lower ammonium sulphate concentrations and perform dialysis to remove excess salt.

  • Possible Cause 2: pH Shift. The addition of ammonium sulphate can lower the pH of the solution, which may cause some proteins to precipitate if they are near their isoelectric point.

    • Solution: Ensure your solution is adequately buffered. Use at least 50 mM of a suitable buffer like Tris-HCl or HEPES to maintain a stable pH throughout the addition of this compound.

Issue 3: Low Protein Recovery After Precipitation
  • Possible Cause 1: Incomplete Precipitation. The concentration of this compound may not be high enough to precipitate the protein of interest.

    • Solution: Gradually increase the percent saturation of this compound. It is often necessary to test a range of concentrations to determine the optimal precipitation point for your specific protein.

  • Possible Cause 2: Precipitate is Difficult to Redissolve. The protein pellet may not be fully redissolving in the new buffer after centrifugation.

    • Solution: Increase the volume of the resuspension buffer. Ensure the entire pellet is in contact with the buffer and allow sufficient time for it to dissolve, potentially with gentle agitation.

Data Presentation

Table 1: Comparison of Physical and Chemical Properties of Ammonium Sulphate and this compound

PropertyAmmonium SulphateThis compound
Molecular Weight 132.14 g/mol 140.19 g/mol
Solubility in Water (20°C) 76.4 g/100 mL70.6 g/100 mL
Density 1.77 g/cm³1.77 g/cm³
pH (0.1 M solution) ~5.5Not specified, expected to be similar

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution
  • Determine the Temperature: Decide on the temperature at which you will be performing your experiments (e.g., 4°C or 25°C), as solubility is temperature-dependent.

  • Add Solid to Water: To 100 mL of high-purity water (or D₂O for maintaining isotopic purity) in a beaker with a magnetic stir bar, slowly add this compound while stirring gently.

  • Saturate the Solution: Continue adding the solid until a small amount no longer dissolves, indicating the solution is saturated.

  • Equilibrate: Allow the solution to stir for an extended period (e.g., 1-2 hours) at the desired temperature to ensure complete saturation.

  • Filter (Optional): If undissolved solid is present, you can carefully decant or filter the saturated solution before use.

Protocol 2: Protein Precipitation using Solid this compound
  • Prepare Protein Solution: Start with your clarified protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Place the solution on ice and stir gently.

  • Calculate Amount of (ND₄)₂SO₄: Determine the amount of solid this compound needed to reach the desired percent saturation. Online calculators are available for this purpose.

  • Gradual Addition: Slowly add the powdered this compound to the stirring protein solution. Add in small portions, allowing each portion to dissolve completely before adding the next.

  • Equilibrate: Once all the solid has been added, continue to stir the solution gently on ice for 30-60 minutes to allow for the precipitation to reach equilibrium.

  • Centrifugation: Pellet the precipitated protein by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

  • Resuspension: Carefully decant the supernatant. Resuspend the protein pellet in a minimal volume of the desired buffer for the next purification step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_recovery Recovery start Start with Clarified Protein Solution buffer Ensure adequate buffering (e.g., 50mM Tris-HCl) start->buffer Step 1 add_as Slowly add solid This compound with gentle stirring buffer->add_as Step 2 equilibrate Equilibrate on ice (30-60 min) add_as->equilibrate Step 3 centrifuge Centrifuge to pellet precipitate equilibrate->centrifuge Step 4 separate Separate supernatant and pellet centrifuge->separate Step 5 resuspend Resuspend pellet in desired buffer separate->resuspend Step 6 end Proceed to next purification step resuspend->end

Caption: Experimental workflow for protein precipitation using this compound.

troubleshooting_logic issue Issue: Incomplete Dissolution of This compound cause1 Possible Cause: Solubility Limit Exceeded issue->cause1 cause2 Possible Cause: Inadequate Mixing issue->cause2 solution1 Solution: Increase buffer volume or gently warm cause1->solution1 solution2 Solution: Grind lumps before use, add slowly with stirring cause2->solution2

Caption: Troubleshooting logic for incomplete dissolution of this compound.

References

Technical Support Center: Enhancing NMR Studies with Ammonium Sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ammonium sulphate-d8 in their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in NMR spectroscopy?

This compound, ((ND₄)₂SO₄), is primarily used in biomolecular NMR as a reagent for the precipitation and concentration of proteins prior to analysis, particularly for solid-state NMR.[1][2] Its deuterated form makes it compatible with ¹H-NMR studies by minimizing solvent-related signals in the spectrum. It is also used as a nitrogen source in cell growth media for the expression of isotopically labeled proteins.[3][4]

Q2: How does ammonium sulphate precipitation affect protein structure and NMR spectra?

Ammonium sulphate is a salt that, at high concentrations, reduces the solubility of proteins, causing them to precipitate out of solution. This "salting out" effect is achieved by withdrawing water from the hydration shell surrounding the protein.[1] This process can lead to several changes in the NMR spectrum:

  • Increased Linewidths: The precipitation can result in broader spectral lines, reflecting an increase in the distribution of conformational states of the protein in a less hydrated environment.

  • Chemical Shift Changes: The altered microenvironment around the protein and chromophores can induce changes in chemical shifts. For example, in one study on cyanobacterial phytochrome Cph1, most of the chromophore's ¹³C chemical shifts moved upfield upon precipitation.

  • Altered Spin Diffusion: In the precipitated state, a more efficient spin diffusion can be observed, indicating a change in the internuclear distances and local dynamics.

Q3: Can this compound be used to directly improve the resolution of a liquid-state NMR spectrum?

The direct addition of this compound to a soluble protein sample in liquid-state NMR is not a standard method for improving spectral resolution. In fact, high salt concentrations can lead to line broadening due to increased viscosity and potential aggregation. The primary utility of ammonium sulphate in NMR is for sample preparation through precipitation, which is particularly useful for solid-state NMR or for concentrating a dilute protein sample. Any perceived "improvement" in resolution would likely be indirect, for instance, by allowing for the study of a protein that is otherwise prone to aggregation in solution over time.

Q4: My NMR spectrum shows broad peaks after using this compound. What could be the cause and how can I troubleshoot it?

Broad peaks are a common observation when working with precipitated protein samples for solid-state NMR. Several factors can contribute to this:

  • Inhomogeneous Sample: The protein precipitate may not be uniformly packed in the NMR rotor, leading to magnetic field inhomogeneity.

  • Increased Conformational Heterogeneity: The process of partial dehydration during precipitation can trap the protein in a wider range of conformations, leading to inhomogeneous broadening.

  • Residual Mobility: While the sample is in a solid-like state, residual dynamics can still contribute to line broadening.

Troubleshooting Steps:

  • Optimize Precipitation: Carefully control the addition of ammonium sulphate and the incubation time to ensure a more uniform precipitate.

  • Improve Rotor Packing: Use centrifugation to carefully and evenly pack the precipitated protein into the MAS rotor.

  • Adjust Spectrometer Parameters: Optimize shimming and other acquisition parameters for solid-state NMR.

  • Consider Temperature: Acquiring spectra at different temperatures can help to understand the contribution of dynamics to line broadening.

Q5: What are the storage recommendations for this compound?

This compound should be stored at room temperature, away from light and moisture.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula(ND₄)₂SO₄
Molecular Weight140.19 g/mol
Isotopic Purity98 atom % D
Physical FormSolid
Melting Point>280 °C (decomposes)
CAS Number13814-01-2

Experimental Protocols

Protocol 1: Ammonium Sulphate Precipitation of a Protein for Solid-State MAS NMR

This protocol is adapted from a study on the cyanobacterial phytochrome Cph1.

Materials:

  • Purified protein solution

  • This compound

  • Appropriate buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.4-7.5)

  • Centrifuge and centrifuge tubes suitable for the required g-forces

  • 4-mm zirconia MAS NMR rotor

Procedure:

  • Initial Preparation: Start with your purified protein solution. If necessary, exchange the buffer to one that is compatible with your experimental goals.

  • Addition of Ammonium Sulphate: While gently stirring the protein solution at 4°C, slowly add solid this compound to the desired saturation level (e.g., 45% saturation is achieved by adding 277 g per liter of solution). Ensure the ammonium sulphate dissolves as it is added to avoid localized high concentrations. Avoid foaming, as this can denature the protein.

  • Precipitation: Continue to stir the solution gently at 4°C for a minimum of 4 hours, or up to 16 hours, to allow for the protein to precipitate.

  • Pelleting the Precipitate: Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Supernatant Removal: Carefully decant and discard the supernatant.

  • Washing and Repelleting (Optional): The pellet can be gently washed with a solution of ammonium sulphate at the same concentration to remove any remaining soluble impurities. Centrifuge again to pellet the protein.

  • Packing the NMR Rotor:

    • Resuspend the final pellet in a small amount of the precipitant solution (e.g., 600 µL).

    • Pack this slurry into a 4-mm zirconia MAS NMR rotor in a stepwise manner. After adding a small amount of the slurry, centrifuge the rotor at 50,000 x g and remove the supernatant. Repeat this process until the rotor is packed with the desired amount of protein (e.g., ~10 mg).

  • Sample Storage: Snap-freeze the packed rotor in liquid nitrogen and store it at -80°C until the NMR experiment.

Visualizations

experimental_workflow start Start: Purified Protein Solution add_as Slowly add this compound (with gentle stirring at 4°C) start->add_as precipitate Incubate for 4-16 hours at 4°C (Protein Precipitates) add_as->precipitate centrifuge1 Centrifuge at 10,000 x g for 10 min precipitate->centrifuge1 remove_supernatant Discard Supernatant centrifuge1->remove_supernatant pack_rotor Pack Precipitate into MAS Rotor (Stepwise with centrifugation at 50,000 x g) remove_supernatant->pack_rotor nmr_analysis Solid-State NMR Analysis pack_rotor->nmr_analysis

Caption: Workflow for protein precipitation using this compound for solid-state NMR.

logical_relationship cluster_effects Effects on NMR Spectrum high_as_conc High (NH₄)₂SO₄-d8 Concentration water_withdrawal Withdrawal of Protein Hydration Shell Water high_as_conc->water_withdrawal reduced_solubility Reduced Protein Solubility water_withdrawal->reduced_solubility precipitation Protein Precipitation reduced_solubility->precipitation line_broadening Increased Linewidths (Conformational Heterogeneity) precipitation->line_broadening shift_changes Chemical Shift Perturbations precipitation->shift_changes

Caption: The effect of this compound on proteins and the resulting NMR spectral changes.

References

Addressing pH changes in buffer with addition of Ammonium sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for pH changes when adding ammonium sulfate-d8 to buffer solutions. This resource is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ammonium sulfate-d8 and how does it differ from standard ammonium sulfate?

Ammonium sulfate-d8, with the chemical formula (ND₄)₂SO₄, is an isotopically labeled version of ammonium sulfate, (NH₄)₂SO₄. In this deuterated form, the hydrogen atoms of the ammonium ions have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is often utilized in techniques like NMR spectroscopy to probe molecular structure and dynamics. While chemically similar to its non-deuterated counterpart, the difference in mass between deuterium and hydrogen can lead to subtle but measurable differences in physical and chemical properties, including acidity.

Q2: Will adding ammonium sulfate-d8 to my buffer change its pH?

Yes, it is likely that the addition of ammonium sulfate-d8 will cause a slight change in the pH of your buffer solution. Ammonium sulfate itself is the salt of a weak base (ammonia, NH₃) and a strong acid (sulfuric acid, H₂SO₄), and its solution is typically acidic due to the hydrolysis of the ammonium ion. The deuterated form, ammonium-d8 sulfate, will also result in a slightly acidic solution, but the pH is expected to be slightly higher (less acidic) than a solution of non-deuterated ammonium sulfate at the same concentration.

Q3: Why does ammonium sulfate-d8 cause a different pH shift compared to regular ammonium sulfate?

The difference in pH arises from the deuterium isotope effect on the acidity of the ammonium ion. The substitution of hydrogen with the heavier deuterium isotope leads to a slight increase in the basicity of the corresponding amine (ammonia-d3).[1][2] Consequently, the deuterated ammonium ion (ND₄⁺) is a slightly weaker acid than the non-deuterated ammonium ion (NH₄⁺). A weaker acid will dissociate to a lesser extent, resulting in a lower concentration of hydrogen ions and thus a slightly higher pH.

Q4: How significant is the expected pH change?

The exact magnitude of the pH change will depend on several factors, including the concentration of the ammonium sulfate-d8, the composition and buffering capacity of your buffer, and the temperature of the solution. While the theoretical pKa difference between the deuterated and non-deuterated ammonium ion is not extensively documented in readily available literature, the change is generally expected to be small, on the order of a few tenths of a pH unit. However, for pH-sensitive experiments, this change can be significant and should be addressed.

Troubleshooting Guide: Managing pH Changes

Issue: You have added ammonium sulfate-d8 to your buffer and suspect a pH deviation that could impact your experiment.

Objective: To identify, quantify, and correct for the pH change.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting pH Changes with Ammonium Sulfate-d8 cluster_prep Preparation & Initial Observation cluster_measurement Measurement & Quantification cluster_correction Correction & Finalization Start Start: Prepare Buffer Solution Add_Salt Add Ammonium Sulfate-d8 Start->Add_Salt Suspect_pH_Change Suspect pH Change? Add_Salt->Suspect_pH_Change Calibrate_pH Calibrate pH Meter with Standard Buffers Suspect_pH_Change->Calibrate_pH Yes Final_Solution Final Solution Ready for Use Suspect_pH_Change->Final_Solution No Measure_pH Measure pH of the Final Solution Calibrate_pH->Measure_pH Compare_pH Compare to Target pH Measure_pH->Compare_pH Is_Deviation Is Deviation Significant? Compare_pH->Is_Deviation Adjust_pH Adjust pH with Dilute Acid/Base Is_Deviation->Adjust_pH Yes Is_Deviation->Final_Solution No Re_Measure_pH Re-measure pH Adjust_pH->Re_Measure_pH Is_Correct Is pH Correct? Re_Measure_pH->Is_Correct Is_Correct->Adjust_pH No, re-adjust Is_Correct->Final_Solution Yes

Figure 1. A logical workflow for troubleshooting and correcting pH changes in a buffer after the addition of ammonium sulfate-d8.

Step-by-Step Troubleshooting
  • Acknowledge the Potential for a pH Shift: Be aware that adding ammonium sulfate-d8 can alter the pH of your buffer. Proactively plan to measure and, if necessary, adjust the pH.

  • Calibrate Your pH Meter: Before measuring the pH of your experimental solution, ensure your pH meter is accurately calibrated using standard, certified buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Measure the pH of the Final Solution: After the ammonium sulfate-d8 has been completely dissolved in the buffer, immerse the calibrated pH electrode in the solution and allow the reading to stabilize.

  • Quantify the Deviation: Compare the measured pH to the target pH of your buffer. Note the magnitude and direction of the change.

  • Adjust the pH (if necessary): If the pH deviation is outside the acceptable range for your experiment, carefully adjust it back to the target value. Use a small volume of a dilute strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) to minimize changes to the overall volume and concentration of your solution. Add the acid or base dropwise while gently stirring and monitoring the pH in real-time.

  • Re-measure and Confirm: Once the target pH is reached, allow the solution to equilibrate for a few minutes and then re-measure to ensure the pH is stable.

Quantitative Data Summary

The addition of ammonium sulfate to a solution will generally decrease the pH. Due to the deuterium isotope effect, the use of ammonium sulfate-d8 is expected to result in a slightly higher pH (less acidic) compared to the same concentration of non-deuterated ammonium sulfate. The following table provides an illustrative comparison.

Salt Added to BufferExpected Qualitative pH ChangeEstimated pKa of Ammonium Ion
Ammonium Sulfate ((NH₄)₂SO₄)Decrease in pH~9.25
Ammonium Sulfate-d8 ((ND₄)₂SO₄)Slight decrease in pH (less than non-deuterated)> 9.25 (Slightly higher)

Experimental Protocol: pH Measurement and Adjustment

This protocol outlines the steps for accurately measuring and adjusting the pH of a buffer solution following the addition of ammonium sulfate-d8.

Materials:

  • Calibrated pH meter with a suitable electrode

  • Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

  • Your prepared buffer solution

  • Ammonium sulfate-d8

  • Dilute strong acid (e.g., 0.1 M HCl or DCl in D₂O if deuterium exchange is a concern)

  • Dilute strong base (e.g., 0.1 M NaOH or NaOD in D₂O)

  • Stir plate and stir bar

  • Beakers and other appropriate labware

  • Deionized water (or D₂O for rinsing if necessary)

Procedure:

  • Prepare the Buffer: Prepare your desired buffer solution according to your experimental protocol.

  • Initial pH Measurement (Optional but Recommended): Measure and record the pH of the buffer before adding the ammonium sulfate-d8.

  • Add Ammonium Sulfate-d8: Weigh the required amount of ammonium sulfate-d8 and add it to the buffer solution.

  • Dissolve Completely: Place the beaker on a stir plate and stir until the ammonium sulfate-d8 is fully dissolved.

  • Calibrate the pH Meter: Calibrate your pH meter according to the manufacturer's instructions using at least two, and preferably three, standard buffer solutions that bracket your target pH.

  • Measure the Solution pH:

    • Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.

    • Immerse the electrode in the buffer containing the dissolved ammonium sulfate-d8.

    • Allow the pH reading to stabilize before recording the value.

  • Adjust the pH:

    • If the measured pH differs from your target pH, add a small amount of dilute acid or base drop by drop while continuously monitoring the pH.

    • Allow the solution to mix thoroughly after each addition.

    • Continue this process until the target pH is reached.

  • Final Verification:

    • Once the target pH is achieved, allow the solution to stir for a few more minutes to ensure it is stable.

    • Record the final, stable pH value.

Considerations for High Deuterium Content Solutions:

If your buffer is prepared in D₂O, special considerations for pH (or more accurately, pD) measurement are necessary. The relationship between the pH meter reading (in a D₂O solution) and the actual pD is approximately: pD = pH reading + 0.4. For highly accurate work in D₂O, using a pH meter and electrode specifically designed for or calibrated with D₂O-based standards is recommended.

References

Removing excess Ammonium sulphate-d8 after protein precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess ammonium sulfate-d8 following protein precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove ammonium sulfate-d8 after protein precipitation?

Ammonium sulfate is a salt commonly used to precipitate proteins out of a solution. However, residual ammonium sulfate, including its deuterated form (ammonium sulfate-d8), can interfere with downstream applications. For sensitive techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the presence of high salt concentrations can suppress signals, alter protein structure, and lead to inaccurate results.[1][2] Therefore, its thorough removal is a critical step in the experimental workflow.

Q2: What are the most common methods for removing ammonium sulfate-d8?

The three most widely used methods for removing ammonium sulfate-d8 from protein samples are:

  • Dialysis: A process where the protein sample is placed in a semi-permeable membrane bag and submerged in a large volume of buffer. The salt diffuses out of the bag, while the larger protein molecules are retained.[3][4]

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on size. The protein sample is passed through a column packed with a porous resin. Larger protein molecules pass through quickly, while smaller salt ions are trapped in the pores and elute later.[5]

  • Ultrafiltration/Diafiltration: This method uses a semi-permeable membrane to separate proteins from smaller molecules like salts, driven by pressure. Diafiltration is a specific type of ultrafiltration where fresh buffer is continuously added to the sample to "wash out" the salt.

Q3: How do I choose the best desalting method for my experiment?

The choice of method depends on several factors, including your sample volume, protein concentration, required purity, and the urgency of the experiment.

FeatureDialysisSize-Exclusion Chromatography (Desalting Columns)Ultrafiltration/Diafiltration
Principle Diffusion across a semi-permeable membraneSeparation by molecular sizePressure-driven filtration through a semi-permeable membrane
Typical Protein Recovery >90% for concentrated samples (>0.5 mg/mL), but can be as low as 50% for dilute samples (<0.1 mg/mL)70% to >95%, dependent on protein and column format>90% with appropriate membrane selection
Salt Removal Efficiency High, can be >99.9% with multiple buffer changes≥95% retention of salts and other small molecules>99.5% with sufficient diafiltration volumes
Speed Slow (hours to overnight)Fast (minutes)Moderate to Fast (minutes to hours)
Sample Dilution Can cause significant sample dilutionCan cause some dilution, though spin columns minimize thisCan concentrate the sample
Best For Large sample volumes, gentle processingRapid desalting, small to medium sample volumesConcentrating and desalting simultaneously, various sample volumes

Troubleshooting Guides

Issue 1: Low Protein Recovery After Desalting

Possible Causes:

  • Protein Precipitation: The removal of the stabilizing salt (ammonium sulfate) can sometimes cause the protein to become insoluble and precipitate.

  • Nonspecific Adsorption: Proteins can stick to the desalting column matrix, dialysis membrane, or ultrafiltration device.

  • Incorrect Membrane/Resin Choice: The molecular weight cut-off (MWCO) of the dialysis membrane or ultrafiltration device may be too large, or the pore size of the size-exclusion resin may be inappropriate for your protein.

  • Proteolysis: Degradation of the protein by proteases can lead to lower yields.

Solutions:

  • Optimize Buffer Conditions: Ensure the buffer you are exchanging into has an appropriate pH (at least 1-2 units away from the protein's isoelectric point) and ionic strength to maintain protein solubility. Adding stabilizing agents like glycerol (5-20%) can also help.

  • Passivation: For ultrafiltration devices, pre-treating the membrane with a blocking agent like bovine serum albumin (BSA) can reduce nonspecific binding.

  • Check MWCO/Pore Size: For dialysis and ultrafiltration, use a membrane with an MWCO that is at least two to three times smaller than the molecular weight of your protein. For size-exclusion chromatography, select a resin with an appropriate exclusion limit.

  • Add Protease Inhibitors: Include protease inhibitors in your buffers to prevent protein degradation.

Issue 2: Protein is Insoluble After Ammonium Sulfate Precipitation

Possible Cause:

  • Inefficient Salt Removal: Significant amounts of ammonium sulfate may still be present in the protein pellet, preventing it from fully redissolving.

  • Protein Denaturation: While ammonium sulfate precipitation is generally a mild method, some proteins may denature and aggregate during the process.

Solutions:

  • Thorough Resuspension and Desalting: Ensure the protein pellet is thoroughly, yet gently, resuspended in the initial desalting buffer before proceeding with dialysis, size-exclusion chromatography, or ultrafiltration.

  • Gradual Salt Removal: Dialysis allows for a gradual removal of salt, which can sometimes help in resolubilizing the protein.

  • Use of Chaotropic Agents: In some cases, a low concentration of a mild chaotropic agent (e.g., urea) can be included in the initial resuspension buffer to aid solubilization, which is then removed during the desalting step.

Experimental Workflows and Protocols

Workflow for Removing Excess Ammonium Sulfate-d8

experimental_workflow start Protein Precipitation with (NH4)2SO4-d8 centrifugation Centrifugation to Pellet Protein start->centrifugation resuspend Resuspend Pellet in Appropriate Buffer centrifugation->resuspend desalting_choice Choose Desalting Method resuspend->desalting_choice dialysis Dialysis desalting_choice->dialysis sec Size-Exclusion Chromatography desalting_choice->sec uf Ultrafiltration/ Diafiltration desalting_choice->uf analysis Downstream Application (NMR, MS, etc.) dialysis->analysis sec->analysis uf->analysis

General workflow for removing ammonium sulfate-d8.
Detailed Experimental Protocols

Protocol 1: Dialysis

  • Prepare the Dialysis Tubing: Cut the dialysis tubing to the desired length, leaving extra space for the sample and headspace. Prepare the membrane according to the manufacturer's instructions, which typically involves boiling in a sodium bicarbonate and EDTA solution.

  • Load the Sample: Secure one end of the tubing with a clip. Pipette the resuspended protein solution into the tubing.

  • Seal the Tubing: Remove excess air and seal the other end of the tubing with a second clip.

  • Dialyze: Immerse the sealed dialysis bag in a large volume of the desired buffer (at least 200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for at least two to three changes. For complete salt removal, an overnight dialysis with a final buffer change is recommended.

Protocol 2: Size-Exclusion Chromatography (Spin Column)

  • Prepare the Spin Column: Invert the spin column to resuspend the resin. Remove the bottom cap and place the column in a collection tube.

  • Equilibrate the Column: Centrifuge the column to remove the storage buffer. Add the desired exchange buffer to the column and centrifuge again. Repeat this step 2-3 times.

  • Load the Sample: Place the column in a new collection tube. Carefully apply the resuspended protein sample to the center of the resin bed.

  • Elute the Protein: Centrifuge the column according to the manufacturer's instructions. The desalted protein will be in the collection tube.

Protocol 3: Ultrafiltration/Diafiltration (Centrifugal Device)

  • Prepare the Device: Choose a centrifugal filter device with an appropriate MWCO (typically 2-3 times smaller than the protein's molecular weight).

  • Load the Sample: Add the resuspended protein sample to the filter device.

  • Concentrate (Optional): Centrifuge the device to concentrate the protein and remove a portion of the salt-containing buffer.

  • Diafiltration: Add the desired exchange buffer to the concentrated sample in the filter device, bringing it back to the original volume.

  • Repeat: Repeat the centrifugation and buffer addition steps 3-5 times to ensure thorough salt removal. After the final centrifugation, the concentrated and desalted protein is recovered from the device.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Protein Recovery After Desalting check_precipitation Is there visible precipitate? start->check_precipitation optimize_buffer Optimize buffer pH and ionic strength. Add stabilizers. check_precipitation->optimize_buffer Yes check_mwco Is the MWCO/resin appropriate for the protein size? check_precipitation->check_mwco No change_membrane Use a membrane/resin with a smaller pore size. check_mwco->change_membrane No check_adsorption Is nonspecific binding suspected? check_mwco->check_adsorption Yes passivate Passivate device with BSA. Consider a different desalting method. check_adsorption->passivate Yes check_proteolysis Add protease inhibitors. check_adsorption->check_proteolysis No no_precipitate No yes_precipitate Yes no_mwco No yes_mwco Yes

Troubleshooting low protein recovery after desalting.

References

Impact of temperature on Ammonium sulphate-d8 precipitation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of Ammonium Sulfate-d8 for precipitation, with a specific focus on the impact of temperature on efficiency and protein stability.

A Note on Ammonium Sulfate-d8: The protocols and principles described below are based on the well-established use of standard ammonium sulfate. The deuterium labeling in Ammonium Sulfate-d8 does not significantly alter its macroscopic chemical properties, such as solubility and precipitation characteristics. Therefore, the data and recommendations provided here are directly applicable to your experiments with the deuterated form.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect the precipitation process?

Temperature has a dual effect on ammonium sulfate precipitation:

  • Solubility of Ammonium Sulfate: The solubility of ammonium sulfate in water is directly proportional to temperature. As temperature increases, more salt can be dissolved in a given volume of water.[1][2] Conversely, at lower temperatures, its solubility decreases.[3]

  • Protein Stability and Solubility: Most proteins are more stable at lower temperatures (e.g., 0-4°C). Higher temperatures can increase the risk of denaturation, aggregation, and degradation by proteases. While protein solubility is complex, performing precipitation at cold temperatures is a standard practice to ensure the integrity and activity of the target protein.[4][5]

Q2: What is the recommended temperature for performing ammonium sulfate precipitation of proteins?

The vast majority of protocols recommend performing the entire precipitation process at a low, controlled temperature, typically between 0°C and 4°C (e.g., in an ice bath or a cold room). This is crucial for preserving the native structure and biological activity of most proteins.

Q3: Why is working at low temperatures (0-4°C) so critical?

Working at low temperatures provides several advantages:

  • Maintains Protein Stability: It minimizes the risk of thermal denaturation, where proteins lose their functional three-dimensional structure.

  • Inhibits Protease Activity: Low temperatures slow down the activity of contaminating proteases that can degrade the target protein.

  • Promotes Reproducibility: A constant, low temperature ensures that the solubility of both the salt and the protein remains consistent, leading to more reproducible results.

Q4: How does temperature impact the amount of ammonium sulfate needed to achieve a specific percent saturation?

This is a critical consideration. Since the maximum solubility of ammonium sulfate is lower at 4°C than at room temperature (25°C), you will need slightly less solid salt to reach the same percentage of saturation in the cold. For instance, a 100% saturated solution at 0°C is approximately 3.9 M, while at 25°C it is 4.1 M. If calculations are based on room temperature solubility but the experiment is performed on ice, the actual saturation percentage will be higher than intended.

Quantitative Data: Temperature vs. Solubility

The solubility of ammonium sulfate changes significantly with temperature. This data is essential for preparing saturated solutions and for accurate calculations.

Temperature (°C)Solubility (g / 100 g H₂O)Solubility (g / 100 mL H₂O)Molarity of Saturated Solution (approx.)
070.670.43.9 M
20-75.4-
2576.7-4.1 M
40-81.2-
60-87.4-
80-94.3-
100103.8102-

Troubleshooting Guide

Q5: I am not getting any, or very little, protein precipitate. What could be the temperature-related cause?

If your protein yield is low, consider the following:

  • Incorrect Saturation Percentage: You may be using a concentration of ammonium sulfate that is too low to precipitate your specific protein. Higher molecular weight proteins tend to precipitate at lower salt concentrations.

  • Temperature is Too High: If the experiment is conducted at room temperature, both the protein and the salt may be more soluble, requiring a higher concentration of ammonium sulfate to induce precipitation.

  • Insufficient Incubation Time: Precipitation is not instantaneous. Ensure you are stirring the solution gently at a low temperature for a sufficient amount of time (e.g., 30 minutes to a few hours) to allow for equilibration.

Troubleshooting_LowYield Troubleshooting: Low Precipitation Yield Start Low or No Precipitate Check_Temp Is the experiment at 0-4°C? Start->Check_Temp Check_Stir Was it stirred gently for at least 30 mins? Check_Temp->Check_Stir Yes Sol_MoveToCold Action: Move to ice bath (4°C) and re-equilibrate. Check_Temp->Sol_MoveToCold No Check_Conc Is the % saturation correct for your protein? Check_Stir->Check_Conc Yes Sol_Incubate Action: Continue gentle stirring in the cold for 30-60 mins. Check_Stir->Sol_Incubate No Sol_IncreaseSalt Action: Increase (NH4)2SO4 concentration incrementally. Check_Conc->Sol_IncreaseSalt No/Unsure Success Problem Resolved Sol_MoveToCold->Success Sol_Incubate->Success Sol_IncreaseSalt->Success

Caption: A flowchart for troubleshooting low protein precipitation yield.

Q6: My saturated ammonium sulfate stock solution has crystals in it when stored at 4°C. Is it still usable?

Yes. This is expected. A solution saturated at room temperature (e.g., 25°C) will become supersaturated when cooled to 4°C, causing the excess salt to crystallize out.

To use it correctly:

  • Gently warm the bottle (e.g., to 30-37°C) until the crystals are completely redissolved.

  • Allow the solution to return to room temperature.

  • For your experiment, take the volume you need and cool it down to your working temperature (e.g., 4°C). If more crystals form in this aliquot, use the clear supernatant for your additions.

Q7: The protein pellet won't redissolve after centrifugation. What happened?

This often indicates that the protein has denatured and aggregated irreversibly. A common temperature-related cause is foaming. Adding the solid salt too quickly or stirring too vigorously can cause foaming, which denatures proteins. Always add solid ammonium sulfate slowly, in small portions, while stirring gently to avoid this.

Experimental Protocol: Temperature-Controlled Precipitation

This protocol outlines a standard method for fractional protein precipitation, emphasizing temperature control.

Experimental_Workflow General Workflow for Temperature-Controlled Precipitation cluster_prep Preparation cluster_precipitation Precipitation cluster_recovery Recovery Start 1. Prepare Protein Sample (Clarify by centrifugation) Cool 2. Cool Sample to 4°C (Place in ice bath) Start->Cool Buffer 3. Ensure Sample is Buffered (e.g., 50 mM Tris, pH 7.5) Cool->Buffer Add_Salt 4. Add (NH4)2SO4 Slowly (Solid or saturated solution) with GENTLE stirring Buffer->Add_Salt Incubate 5. Incubate at 4°C (Stir gently for 30-60 min) Add_Salt->Incubate Centrifuge 6. Centrifuge at 4°C (e.g., 10,000 x g for 20 min) Incubate->Centrifuge Separate 7. Separate Supernatant and Pellet Centrifuge->Separate Resuspend 8. Resuspend Pellet in cold buffer Separate->Resuspend

Caption: A step-by-step workflow for ammonium sulfate precipitation.
Methodology

  • Preparation: Start with a clarified protein solution. If necessary, centrifuge your initial lysate at high speed (e.g., >10,000 x g) at 4°C to remove cell debris. Ensure the solution is adequately buffered (e.g., with at least 50 mM Tris or HEPES) as adding ammonium sulfate can lower the pH.

  • Cooling: Place the beaker containing your protein solution in an ice-water bath on a magnetic stirrer and allow it to cool to ~4°C.

  • Salt Addition: While stirring gently and slowly, add either finely ground solid ammonium sulfate or a cold, saturated ammonium sulfate solution dropwise. Adding the salt too quickly can cause local high concentrations that may lead to protein denaturation.

  • Incubation: Once the desired saturation is reached, continue to stir the mixture gently at 4°C for at least 30 minutes to allow the protein precipitation to reach equilibrium. Some protocols may call for longer incubation times.

  • Centrifugation: Transfer the slurry to centrifuge tubes and spin at a sufficient speed and duration to pellet the precipitate (e.g., 10,000 - 25,000 x g for 15-30 minutes) at 4°C.

  • Processing: Carefully decant the supernatant. The pellet contains the precipitated protein and can be stored at 4°C for several weeks. For the next purification step, resuspend the pellet in a minimal volume of cold buffer. The high concentration of residual ammonium sulfate will likely need to be removed via dialysis or a desalting column.

References

Validation & Comparative

Deuterated vs. Non-Deuterated Ammonium Sulphate: A Comparative Guide to Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

It is hypothesized that the primary influence of ammonium sulphate-d8 on protein stability stems from the introduction of deuterium into the aqueous environment, creating a scenario analogous to studies conducted in D₂O. Therefore, this guide will focus on the established differences in protein stability observed in D₂O versus H₂O, in the presence of salts like ammonium sulphate.

The "Solvent Isotope Effect": How Deuterium Enhances Protein Stability

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), in the solvent (H₂O vs. D₂O) can have a significant impact on protein stability, a phenomenon known as the "solvent isotope effect".[1] Proteins generally exhibit enhanced thermal stability in D₂O.[2][3] This is primarily attributed to the strengthening of the hydrophobic effect in D₂O, which is considered a poorer solvent for nonpolar amino acids compared to H₂O.[2][3] The stronger hydrogen bonding in D₂O promotes a more compact protein structure, which requires more energy to unfold. This stabilization is a solvent-mediated effect rather than a direct consequence of altered intra-protein hydrogen bonds.

Quantitative Comparison of Protein Thermal Stability

The following table summarizes typical findings from studies comparing the thermal stability of proteins in H₂O and D₂O, which can be used to anticipate the effects of non-deuterated and deuterated ammonium sulphate, respectively.

ProteinMethodConditionTₘ in H₂O (°C)Tₘ in D₂O (°C)ΔTₘ (°C)Reference
LysozymeDSCpH 3.065.167.0+1.9
Bovine Serum Albumin (BSA)DSCpH 7.072.574.8+2.3
Ribonuclease ADSCpH 5.561.863.8+2.0

Tₘ (Melting Temperature) is the temperature at which 50% of the protein is unfolded. DSC (Differential Scanning Calorimetry)

Experimental Protocols for Assessing Protein Stability

Accurate determination of protein stability requires robust experimental techniques. The following are detailed methodologies for commonly used assays.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC directly measures the heat absorbed by a protein solution as the temperature is increased, allowing for the determination of the melting temperature (Tₘ) and the enthalpy of unfolding (ΔH).

Protocol:

  • Sample Preparation:

    • Prepare protein solutions in the desired buffer (e.g., 50 mM phosphate buffer) with either non-deuterated or deuterated ammonium sulphate at the desired concentration.

    • Prepare a matching reference solution containing the buffer and the respective ammonium sulphate without the protein.

    • Thoroughly degas both the sample and reference solutions.

  • DSC Measurement:

    • Load the protein solution into the sample cell and the reference solution into the reference cell of the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 20°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a temperature where the protein is fully unfolded (e.g., 100°C).

    • Record the differential heat capacity (ΔCp) as a function of temperature.

  • Data Analysis:

    • Subtract the baseline to obtain the excess heat capacity curve.

    • The peak of the curve corresponds to the Tₘ.

    • The area under the curve represents the calorimetric enthalpy of unfolding (ΔH_cal).

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy monitors changes in the secondary structure of a protein as a function of temperature. The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is used to generate a thermal denaturation curve.

Protocol:

  • Sample Preparation:

    • Prepare protein solutions in a suitable buffer (phosphate buffer is recommended as Tris buffer has a high-temperature dependence) containing either non-deuterated or deuterated ammonium sulphate.

    • The protein concentration should be in the range of 2-50 µM.

  • CD Measurement:

    • Record a baseline CD spectrum of the buffer solution.

    • Record the CD spectrum of the protein sample at a starting temperature.

    • Increase the temperature in a stepwise or continuous manner (e.g., 1-2°C/min).

    • At each temperature point, allow the sample to equilibrate before recording the CD signal at a fixed wavelength (e.g., 222 nm).

  • Data Analysis:

    • Plot the CD signal (molar ellipticity) as a function of temperature.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tₘ.

Ammonium Sulphate Precipitation Assay

This assay is used to determine the concentration of ammonium sulphate required to precipitate a protein, which can be an indirect measure of its relative solubility and stability.

Protocol:

  • Protein Solution Preparation:

    • Prepare a stock solution of the protein in a buffered solution (e.g., 50 mM HEPES or Tris buffer to counteract pH changes upon salt addition).

  • Stepwise Precipitation:

    • Slowly add a saturated solution of either non-deuterated or deuterated ammonium sulphate to the protein solution while gently stirring at 4°C.

    • Increase the ammonium sulphate concentration in a stepwise manner (e.g., to 20%, 40%, 60%, 80% saturation).

    • After each addition, allow the solution to equilibrate for a set period (e.g., 30 minutes).

  • Analysis:

    • Centrifuge the solution after each step to pellet the precipitated protein.

    • Measure the protein concentration in the supernatant to determine the amount of soluble protein remaining.

    • The concentration of ammonium sulphate at which a significant amount of protein precipitates can be compared between the deuterated and non-deuterated salt.

Visualizing the Experimental Workflow and Conceptual Differences

The following diagrams illustrate the experimental workflow for comparing protein stability and the conceptual basis for the enhanced stability in a deuterated environment.

G cluster_0 Protein Stability Comparison Workflow P Protein Stock Solution M1 Sample 1: Protein in H-environment P->M1 M2 Sample 2: Protein in D-environment P->M2 S1 Buffer with Non-deuterated (NH₄)₂SO₄ S1->M1 S2 Buffer with This compound S2->M2 A1 Thermal Denaturation Assay (DSC or CD) M1->A1 A2 Solubility Assay (Precipitation) M1->A2 M2->A1 M2->A2 D1 Tm / ΔH / Solubility Profile (Non-deuterated) A1->D1 D2 Tm / ΔH / Solubility Profile (Deuterated) A1->D2 A2->D1 A2->D2 C Comparative Analysis D1->C D2->C

Caption: Experimental workflow for comparing protein stability.

G cluster_0 Non-deuterated Environment (H₂O) cluster_1 Deuterated Environment (D₂O) P1 Protein (Less Compact) W1 H₂O P1->W1 Weaker Hydrophobic Effect P2 Protein (More Compact) P1->P2 Increased Stability W2 D₂O P2->W2 Stronger Hydrophobic Effect

Caption: Conceptual model of enhanced protein stability in D₂O.

Conclusion

While direct experimental evidence for the effect of this compound on protein stability is currently lacking, the extensive research on the impact of D₂O provides a strong basis for inferring its potential advantages. The use of deuterated ammonium sulphate is expected to enhance protein stability, primarily through the solvent isotope effect, which strengthens hydrophobic interactions and leads to a more compact and stable protein conformation. Researchers can employ the experimental protocols outlined in this guide to systematically investigate and quantify the stabilizing effects of deuterated salts on their specific proteins of interest. Such studies will be valuable in optimizing protein formulations for research, therapeutic, and industrial applications.

References

A Guide to Cross-Validation of Mass Spectrometry Results Using an Ammonium Sulfate-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reproducible quantification in mass spectrometry is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methods, correcting for variability during sample preparation and analysis.[1][2] This guide provides a framework for the cross-validation of mass spectrometry results using Ammonium Sulfate-d8 as an internal standard, complete with hypothetical performance data, detailed experimental protocols, and illustrative workflows.

While extensive public data on the specific use of Ammonium sulfate-d8 as an internal standard is limited, this guide leverages established principles of stable isotope dilution mass spectrometry to present a practical approach for its implementation and validation.[3][4] The methodologies outlined here are applicable to a wide range of analytes where Ammonium Sulfate-d8 would be a chemically suitable internal standard.

Quantitative Performance Comparison

The inclusion of a stable isotope-labeled internal standard like Ammonium Sulfate-d8 is anticipated to significantly enhance the precision and accuracy of quantification. The following table presents a hypothetical comparison of key performance metrics for an analyte quantified with and without an internal standard.

ParameterWithout Internal StandardWith Ammonium Sulfate-d8 Internal Standard
Linear Range 0.5 - 500 ng/mL0.1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.990> 0.998
Precision (%RSD) < 20%< 15%
Accuracy (% Recovery) 75 - 125%85 - 115%
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mL

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of an analytical method using an internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol, water).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Ammonium Sulfate-d8 in the same manner.

  • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ammonium Sulfate-d8 stock solution to a fixed concentration that will be added to all samples.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for sample clean-up in biological matrices.[5]

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Add 10 µL of the Ammonium Sulfate-d8 internal standard working solution (100 ng/mL) to each sample, except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient should be developed to ensure the separation of the analyte from matrix interferences.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and Ammonium Sulfate-d8.

4. Data Analysis

  • Calculate the peak area ratio of the analyte to the internal standard for each sample, calibration standard, and QC sample.

  • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis) for the calibration standards.

  • Perform a linear regression analysis on the calibration curve, typically with a weighting of 1/x or 1/x².

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Workflow and Principle Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of quantification using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Add_IS Add Ammonium Sulfate-d8 IS Sample->Add_IS Extraction Extraction/ Precipitation Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for quantification using an internal standard.

Isotope_Dilution_Principle cluster_Sample Biological Sample cluster_Standard Internal Standard Analyte_Unknown Analyte (Unknown Amount) Mix Sample + IS Mixture Analyte_Unknown->Mix IS_Known Ammonium Sulfate-d8 (Known Amount) IS_Known->Mix MS_Analysis Mass Spectrometry Analysis Mix->MS_Analysis Result Ratio of Signals Determines Unknown Amount MS_Analysis->Result

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

A Comparative Guide to Deuterated Salts for Biomolecular NMR Studies: Ammonium Sulphate-d8 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of appropriate sample conditions is paramount for successful Nuclear Magnetic Resonance (NMR) spectroscopy studies. The use of deuterated salts is often essential for minimizing solvent signals and improving spectral quality, particularly in studies of biomolecules. This guide provides a detailed comparison of ammonium sulphate-d8 with other commonly used deuterated salts, offering insights into their performance based on available data and established principles.

This compound, with the chemical formula (ND₄)₂SO₄, is a widely utilized reagent in biomolecular NMR.[1] It serves not only as a source of nitrogen for isotopically labeling proteins but also as a reagent to enhance sample stability and improve spectral quality.[1] However, its performance relative to other deuterated salts, such as deuterated potassium phosphate and sodium chloride, is a critical consideration for optimizing experimental outcomes.

Key Performance Parameters for Comparison

The selection of a deuterated salt for NMR studies is typically guided by several key factors:

  • Solubility: The salt must be sufficiently soluble in the chosen NMR solvent system, usually deuterium oxide (D₂O), to achieve the desired ionic strength without precipitation.

  • Effect on Protein Stability: The salt should ideally stabilize the target protein, preventing aggregation and maintaining its native conformation over the course of the NMR experiment. High salt concentrations can, however, also lead to destabilization or "salting out."

  • Impact on NMR Spectra: The chosen salt should not interfere with the NMR signals of the biomolecule. Ideally, it should contribute to improved spectral resolution and sensitivity.[2][3][4]

  • Chemical Exchange and pH Effects: The salt and its components should not undergo chemical exchange with the sample in a way that broadens or complicates the NMR spectra. The buffering capacity of the salt system is also a crucial consideration.

Quantitative Data Comparison

The following tables summarize the key properties of this compound and other common deuterated salts used in NMR studies.

Table 1: Physical and Chemical Properties of Common Deuterated Salts

SaltFormulaMolecular Weight ( g/mol )Isotopic PurityKey Characteristics
This compound(ND₄)₂SO₄~140.19>98 atom % DHigh solubility in water; commonly used for protein precipitation and stabilization.
Potassium Phosphate-d (mix of K₂DPO₄/KD₂PO₄)K₂DPO₄/KD₂PO₄Varies>98 atom % DExcellent buffering capacity in the physiological pH range.
Sodium Chloride-dNaCl~58.44Not applicableHigh ionic strength with minimal buffering capacity.
Deuterium OxideD₂O~20.03>99.9 atom % DThe primary solvent for most biomolecular NMR studies.

Table 2: Performance Comparison in NMR Applications

ParameterThis compoundDeuterated Potassium PhosphateDeuterated Sodium Chloride
Typical Working Concentration 50-500 mM20-100 mM50-1000 mM
Solubility in D₂O Very highHighVery high
Effect on Protein Stability Generally stabilizing at moderate concentrations; can induce precipitation at high concentrations ("salting out").Generally stabilizing; provides good buffering to maintain pH.Can be stabilizing or destabilizing depending on the protein and concentration.
Impact on Spectral Quality Can lead to line broadening at very high concentrations due to increased viscosity.Generally good spectral quality; helps maintain a stable pH, which is crucial for chemical shift consistency.High concentrations can significantly increase the 90° pulse length and affect probe tuning, potentially reducing sensitivity.
Buffering Range Limited buffering capacity.pKa ~6.8No significant buffering capacity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of deuterated salts. Below are protocols for preparing a protein sample for NMR analysis and for assessing its stability in the presence of different deuterated salts.

Protocol 1: Preparation of a Protein NMR Sample with Deuterated Salts
  • Protein Preparation: Start with a purified, isotopically labeled (e.g., ¹⁵N, ¹³C) protein in a low-salt buffer.

  • Buffer Exchange: Exchange the protein into the desired deuterated NMR buffer containing the specific deuterated salt to be tested. This is typically done using dialysis, a desalting column, or repeated concentration and dilution with the target buffer.

  • Sample Concentration: Concentrate the protein to the desired NMR concentration (typically 0.1 - 1.0 mM).

  • Final Sample Preparation:

    • Dissolve the deuterated salt (e.g., this compound, deuterated potassium phosphate) in D₂O to the desired final concentration.

    • Add the concentrated protein solution.

    • Add a small percentage (typically 5-10%) of a deuterated solvent containing a chemical shift reference standard (e.g., DSS or TSP).

    • Adjust the pH (or pD) of the final sample using dilute ND₄OD or DCl.

    • Filter the final sample into a clean NMR tube.

  • NMR Data Acquisition: Acquire a series of standard NMR spectra (e.g., ¹H-¹⁵N HSQC) to assess spectral quality.

Protocol 2: Assessing Protein Stability using NMR-Detected Hydrogen-Deuterium Exchange
  • Sample Preparation: Prepare a series of identical protein samples, each containing a different deuterated salt at the same concentration, following Protocol 1. The initial buffer should be in H₂O.

  • Initiate Exchange: Lyophilize the protein samples and then resuspend them in the corresponding D₂O buffer containing the deuterated salt. This initiates the hydrogen-deuterium exchange of labile amide protons.

  • Time-Course NMR Data Acquisition: Immediately begin acquiring a series of ¹H-¹⁵N HSQC spectra at regular time intervals.

  • Data Analysis:

    • Measure the intensity of a set of well-resolved cross-peaks in each spectrum over the time course.

    • Fit the decay of the peak intensities to an exponential function to determine the exchange rate for each amide proton.

    • Slower exchange rates indicate a more stable protein structure in that particular deuterated salt condition.

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_exchange Buffer Exchange & Concentration cluster_nmr NMR Analysis cluster_analysis Data Analysis Prot Purified Protein (H₂O Buffer) ExchA Exchange to A Prot->ExchA ExchB Exchange to B Prot->ExchB ExchC Exchange to C Prot->ExchC SaltA Buffer A (this compound) SaltA->ExchA SaltB Buffer B (Potassium Phosphate-d) SaltB->ExchB SaltC Buffer C (Sodium Chloride-d) SaltC->ExchC NMR_A ¹H-¹⁵N HSQC (Sample A) ExchA->NMR_A NMR_B ¹H-¹⁵N HSQC (Sample B) ExchB->NMR_B NMR_C ¹H-¹⁵N HSQC (Sample C) ExchC->NMR_C Comp Compare Spectra: - Resolution - Sensitivity - Stability NMR_A->Comp NMR_B->Comp NMR_C->Comp

Figure 1: Workflow for comparing the effects of different deuterated salts on a protein NMR sample.

Deuteration_Principle cluster_protonated Protonated Sample cluster_deuterated Deuterated Sample Prot_H Protein with ¹H Spec_H Complex ¹H NMR Spectrum (Solvent signal dominates) Prot_H->Spec_H Solv_H H₂O Solvent Solv_H->Spec_H Overwhelming Signal Spec_D Simplified ¹H NMR Spectrum (Protein signals are clear) Prot_D Protein with ¹H Prot_D->Spec_D Solv_D D₂O Solvent Solv_D->Spec_D Minimal Signal

References

A Comparative Guide to Ammonium Sulfate-d8 in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents can significantly impact the outcome of structural biology experiments. Ammonium sulfate ((NH₄)₂SO₄) is a cornerstone of protein chemistry, widely used for protein precipitation and crystallization.[1][2] Its deuterated counterpart, Ammonium sulfate-d8 ((ND₄)₂SO₄), offers specific advantages in advanced structural analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography. This guide provides an objective comparison of their applications, supported by the principles of isotope effects in structural biology.

Performance Comparison: (NH₄)₂SO₄ vs. (ND₄)₂SO₄
Technique Non-deuterated (NH₄)₂SO₄ Deuterated (ND₄)₂SO₄ Primary Rationale for Choice
X-ray Crystallography Standard precipitant. Used in ~10% of PDB depositions.[1] Effective for producing well-ordered crystals.[1][3]Rarely used unless the protein itself is deuterated for other purposes. No intrinsic advantage for X-ray diffraction.Cost and availability strongly favor (NH₄)₂SO₄, as there is no benefit from deuterium in X-ray scattering.
NMR Spectroscopy Standard buffer component for non-deuterated protein samples.Highly advantageous when studying deuterated proteins. It helps maintain the deuterated state of exchangeable amide protons, reducing signal overlap and improving spectral resolution.The isotopic state of the protein dictates the choice. Using (ND₄)₂SO₄ with a deuterated protein prevents the back-exchange of deuterium to protons, preserving the benefits of protein deuteration.
Neutron Crystallography High incoherent scattering from hydrogen atoms creates significant background noise, obscuring data.Strongly preferred. Reduces incoherent scattering, significantly improving the signal-to-noise ratio. This is critical for locating hydrogen/deuterium atoms and defining hydrogen-bonding networks.The fundamental physics of neutron scattering makes (ND₄)₂SO₄ the superior choice for reducing background noise and obtaining clearer structural data.
Protein Stability Known to stabilize protein structures through the Hofmeister effect.Expected to offer similar or potentially slightly enhanced stabilization due to the stronger nature of deuterium bonds compared to hydrogen bonds.(NH₄)₂SO₄ is the standard for general protein stabilization and storage. (ND₄)₂SO₄ would be used if maintaining a deuterated environment is critical for subsequent experiments.

Key Applications and Experimental Considerations

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, especially for proteins larger than 25 kDa, spectral crowding and rapid signal decay (relaxation) are major obstacles. A common strategy to overcome this is to express the protein in a medium containing deuterium oxide (D₂O), which replaces non-exchangeable protons (¹H) with deuterons (²H). This substitution reduces ¹H-¹H dipolar interactions, leading to sharper signals and improved spectral quality.

When a deuterated protein is prepared for NMR analysis, it is crucial to use deuterated buffers and salts to prevent the exchangeable amide protons from swapping back to ¹H. This is the primary application for Ammonium sulfate-d8 in NMR.

NMR_Advantage cluster_0 Standard NMR Sample Prep cluster_1 Deuterated NMR Sample Prep cluster_2 Resulting Spectra Protonated_Protein Protonated Protein (¹H) NMR_Tube_H NMR Sample Protonated_Protein->NMR_Tube_H Protonated_Buffer Protonated Buffer ((NH₄)₂SO₄ in H₂O) Protonated_Buffer->NMR_Tube_H Deuterated_Buffer Deuterated Buffer ((ND₄)₂SO₄ in D₂O) Spectrum_H Broad signals, High overlap NMR_Tube_H->Spectrum_H Deuterated_Protein Deuterated Protein (²H) NMR_Tube_D NMR Sample Deuterated_Protein->NMR_Tube_D Deuterated_Buffer->NMR_Tube_D Spectrum_D Sharper signals, Improved resolution NMR_Tube_D->Spectrum_D

Neutron Crystallography

Neutron crystallography is a powerful technique for directly visualizing hydrogen atoms, which is crucial for understanding enzyme mechanisms, protonation states, and hydrogen-bonding networks. However, hydrogen (¹H) has a large incoherent scattering cross-section for neutrons, which creates high levels of background noise. Deuterium (²H), in contrast, has a much smaller incoherent scattering cross-section.

Therefore, in neutron crystallography experiments, it is highly advantageous to exchange as many hydrogen atoms as possible with deuterium. This includes the protein itself (if possible), the solvent, and any salts or buffers used in crystallization. Using (ND₄)₂SO₄ as the precipitant significantly reduces background scattering, leading to cleaner diffraction data and more accurate localization of deuterium atoms in the final structure.

Neutron_Scattering cluster_H Protonated Sample cluster_D Deuterated Sample Neutron_Beam_H Neutron Beam Crystal_H Protein Crystal + (NH₄)₂SO₄ Neutron_Beam_H->Crystal_H Scattering Detector_H High Background Noise (Incoherent Scattering) Crystal_H->Detector_H Neutron_Beam_D Neutron Beam Crystal_D Deuterated Crystal + (ND₄)₂SO₄ Neutron_Beam_D->Crystal_D Scattering Detector_D Improved Signal-to-Noise Crystal_D->Detector_D

Experimental Protocols

General Protocol for Protein Crystallization using Ammonium Sulfate (Vapor Diffusion)

This protocol describes a general method for setting up a hanging drop vapor diffusion experiment, which is a common technique for protein crystallization. The concentrations and pH values provided are starting points and must be optimized for each specific protein.

Materials:

  • Purified protein sample (5-20 mg/mL in a low ionic strength buffer).

  • Ammonium sulfate stock solution (e.g., 3.5 M or 4.0 M).

  • Buffer stock solution (e.g., 0.5 M HEPES or Tris at a desired pH).

  • 24-well crystallization plates and siliconized cover slips.

  • Pipettes and tips.

Methodology:

  • Prepare the Reservoir Solution: In the wells of the crystallization plate, prepare a series of reservoir solutions by mixing the ammonium sulfate stock, buffer, and water to achieve a range of final ammonium sulfate concentrations (e.g., 1.6 M to 2.8 M) at a constant pH. A typical reservoir volume is 500 µL to 1 mL.

  • Prepare the Drop: On a siliconized cover slip, pipette 1 µL of your concentrated protein solution.

  • Add Reservoir Solution to the Drop: To the same drop, add 1 µL of the reservoir solution from one of the wells. Mix gently by pipetting up and down without introducing air bubbles.

  • Seal the Well: Invert the cover slip and place it over the corresponding well, creating a sealed chamber with the drop "hanging" over the reservoir. Use vacuum grease to ensure an airtight seal.

  • Equilibration: Store the plate in a stable temperature environment (e.g., 4°C or 20°C). Water will slowly vaporize from the drop and equilibrate with the higher salt concentration in the reservoir. This gradually increases the concentration of both protein and ammonium sulfate in the drop, promoting nucleation and crystal growth.

  • Observation: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

Note on using (ND₄)₂SO₄: When preparing solutions for NMR or neutron diffraction, the protocol is identical, but all aqueous components (water, buffer stocks) should be replaced with their deuterated counterparts (e.g., D₂O).

Crystallization_Workflow start Start: Purified Protein reservoir Prepare Reservoir (Varying [Ammonium Sulfate]) start->reservoir drop Mix Protein + Reservoir on Cover Slip (1:1 ratio) start->drop reservoir->drop seal Seal Well (Hanging Drop) drop->seal equilibrate Equilibrate via Vapor Diffusion seal->equilibrate observe Microscopic Observation equilibrate->observe crystals Crystals Form observe->crystals optimize Optimize Conditions observe->optimize No Crystals optimize->reservoir

References

Inter-laboratory comparison of methods using Ammonium sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Analytical Methods Utilizing Ammonium Sulphate-d8 as an Internal Standard

Introduction

In the realm of analytical chemistry, particularly within drug development and clinical research, the precision and accuracy of quantitative methods are paramount. Isotope-labeled internal standards are crucial for correcting variations in sample preparation and instrument response. This compound, a deuterated analogue of ammonium sulphate, serves as a valuable internal standard in mass spectrometry-based analyses. This guide presents a comparative analysis of methodologies employing this compound, based on a hypothetical inter-laboratory study. The objective of this study is to assess the reproducibility and robustness of a common analytical method across different laboratories, providing researchers and drug development professionals with insights into method performance and variability.

While no direct inter-laboratory comparison studies for this compound are publicly available, this guide is structured based on the principles of proficiency testing and inter-laboratory comparisons.[1][2][3] The experimental data herein is illustrative, designed to reflect typical outcomes of such a study.

Hypothetical Inter-laboratory Study Design

This guide is centered around a fictional inter-laboratory study involving five laboratories tasked with quantifying a model analyte, "Analyte X," in a human plasma matrix. Each laboratory was provided with a standardized protocol, quality control samples, and this compound to be used as an internal standard. The primary analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common application for isotopically labeled standards.[4][5]

The workflow for this hypothetical inter-laboratory comparison is outlined below.

G cluster_prep Study Preparation cluster_labs Participating Laboratories (Labs 1-5) cluster_data Data Analysis & Reporting Coordinating_Body Coordinating Body (Prepares & Distributes Samples) Sample_Distribution Sample Distribution (Analyte X in Plasma, QC Samples, This compound) Coordinating_Body->Sample_Distribution Lab_Analysis Sample Analysis using Standardized Protocol Sample_Distribution->Lab_Analysis Data_Submission Submission of Quantitative Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis (Accuracy, Precision, Bias) Data_Submission->Statistical_Analysis Final_Report Final Comparison Report Statistical_Analysis->Final_Report

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Experimental Protocols

The following is a detailed methodology provided to each participating laboratory for the quantification of Analyte X using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from biological matrices.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in water).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte X: Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values would be determined during method development.

      • This compound (Internal Standard): Q1 (Precursor Ion) -> Q3 (Product Ion) - Specific m/z values would be determined during method development.

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

The use of an isotopically labeled internal standard like this compound is crucial for correcting for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer.

Data Presentation and Comparison

The following tables summarize the quantitative data submitted by the five participating laboratories. The samples included a blank, a zero-concentration sample (with internal standard), and three quality control (QC) samples at low, medium, and high concentrations of Analyte X.

Table 1: Reported Concentrations of Analyte X (ng/mL)

LaboratoryQC Low (5 ng/mL)QC Medium (50 ng/mL)QC High (500 ng/mL)
Lab 14.8551.20495.80
Lab 25.1052.50510.30
Lab 34.9549.80488.90
Lab 44.7048.90475.60
Lab 55.2553.10515.40

Table 2: Statistical Analysis of Inter-laboratory Performance

ParameterQC Low (5 ng/mL)QC Medium (50 ng/mL)QC High (500 ng/mL)
Mean Concentration (ng/mL)4.9751.10497.20
Standard Deviation (SD)0.221.7816.33
Coefficient of Variation (%CV)4.43%3.48%3.28%
Overall Accuracy (% Bias)-0.60%2.20%-0.56%

The logical relationship for assessing laboratory performance in this study is depicted in the following diagram.

G cluster_metrics Performance Metrics cluster_assessment Overall Assessment Accuracy Accuracy (% Bias from True Value) Method_Robustness Method Robustness Accuracy->Method_Robustness Precision Precision (%CV) Precision->Method_Robustness Reproducibility Inter-laboratory Reproducibility Reproducibility->Precision Repeatability Intra-laboratory Repeatability Repeatability->Precision

Caption: Logical relationship of performance assessment metrics.

Conclusion

This guide outlines a framework for an inter-laboratory comparison of an analytical method using this compound as an internal standard. The hypothetical data demonstrates a high degree of reproducibility and accuracy across the participating laboratories, with coefficients of variation well within acceptable limits for bioanalytical assays. The low overall bias suggests that the standardized protocol, including the use of this compound, is robust and can be successfully transferred between different laboratory settings.

For researchers, scientists, and drug development professionals, such inter-laboratory comparisons are essential for validating analytical methods and ensuring the consistency and reliability of data generated in multicenter studies. The use of a high-quality, isotopically labeled internal standard like this compound is a cornerstone of achieving this analytical rigor.

References

The Isotopic Edge: A Cost-Benefit Analysis of Ammonium Sulfate-d8 in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. In fields like proteomics and metabolomics, stable isotope-labeled compounds have become indispensable tools for quantitative analysis. This guide provides a comprehensive cost-benefit analysis of using Ammonium sulfate-d8 in research, comparing its performance with key alternatives and offering detailed experimental insights.

Ammonium sulfate has long been a workhorse in biochemistry, primarily for the fractional precipitation of proteins. Its deuterated counterpart, Ammonium sulfate-d8, finds its niche in more advanced applications, particularly as an internal standard in mass spectrometry-based quantification and as a tool in nuclear magnetic resonance (NMR) spectroscopy. This guide will delve into the economic and scientific considerations of employing this versatile labeled compound.

Cost Analysis: The Price of Precision

A primary consideration for any laboratory is the cost of reagents. As expected, the deuterated form of ammonium sulfate comes at a significant premium compared to its non-deuterated, ACS-grade counterpart. The cost of ¹³C-labeled amino acids, a common alternative for introducing stable isotopes in protein quantification, is also included for a comprehensive comparison.

ReagentTypical PurityPrice (USD/gram)Vendor Examples
Ammonium sulfate-d8 98 atom % D~$29.40 - $31.20Cambridge Isotope Laboratories[1], Sigma-Aldrich
Ammonium sulfate (ACS Grade) ≥99.0%~$0.10 - $0.34ChemPure Chemicals[2], Fisher Scientific[3], Sigma-Aldrich, Strem Chemicals
¹³C-labeled Amino Acid Mix 98 atom % ¹³CVaries significantly by specific amino acid and supplierSigma-Aldrich, Cambridge Isotope Laboratories

Note: Prices are approximate and can vary based on vendor, quantity, and current market conditions.

The substantial price difference underscores the need for a clear understanding of the benefits offered by Ammonium sulfate-d8 to justify its use.

Performance Comparison: Deuterated vs. Non-Deuterated and ¹³C-Labeled Alternatives

The primary application of Ammonium sulfate-d8 is as an internal standard in quantitative mass spectrometry. Here, it is compared against the use of non-labeled ammonium sulfate (in workflows where an internal standard might be omitted) and the gold standard, ¹³C-labeled internal standards.

FeatureAmmonium sulfate-d8 (Deuterated IS)Non-Labeled Ammonium sulfate¹³C-Labeled Internal Standards
Function Internal standard for quantificationProtein precipitation, buffer componentInternal standard for quantification
Accuracy & Precision Good to Excellent. Compensates for variability in sample preparation and instrument response.Lower. Prone to systematic and random errors as it does not account for sample-specific matrix effects or extraction inconsistencies.Excellent. Considered the "gold standard" due to identical chemical and physical properties to the analyte.
Isotopic Stability Generally stable, but can be prone to back-exchange of deuterium with hydrogen in certain conditions.Not applicable.Highly stable, as the ¹³C atoms are integrated into the carbon backbone.
Chromatographic Co-elution May exhibit a slight shift in retention time compared to the non-deuterated analyte (isotopic effect).Not applicable.Co-elutes perfectly with the non-labeled analyte.
Cost-Effectiveness Moderate. Offers significant improvements in data quality over no internal standard for a lower cost than ¹³C-labeled standards.High (for its intended purpose of precipitation).Lower. The higher initial cost is often justified by superior data quality and reduced need for method troubleshooting.

Key Applications and Experimental Protocols

Internal Standard for Protein Quantification by LC-MS

Ammonium sulfate-d8 can be used as a cost-effective internal standard for the relative or absolute quantification of proteins and peptides. It is particularly useful when a stable isotope-labeled version of the target protein is not available or is prohibitively expensive.

Experimental Protocol: Protein Quantification using Ammonium sulfate-d8 as an Internal Standard

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL protein sample (e.g., cell lysate, plasma), add a known concentration of Ammonium sulfate-d8 solution. The final concentration will need to be optimized for your specific assay but is typically in the low millimolar range.

    • Add a concentrated solution of non-labeled ammonium sulfate to precipitate the proteins. A final concentration of 50-80% saturation is commonly used.

    • Incubate the mixture on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully discard the supernatant.

  • Desalting:

    • Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Remove the high concentration of ammonium salts using a desalting column or spin filter with an appropriate molecular weight cutoff.

  • Protein Digestion:

    • Quantify the protein concentration of the desalted sample.

    • Take a defined amount of protein (e.g., 50 µg) and perform an in-solution tryptic digest. This typically involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • In the mass spectrometer, monitor the signal for the target peptides from your protein of interest and the corresponding deuterated peptides that will have a specific mass shift due to the incorporation of deuterium from the Ammonium sulfate-d8.

    • Quantify the target protein by calculating the ratio of the peak area of the native peptide to the peak area of the deuterated peptide.

Protein Precipitation for Mass Spectrometry Sample Preparation

Even when not used as an internal standard, the principles of ammonium sulfate precipitation are fundamental for preparing protein samples for mass spectrometry.

Experimental Protocol: Ammonium Sulfate Precipitation for MS Analysis

  • Sample Preparation:

    • Start with a clarified protein lysate.

    • On a magnetic stirrer at 4°C, slowly add a saturated solution of ammonium sulfate to your protein sample to reach the desired saturation level (e.g., 50%). Add the solution dropwise to avoid localized high concentrations that can cause irreversible protein precipitation.

    • Continue stirring for at least 30 minutes at 4°C.

  • Pelleting the Protein:

    • Transfer the solution to a centrifuge tube and spin at 10,000-15,000 x g for 20-30 minutes at 4°C.

  • Washing and Resuspension:

    • Discard the supernatant.

    • Wash the pellet by resuspending it in an ammonium sulfate solution of the same concentration used for precipitation. This helps to remove contaminants that were not precipitated.

    • Centrifuge again and discard the supernatant.

  • Desalting:

    • Dissolve the pellet in a small volume of buffer suitable for your downstream application (e.g., 50 mM ammonium bicarbonate for subsequent digestion).

    • It is crucial to remove the excess ammonium sulfate. This can be achieved through dialysis, buffer exchange with a desalting column, or using spin filters.

Applications in Protein NMR Spectroscopy

In NMR spectroscopy, deuteration is a powerful technique to simplify complex spectra and to study the dynamics and structure of large proteins. While perdeuteration of the protein itself is common, using deuterated buffer components like Ammonium sulfate-d8 can be beneficial in specific experimental setups. For instance, in studies focusing on the protein's interaction with ions, using deuterated ammonium sulfate can help to reduce the background signal from the solvent and buffer components, allowing for clearer observation of the protein's signals.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Sample add_d8 Add Ammonium sulfate-d8 (IS) start->add_d8 precipitate Protein Precipitation (Ammonium Sulfate) add_d8->precipitate desalt Desalting precipitate->desalt digest Tryptic Digestion desalt->digest lcms LC-MS/MS Analysis digest->lcms quant Quantification (Peak Area Ratio) lcms->quant

References

A Comparative Guide to DNA Extraction: Ammonium Sulfate Salting-Out vs. Phenol-Chloroform and Alcohol Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of high-purity, high-yield, and intact DNA is a critical first step for a multitude of downstream applications, from PCR and next-generation sequencing to cloning and Southern blotting. The choice of DNA extraction method can significantly influence the quality of the starting material and, consequently, the reliability of experimental outcomes. This guide provides an objective comparison of three fundamental DNA extraction techniques: ammonium sulfate salting-out, the traditional phenol-chloroform method, and standard alcohol precipitation.

The primary goal of DNA extraction is to efficiently lyse cells, separate DNA from cellular contaminants such as proteins and RNA, and recover the purified DNA. Each of the methods discussed here achieves this through different chemical principles, offering a unique balance of yield, purity, safety, and labor intensity.

Performance Comparison of DNA Extraction Methods

The efficacy of a DNA extraction method is typically evaluated based on three key metrics:

  • DNA Yield: The total amount of DNA recovered from a given starting sample.

  • DNA Purity: Assessed by the A260/A280 and A260/A230 ratios, indicating protein and salt/organic solvent contamination, respectively. An A260/A280 ratio of ~1.8 is generally considered pure for DNA.

  • DNA Integrity: The intactness of the DNA molecules, often visualized by agarose gel electrophoresis, where high molecular weight DNA should appear as a sharp, distinct band with minimal smearing.

The following table summarizes quantitative data from comparative studies on DNA extraction methods. It is important to note that the data is synthesized from multiple sources, and direct comparisons should be made with caution as experimental conditions may vary between studies.

MethodSample TypeDNA Yield (ng/µL)DNA Purity (A260/A280)Reference
Ammonium Sulfate Salting-Out Human BloodNot specified in direct comparisonNot specified in direct comparison[1]
Phenol-Chloroform Human Blood~308~1.89[2][3]
Salting-Out (General) Human Blood~18~1.82[2][3]
Phenol-Chloroform Paraffin-Embedded TissueAdequate for PCRAdequate for PCR
Ammonium Acetate Salting-Out Paraffin-Embedded TissueAdequate for PCRAdequate for PCR
Phenol-Chloroform Coagulase-Negative Staphylococci87.8Low (0.66 A260/A230)
Salting-Out Coagulase-Negative StaphylococciNot specifiedGood

Studies consistently show that the phenol-chloroform method tends to yield higher concentrations of DNA compared to salting-out techniques. However, the salting-out method is generally considered safer, faster, and more cost-effective. The purity of DNA from both methods can be suitable for downstream applications, although phenol-chloroform extracts may sometimes have residual phenol contamination which can inhibit enzymatic reactions.

Experimental Protocols

Below are detailed methodologies for the three key DNA extraction methods discussed.

Ammonium Sulfate DNA Extraction Protocol

This method utilizes a high concentration of ammonium sulfate to precipitate proteins, leaving the DNA in solution, which is then precipitated with alcohol.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Saturated Ammonium Sulfate solution

  • Ice-cold 100% Ethanol or Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Cell Lysis: Resuspend cell pellet in Lysis Buffer and add Proteinase K. Incubate at 56°C until the solution is clear.

  • Protein Precipitation: Add a half volume of saturated ammonium sulfate solution to the lysate. Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new tube. Add 2-2.5 volumes of ice-cold 100% ethanol or an equal volume of isopropanol. Invert gently to precipitate the DNA.

  • DNA Pelleting: Centrifuge at high speed for 10-15 minutes to pellet the DNA.

  • Washing: Discard the supernatant and wash the DNA pellet with 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend in TE buffer.

Phenol-Chloroform DNA Extraction Protocol

This classic method relies on organic extraction to separate proteins from DNA.

Materials:

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • 3 M Sodium Acetate, pH 5.2

  • Ice-cold 100% Ethanol

  • 70% Ethanol

  • TE buffer

Procedure:

  • Cell Lysis: Lyse cells in Lysis Buffer with Proteinase K as described above.

  • Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Mix by inverting the tube until an emulsion is formed.

  • Phase Separation: Centrifuge at high speed for 5-10 minutes. Three phases will form: an upper aqueous phase (containing DNA), an interphase (containing precipitated protein), and a lower organic phase.

  • Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic phase.

  • Second Extraction (Optional): Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.

  • DNA Precipitation: To the final aqueous phase, add 1/10th volume of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol.

  • Pelleting, Washing, and Resuspension: Follow steps 5-7 of the Ammonium Sulfate protocol.

Standard Alcohol (Ethanol) Precipitation Protocol

This is a common final step in many DNA purification protocols to concentrate the DNA and remove salts.

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • Ice-cold 100% Ethanol

  • 70% Ethanol

  • TE buffer or nuclease-free water

Procedure:

  • Salt Addition: To the DNA solution, add 1/10th volume of 3 M sodium acetate.

  • Ethanol Addition: Add 2-2.5 volumes of ice-cold 100% ethanol.

  • Precipitation: Mix gently by inversion and incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Pelleting: Centrifuge at high speed at 4°C for 15-30 minutes.

  • Washing: Discard the supernatant and wash the pellet with 70% ethanol.

  • Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer.

Visualizing DNA Extraction Workflows and Comparisons

To better understand the procedural flow and the relationships between these methods, the following diagrams are provided.

DNA_Extraction_Workflow cluster_start Sample Preparation cluster_ammonium_sulfate Ammonium Sulfate Salting-Out cluster_phenol_chloroform Phenol-Chloroform Extraction cluster_final_steps Final DNA Recovery Start Start with Cell/Tissue Sample Lysis Cell Lysis (Detergent, Proteinase K) Start->Lysis Protein_Precipitation Add Ammonium Sulfate (Precipitates Proteins) Lysis->Protein_Precipitation Organic_Extraction Add Phenol:Chloroform (Denatures Proteins) Lysis->Organic_Extraction Centrifuge1 Centrifuge to Pellet Proteins Protein_Precipitation->Centrifuge1 Supernatant_Collection Collect Supernatant (Contains DNA) Centrifuge1->Supernatant_Collection DNA_Precipitation Alcohol Precipitation (Ethanol/Isopropanol) Supernatant_Collection->DNA_Precipitation Phase_Separation Centrifuge for Phase Separation Organic_Extraction->Phase_Separation Aqueous_Phase_Recovery Collect Aqueous Phase (Contains DNA) Phase_Separation->Aqueous_Phase_Recovery Aqueous_Phase_Recovery->DNA_Precipitation DNA_Pelleting Centrifuge to Pellet DNA DNA_Precipitation->DNA_Pelleting Wash Wash with 70% Ethanol DNA_Pelleting->Wash Resuspend Resuspend in TE Buffer/Water Wash->Resuspend

Caption: Workflow of DNA extraction comparing Ammonium Sulfate Salting-Out and Phenol-Chloroform methods.

Method_Comparison cluster_methods DNA Extraction Methods cluster_attributes Performance & Practicality Ammonium_Sulfate Ammonium Sulfate Salting-Out Yield Yield Ammonium_Sulfate->Yield Good Purity Purity Ammonium_Sulfate->Purity Good Integrity Integrity Ammonium_Sulfate->Integrity High Safety Safety Ammonium_Sulfate->Safety Safer (No organic solvents) Time_Cost Time & Cost Ammonium_Sulfate->Time_Cost Faster & Cheaper Phenol_Chloroform Phenol-Chloroform Phenol_Chloroform->Yield High Phenol_Chloroform->Purity High (Potential phenol carryover) Phenol_Chloroform->Integrity High Phenol_Chloroform->Safety Hazardous (Toxic, corrosive) Phenol_Chloroform->Time_Cost Slower & Laborious Alcohol_Precipitation Alcohol Precipitation (Standalone/Final Step) Alcohol_Precipitation->Yield Concentrates DNA Alcohol_Precipitation->Purity Removes Salts Alcohol_Precipitation->Integrity Maintains Integrity Alcohol_Precipitation->Safety Flammable Alcohol_Precipitation->Time_Cost Relatively Fast

Caption: Logical comparison of key attributes for different DNA extraction methods.

References

Safety Operating Guide

Navigating the Disposal of Ammonium Sulphate-d8: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ammonium sulphate-d8, a deuterated compound frequently used in experimental settings.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific SDS for the deuterated form may not always be readily available, the SDS for Ammonium Sulphate provides a solid foundation for safe handling.[1] Key immediate safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat to prevent skin and eye contact.[2] In case of dust generation, a self-priming filter dust respirator is recommended.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a local exhaust system or fume hood to avoid inhalation of any dust.[3]

  • Spill Management: In the event of a spill, avoid generating dust.[1] The spilled material should be carefully swept or vacuumed up and placed into a designated and labeled hazardous waste container. Prevent the spill from entering sewers, water courses, or confined areas.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not discharge it into drains or surface waters.

  • Waste Collection: All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., filter paper, absorbent pads), must be collected in a designated hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid. It is often practical to use the original container for waste collection.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound" and any other components in the waste stream.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and alkalis.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Improper disposal of excess chemical waste is a violation of federal law.

  • Container Decontamination: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate from each rinse must be collected and disposed of as hazardous waste and should not be poured down the drain.

Quantitative Data for Disposal

ParameterGuidelineCitation
Disposal Route Licensed Waste Disposal Contractor
Environmental Release Avoid release to the environment; do not discharge into drains or surface waters.
Container Rinsate Must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal A Consult SDS for this compound B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Work in a Well-Ventilated Area B->C D Collect all waste (solid & contaminated materials) in a designated hazardous waste container C->D Proceed with disposal E Ensure container is compatible, sealed, and clearly labeled D->E F Store container in a cool, dry, ventilated area E->F G Contact Institutional EHS or Licensed Waste Disposal Contractor F->G Ready for disposal H Arrange for Professional Collection and Disposal G->H I Triple-rinse empty container and collect rinsate as hazardous waste H->I

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling Ammonium sulphate-d8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Ammonium sulphate-d8, a deuterated compound used in various research applications. While the primary difference from its non-deuterated counterpart is isotopic, prudent laboratory practice dictates adherence to established safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended when handling this compound.[1][2][3][4][5]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles or a full-face shield should be worn to prevent eye contact.
Hand Protection GlovesChemically resistant, impervious gloves are required.
Body Protection Protective ClothingA lab coat, apron, or coveralls should be worn to prevent skin contact. For larger spills, additional protection may be necessary.
Respiratory Protection Dust RespiratorIn situations where dust may be generated, an approved/certified dust respirator should be used. Ensure good ventilation of the work station.

Operational Plan: Safe Handling Protocol

Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Confirm that all required PPE is available and in good condition.

2. Handling:

  • Work in a well-ventilated area, such as a fume hood, especially when dealing with the powder form to avoid dust inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.

3. Storage:

  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizers, strong bases, chlorates, and nitrates.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Unused Product Dispose of surplus and non-recyclable products via a licensed waste disposal contractor. Do not mix with other waste.
Empty Containers Empty containers may retain product residues and should be treated as hazardous. Triple- or pressure-rinse the empty container, adding the rinsate to the experimental solution if appropriate. Otherwise, dispose of the rinsed container according to local regulations.
Contaminated Materials Any materials, such as gloves or wipes, that come into contact with the substance should be collected in a sealed, labeled container for disposal by a licensed waste disposal contractor.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water. Seek medical attention if irritation occurs or you feel unwell.
Inhalation Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Give a glass of water to drink and seek medical attention immediately.
Small Spill Use appropriate tools to carefully scoop the spilled solid into a labeled waste disposal container. Avoid generating dust.
Large Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to transfer the material into a suitable, sealed container for disposal. Prevent the spill from entering drains or waterways.

Experimental Workflow: Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Verify availability of PPE prep2 Locate emergency equipment prep1->prep2 prep3 Ensure clean & ventilated workspace prep2->prep3 handle1 Don appropriate PPE prep3->handle1 Proceed to handling handle2 Weigh/handle in fume hood handle1->handle2 handle3 Avoid dust generation handle2->handle3 handle4 Transfer to reaction vessel handle3->handle4 disp1 Segregate waste handle4->disp1 After experiment disp2 Rinse empty containers disp1->disp2 disp3 Dispose of waste via licensed contractor disp2->disp3 spill Spill Occurs spill_small Small Spill: Scoop into waste container spill->spill_small spill_large Large Spill: Evacuate & use full PPE for cleanup spill->spill_large exposure Exposure Occurs exp_skin Skin: Wash with soap & water exposure->exp_skin exp_eye Eyes: Flush with water for 15 min exposure->exp_eye exp_inhale Inhalation: Move to fresh air exposure->exp_inhale

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.